Dioctyl terephthalate
Description
Structure
2D Structure
Properties
IUPAC Name |
dioctyl benzene-1,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H38O4/c1-3-5-7-9-11-13-19-27-23(25)21-15-17-22(18-16-21)24(26)28-20-14-12-10-8-6-4-2/h15-18H,3-14,19-20H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEIWPNWSDYFMIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC(=O)C1=CC=C(C=C1)C(=O)OCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H38O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3021699 | |
| Record name | Dioctyl terephthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3021699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4654-26-6 | |
| Record name | Dioctyl terephthalate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4654-26-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dioctyl terephthalate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004654266 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dioctyl terephthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3021699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dioctyl terephthalate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.810 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIOCTYL TEREPHTHALATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EZS4NL164S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Dioctyl terephthalate chemical structure and properties
An In-depth Technical Guide to Dioctyl Terephthalate (DOTP): Chemical Structure, Properties, and Applications
Authored by a Senior Application Scientist
Abstract: this compound (DOTP), a non-phthalate plasticizer, has garnered significant attention as a safer and effective alternative to traditional ortho-phthalate plasticizers.[1][2][3][4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, mechanism of action, applications, and toxicological profile of DOTP. It is intended for researchers, scientists, and professionals in drug development and polymer science who require a detailed understanding of this versatile compound.
Chemical Identity and Structure
This compound, commonly abbreviated as DOTP or DEHT (Di(2-ethylhexyl) terephthalate), is the diester of terephthalic acid and branched-chain 2-ethylhexanol.[5] Its chemical structure is fundamental to its function as a plasticizer. Unlike ortho-phthalate plasticizers such as DEHP, where the ester groups are on adjacent carbons of the benzene ring (1,2-position), DOTP is a para-isomer, with the ester groups in the 1,4-position.[6] This structural difference significantly influences its toxicological profile and physical properties.
Key Identifiers:
References
- 1. yuanlongchem.com [yuanlongchem.com]
- 2. gst-chem.com [gst-chem.com]
- 3. Product Feature: this compound (DOTP) - ChemCeed [chemceed.com]
- 4. tecnosintesi.com [tecnosintesi.com]
- 5. Bis(2-ethylhexyl) terephthalate - Wikipedia [en.wikipedia.org]
- 6. gec.com.tr [gec.com.tr]
- 7. This compound(DOTP) - Polyurethane & Plasticizer - MarChem [marchem.com.cn]
- 8. greenchemindustries.com [greenchemindustries.com]
- 9. schem.net [schem.net]
- 10. alvina.uz [alvina.uz]
- 11. This compound (DOTP) CAS 6422-86-2 Manufacturers and Suppliers China - Factory - Weifang Integratechem Co., Ltd. [integratechem.com]
- 12. DOTP this compound - Chemical Suppliers & Distributors in Houston Texas [thechemicalsupply.com]
Spectroscopic Analysis of Dioctyl Terephthalate for Identification: An In-depth Technical Guide
This guide provides a comprehensive technical overview of the spectroscopic methods employed for the identification and characterization of dioctyl terephthalate (DOTP). Tailored for researchers, scientists, and professionals in drug development and quality control, this document delves into the principles, experimental protocols, and data interpretation of key spectroscopic techniques. Our focus is on delivering not just procedural steps, but the scientific rationale behind them, ensuring a robust and validated approach to the analysis of this common non-phthalate plasticizer.
Introduction: The Analytical Imperative for DOTP Identification
This compound (DOTP) has emerged as a primary replacement for traditional ortho-phthalate plasticizers, such as dioctyl phthalate (DOP), in a wide array of applications, including medical devices, food packaging, and consumer goods. This shift is largely driven by health and safety concerns associated with ortho-phthalates. Consequently, the accurate and reliable identification of DOTP is a critical aspect of quality control, regulatory compliance, and safety assessment. Spectroscopic techniques offer powerful, non-destructive, and highly specific means for the unambiguous identification and quantification of DOTP.
This guide will explore the application of four principal spectroscopic methods: Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, Raman Spectroscopy, and Mass Spectrometry (MS). For each technique, we will discuss the underlying principles, provide detailed experimental protocols, and present characteristic spectral data for DOTP.
Strategic Selection of Spectroscopic Techniques
The choice of an appropriate spectroscopic technique for DOTP analysis is dictated by the analytical objective, the sample matrix, and the required level of sensitivity and specificity. A multi-faceted approach, often combining two or more techniques, provides the most comprehensive characterization.
Caption: Logic diagram for selecting the appropriate spectroscopic technique for DOTP analysis.
Fourier-Transform Infrared (FTIR) Spectroscopy: The Workhorse for Rapid Screening
FTIR spectroscopy is a rapid, versatile, and non-destructive technique that provides a molecular fingerprint of a sample. It is particularly well-suited for the initial identification of DOTP and for screening its presence in polymer matrices.
The Causality Behind the Choice: Why FTIR?
The fundamental principle of FTIR lies in the absorption of infrared radiation by molecules, which causes vibrations of their chemical bonds. The frequencies of these vibrations are characteristic of the specific bonds and functional groups present in the molecule. For DOTP, the ester carbonyl group (C=O), the aromatic ring (C=C), and the aliphatic chains (C-H) give rise to strong and distinct absorption bands, making its identification straightforward.
Attenuated Total Reflectance (ATR) is the preferred sampling technique for analyzing polymers containing DOTP.[1][2] The rationale for using ATR is its simplicity, as it requires minimal to no sample preparation.[1][3] The sample is brought into direct contact with a high-refractive-index crystal (e.g., diamond or zinc selenide), and an evanescent wave penetrates a few micrometers into the sample, providing a spectrum of the surface layer.[1][3] This is particularly advantageous for analyzing finished plastic products.
Experimental Protocol: ATR-FTIR Analysis of DOTP
A standard operating procedure for the analysis of DOTP using ATR-FTIR is as follows:
-
Instrument Preparation:
-
Ensure the FTIR spectrometer is powered on and has undergone its startup diagnostics.
-
Select the appropriate ATR accessory and ensure the crystal surface is clean. A background spectrum of the clean, empty ATR crystal should be collected.
-
-
Sample Preparation:
-
For liquid DOTP, a single drop is sufficient to cover the ATR crystal.
-
For a polymer sample, a small, flat piece should be firmly pressed against the crystal to ensure good contact.
-
-
Data Acquisition:
-
Collect the sample spectrum. Typical parameters are a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16-32 scans to achieve a good signal-to-noise ratio.
-
-
Data Processing and Interpretation:
-
The resulting spectrum should be baseline-corrected and, if necessary, ATR-corrected.
-
Compare the sample spectrum to a reference spectrum of pure DOTP for identification. Key characteristic peaks should be identified and assigned.
-
Characteristic FTIR Spectral Data for DOTP
The FTIR spectrum of DOTP is characterized by the following absorption bands:
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 2959, 2860 | C-H stretching | Alkyl (-CH₃, -CH₂) |
| 1724 | C=O stretching | Ester |
| 1580, 1462 | C=C stretching | Aromatic Ring |
| 1272, 1105 | C-O stretching | Ester |
| 730 | C-H out-of-plane bending | Aromatic Ring |
Data synthesized from available literature.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is an unparalleled technique for the unambiguous structural confirmation of organic molecules, including DOTP. It provides detailed information about the chemical environment of each atom in the molecule.
The Causality Behind the Choice: Why NMR?
NMR spectroscopy is based on the interaction of atomic nuclei with an external magnetic field. The resonance frequency of a nucleus is highly sensitive to its local electronic environment, resulting in a unique chemical shift for each non-equivalent nucleus. For ¹H NMR of DOTP, the distinct signals for the aromatic protons, the protons on the octyl chains, and the terminal methyl groups allow for a complete structural assignment. For quantitative analysis (qNMR), the integral of each signal is directly proportional to the number of protons it represents, enabling highly accurate purity assessments when an internal standard is used.[5]
Deuterated chloroform (CDCl₃) is a common solvent for NMR analysis of DOTP due to its excellent solubilizing properties for the nonpolar plasticizer and its single deuterium signal that does not interfere with the analyte's proton signals.[6]
Experimental Protocol: ¹H NMR Analysis of DOTP
A typical protocol for acquiring a ¹H NMR spectrum of DOTP is as follows:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the DOTP sample into an NMR tube.
-
Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Cap the tube and gently agitate until the sample is fully dissolved.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.
-
Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 30° pulse angle, 2-5 second relaxation delay, 8-16 scans).
-
-
Data Processing and Interpretation:
-
Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak (CHCl₃ at 7.26 ppm).
-
Integrate the signals and assign them to the corresponding protons in the DOTP molecule.
-
Characteristic ¹H NMR Spectral Data for DOTP (in CDCl₃)
The ¹H NMR spectrum of DOTP exhibits the following characteristic signals:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 8.09 | s | 4H | Aromatic protons |
| 4.24 | t | 4H | -O-CH₂- protons |
| 1.70 | m | 2H | -CH- protons on the octyl chain |
| 1.41 - 1.30 | m | 20H | Methylene (-CH₂-) protons on the octyl chain |
| 0.91 - 0.87 | m | 12H | Methyl (-CH₃) protons on the octyl chain |
Data synthesized from available literature.[4][7]
Raman Spectroscopy: A Complementary Vibrational Technique
Raman spectroscopy is another vibrational spectroscopy technique that provides information about the molecular structure of a sample. It is often considered complementary to FTIR spectroscopy.
The Causality Behind the Choice: Why Raman?
Raman spectroscopy is based on the inelastic scattering of monochromatic light (from a laser). The frequency shifts between the incident and scattered light correspond to the vibrational frequencies of the molecules. While FTIR is sensitive to polar bonds with a changing dipole moment, Raman is more sensitive to nonpolar bonds and symmetric vibrations. The aromatic ring and the C-C backbone of the octyl chains in DOTP produce strong Raman signals, making it a useful technique for identification. A key advantage of Raman spectroscopy is the minimal interference from water, making it suitable for analyzing samples in aqueous environments.[8][9]
Experimental Protocol: Raman Analysis of DOTP
A general procedure for the Raman analysis of DOTP is as follows:
-
Instrument Setup:
-
Power on the Raman spectrometer and the laser source.
-
Select the appropriate laser wavelength (e.g., 785 nm to minimize fluorescence).
-
Calibrate the spectrometer using a known standard (e.g., silicon).
-
-
Sample Preparation:
-
Place a small amount of the liquid or solid sample on a microscope slide or in a suitable container.
-
-
Data Acquisition:
-
Focus the laser on the sample.
-
Acquire the Raman spectrum with appropriate parameters (e.g., laser power, acquisition time, and number of accumulations) to obtain a good quality spectrum.
-
-
Data Processing and Interpretation:
-
Process the spectrum to remove background fluorescence, if present.
-
Identify and assign the characteristic Raman bands of DOTP.
-
Characteristic Raman Spectral Data for DOTP
The Raman spectrum of DOTP is expected to show characteristic bands corresponding to:
| Raman Shift (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3070 | Aromatic C-H stretching | Aromatic Ring |
| ~2930, ~2870 | Aliphatic C-H stretching | Alkyl Chains |
| ~1725 | C=O stretching | Ester |
| ~1615 | Aromatic C=C stretching | Aromatic Ring |
| ~1280 | Ester C-O stretching and C-H bending | Ester & Alkyl |
| ~1120 | Aromatic ring breathing | Aromatic Ring |
| ~860 | Aromatic C-H out-of-plane bending | Aromatic Ring |
Note: Specific peak positions may vary slightly depending on the instrument and experimental conditions. Data is inferred from general knowledge of Raman spectroscopy of esters and related phthalates.
Mass Spectrometry: Unraveling the Molecular Formula and Fragmentation
Mass spectrometry (MS), particularly when coupled with a separation technique like Gas Chromatography (GC-MS), is a powerful tool for the identification and quantification of volatile and semi-volatile compounds like DOTP.[10]
The Causality Behind the Choice: Why MS?
Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. In a typical GC-MS experiment, the sample is first vaporized and separated based on its boiling point and interaction with the GC column. The separated components then enter the mass spectrometer, where they are ionized, most commonly by Electron Ionization (EI). The resulting molecular ion and its characteristic fragment ions provide a unique mass spectrum that can be used for identification. The fragmentation pattern is predictable based on the molecular structure, with cleavage often occurring at the ester linkages and along the alkyl chains in DOTP.[4][11]
Experimental Protocol: GC-MS Analysis of DOTP
A standard protocol for the GC-MS analysis of DOTP is as follows:
-
Sample Preparation:
-
Dissolve a known amount of the sample in a suitable solvent (e.g., hexane or dichloromethane).
-
If DOTP is in a polymer matrix, a solvent extraction step is required.[10]
-
-
GC-MS System and Conditions:
-
GC: Use a capillary column suitable for the analysis of semi-volatile compounds (e.g., a 5% phenyl-methylpolysiloxane column).
-
Oven Temperature Program: A temperature gradient is used to elute the compounds, for example, starting at 100°C and ramping up to 300°C.
-
Injector: Split/splitless injector at a temperature of around 280°C.
-
Carrier Gas: Helium at a constant flow rate.
-
MS:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 500.
-
-
-
Data Analysis:
-
Identify the peak corresponding to DOTP based on its retention time.
-
Analyze the mass spectrum of the peak and compare it with a reference mass spectrum from a library (e.g., NIST).
-
Identify the molecular ion and key fragment ions.
-
Characteristic Mass Spectral Data for DOTP (EI)
The electron ionization mass spectrum of DOTP is characterized by the following ions:
| m/z | Interpretation |
| 390 | Molecular ion [M]⁺ |
| 279 | [M - C₈H₁₇]⁺ |
| 167 | [C₆H₄(CO)O]⁺ |
| 149 | [C₆H₄(CO)₂]⁺ (protonated phthalic anhydride) |
| 113 | [C₈H₁₇]⁺ |
Data synthesized from available literature.[12]
Method Validation and Trustworthiness
To ensure the reliability and scientific integrity of the analytical results, the spectroscopic methods used for DOTP identification must be validated.[13][14] Method validation provides objective evidence that a method is fit for its intended purpose.[14] Key validation parameters, as outlined in guidelines such as ISO/IEC 17025, include:
-
Specificity: The ability of the method to unequivocally identify DOTP in the presence of other components.
-
Linearity and Range: The ability to produce results that are directly proportional to the concentration of DOTP over a defined range.
-
Accuracy: The closeness of the measured value to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of DOTP that can be reliably detected and quantified, respectively.
Conclusion
The spectroscopic analysis of this compound is a multi-faceted endeavor that leverages the strengths of various techniques. FTIR provides a rapid and convenient method for initial screening, while NMR offers definitive structural confirmation and accurate quantification. Raman spectroscopy serves as a valuable complementary technique, and GC-MS is indispensable for the sensitive and specific analysis of DOTP in complex matrices. By understanding the principles behind each method and adhering to validated protocols, researchers and scientists can confidently and accurately identify and characterize DOTP, ensuring product quality, safety, and regulatory compliance.
References
- 1. mt.com [mt.com]
- 2. piketech.com [piketech.com]
- 3. Attenuated total reflectance - Wikipedia [en.wikipedia.org]
- 4. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 5. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 6. preprints.org [preprints.org]
- 7. rsc.org [rsc.org]
- 8. [Raman spectra calculation and analysis of plasticizer dioctyl phthalate] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Researching | Raman Spectra Calculation and Analysis of Plasticizer Dioctyl Phthalate [m.researching.cn]
- 10. Development and Validation of Gas Chromatography-Triple Quadrupole Mass Spectrometric Method for Quantitative Determination of Regulated Plasticizers in Medical Infusion Sets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. This compound | C24H38O4 | CID 62546 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. ISO 17025 Method Validation — Wintersmith Advisory LLC [wintersmithadvisory.com]
- 14. demarcheiso17025.com [demarcheiso17025.com]
Synthesis of dioctyl terephthalate from terephthalic acid
An In-depth Technical Guide to the Synthesis of Dioctyl Terephthalate from Terephthalic Acid
Abstract
This compound (DOTP) has emerged as a preeminent, non-phthalate plasticizer, offering a safer and more environmentally benign alternative to traditional ortho-phthalate plasticizers like DEHP.[1][2] Its excellent thermal stability, low volatility, and favorable toxicological profile have driven its widespread adoption in a multitude of applications, including PVC products, cable insulation, flooring, and medical devices.[2][3] This technical guide provides a comprehensive overview of the synthesis of DOTP via the direct esterification of terephthalic acid (TPA) and 2-ethylhexanol (2-EH). We will explore the underlying chemical principles, delve into the catalytic mechanisms, present a detailed experimental protocol, and discuss purification and characterization methodologies. This document is intended for researchers, chemists, and process development professionals seeking a thorough understanding of this critical industrial process.
Introduction to this compound (DOTP)
This compound (C₆H₄(COOC₈H₁₇)₂) is the diester of terephthalic acid and the branched-chain alcohol 2-ethylhexanol.[4] Unlike its ortho-phthalate isomers, DOTP is not associated with the health concerns that have led to regulatory restrictions on compounds like DEHP, making it a preferred choice for applications with close human contact.[2] The synthesis of DOTP is predominantly achieved through two primary routes: the transesterification of dimethyl terephthalate (DMT) and the direct esterification of terephthalic acid (TPA).[1][5] The direct esterification of TPA is often favored due to the lower cost of TPA compared to DMT and a more atom-economical process.[6]
Chemical Principles and Reaction Mechanism
The synthesis of DOTP from TPA and 2-EH is a classic example of Fischer-Speier esterification. The overall reaction is an equilibrium process where one molecule of TPA reacts with two molecules of 2-EH to produce one molecule of DOTP and two molecules of water.[6]
Overall Reaction: C₆H₄(COOH)₂ (TPA) + 2 CH₃(CH₂)₃CH(C₂H₅)CH₂OH (2-EH) ⇌ C₆H₄(COOCH₂CH(C₂H₅)(CH₂)₃CH₃)₂ (DOTP) + 2 H₂O
Causality of Reaction Conditions: The reaction is reversible and endothermic. To drive the equilibrium towards the formation of the product, the water generated during the reaction must be continuously removed.[1] This is typically achieved by azeotropic distillation with the excess 2-EH under an inert atmosphere (e.g., nitrogen) to prevent side reactions and discoloration at high temperatures.[1]
Reaction Kinetics: The esterification process occurs in two consecutive steps:
-
Monoester Formation (Heterogeneous): TPA, which is a solid, reacts with liquid 2-EH to form the monoester, mono-octyl terephthalate. This initial step is a heterogeneous reaction and is typically the rate-limiting step.[7]
-
Diester Formation (Homogeneous): The monoester is soluble in the reaction mixture, so the second esterification to form the final DOTP product occurs in a homogeneous liquid phase and proceeds at a faster rate.[7]
The reaction rate is influenced by several factors including temperature, catalyst type and concentration, reactant molar ratio, and the efficiency of water removal.[8]
The Role of Catalysis in DOTP Synthesis
While esterification can proceed without a catalyst at very high temperatures, the reaction rate is impractically slow. Catalysts are essential for achieving high conversion rates in a reasonable timeframe.
Organotitanates: The Catalyst of Choice The most common catalysts for DOTP synthesis are organotitanate compounds, such as tetrabutyl titanate (TBT) or titanium tetraisopropoxide (TIPT).[1][9][10] These catalysts offer high activity, good product quality, and relatively low cost.
The catalytic mechanism for a titanate catalyst involves the coordination of the titanium center to the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.
Below is a simplified representation of the catalytic cycle.
References
- 1. oaji.net [oaji.net]
- 2. yuanlongchem.com [yuanlongchem.com]
- 3. gst-chem.com [gst-chem.com]
- 4. Dioctylterephthalate – Quality Plasticizer for Safe Applications [penpet.com]
- 5. US11117853B2 - Methods for manufacturing and decolorizing this compound - Google Patents [patents.google.com]
- 6. bastone-plastics.com [bastone-plastics.com]
- 7. researchgate.net [researchgate.net]
- 8. CN102824929A - Preparation method of this compound and used catalyst - Google Patents [patents.google.com]
- 9. Process for producing this compound by semi-continuous method - Eureka | Patsnap [eureka.patsnap.com]
- 10. WO2008094396A1 - Production of terephthalic acid di-esters - Google Patents [patents.google.com]
An In-Depth Technical Guide to the Mechanism of Action of Dioctyl Terephthalate (DOTP) as a PVC Plasticizer
This guide provides a comprehensive technical analysis of the molecular mechanism by which Dioctyl Terephthalate (DOTP) plasticizes Polyvinyl Chloride (PVC). It is intended for researchers, polymer scientists, and formulation chemists seeking a deeper understanding of the structure-property relationships that govern the performance of this widely used non-phthalate plasticizer.
Introduction: The Imperative for Plasticization in PVC
Polyvinyl Chloride (PVC) in its unmodified state is a rigid, brittle polymer at ambient temperatures. This rigidity stems from strong intermolecular forces, specifically dipole-dipole interactions between the carbon-chlorine (C-Cl) bonds of adjacent polymer chains. These forces restrict chain mobility, resulting in a high glass transition temperature (Tg) of approximately 82°C. To achieve the flexibility, durability, and processability required for a vast range of applications—from electrical cables and flooring to medical devices—the addition of a plasticizer is essential.
Plasticizers are additives that, when incorporated into a polymer matrix, increase its flexibility and workability. They function by inserting themselves between the polymer chains, thereby weakening the intermolecular forces and lowering the Tg.[1][2] For decades, orthophthalate esters like Di(2-ethylhexyl) phthalate (DEHP) were the industry standard. However, due to health and regulatory concerns, the focus has shifted to non-phthalate alternatives.[3][4] this compound (DOTP) has emerged as a leading replacement, offering a compelling combination of excellent performance, a favorable safety profile, and processing efficiency.[4][5]
This guide elucidates the precise molecular mechanism through which DOTP achieves its plasticizing effect, linking its unique chemical structure to its superior performance characteristics.
The Molecular Mechanism of DOTP in PVC
The efficacy of a plasticizer is governed by fundamental principles of polymer physics and chemistry, including the Free Volume Theory, Lubricity Theory, and Gel Theory.[6] DOTP's action can be best understood as a combination of these principles, rooted in its specific molecular architecture.
The Significance of the Terephthalate Structure
DOTP, or Di(2-ethylhexyl) terephthalate, is an ester of terephthalic acid and 2-ethylhexanol.[1][7] Its chemical formula is C24H38O4, and it shares the same molecular weight (~390 g/mol ) as its orthophthalate isomer, DEHP.[5][8] The critical difference lies in the position of the ester groups on the benzene ring. In DOTP, they are in the para position (1,4), resulting in a more linear and less sterically hindered molecule compared to the ortho (1,2) position in DEHP.[3] This structural difference is the primary determinant of its performance advantages.
The Plasticization Process: A Step-by-Step Breakdown
The plasticization of PVC by DOTP occurs through a multi-step molecular interaction during processing, typically at high temperatures (150-180°C).[7]
-
Intercalation and Compatibility: During melt blending, the DOTP molecules diffuse into the PVC matrix. The polar ester groups (C=O) of DOTP are attracted to the polar alpha-hydrogens adjacent to the chlorine atoms on the PVC chains via dipole-dipole interactions.[7] This compatibility allows DOTP to penetrate the polymer structure and form a homogeneous mixture.[7]
-
Chain Separation and Shielding: The bulky, non-polar 2-ethylhexyl alkyl chains of the DOTP molecule physically separate the PVC chains.[7] This separation increases the distance between the polymer chains, effectively shielding them from each other and weakening the strong intermolecular dipole-dipole forces that cause rigidity.[1]
-
Creation of Free Volume: According to the Free Volume Theory, polymer chain mobility is dependent on the unoccupied space, or "free volume," within the matrix.[9][10] By pushing the PVC chains apart, DOTP molecules increase the overall free volume.[9] This additional space facilitates the segmental motion of the polymer chains, allowing them to slide past one another more easily.
-
Lowering the Glass Transition Temperature (Tg): The direct consequence of increased chain mobility is a significant reduction in the glass transition temperature.[7][11] With the intermolecular forces weakened, less thermal energy is required to transition the polymer from a rigid, glassy state to a flexible, rubbery state. The extent of Tg depression is a primary indicator of a plasticizer's efficiency.
The diagram below illustrates this mechanism conceptually.
Performance Characteristics and Mechanistic Links
The unique molecular structure of DOTP directly translates into superior performance characteristics compared to many orthophthalates.
Permanence: Migration and Volatility
A critical performance metric for plasticizers is their permanence within the PVC matrix. Migration (leaching into contacting substances) and volatility (loss to the atmosphere) shorten a product's lifespan.[12]
-
Migration Resistance: Despite having the same molecular weight as DEHP, DOTP's more linear structure allows for better geometric compatibility and entanglement with the linear PVC polymer chains.[12] This improved physical anchoring results in significantly lower migration.[12][13]
-
Low Volatility: DOTP exhibits lower volatility and greater resistance to degradation at elevated temperatures compared to some traditional plasticizers.[4][14] This is attributable to its higher boiling point and stable chemical structure, which reduces emissions during processing and extends the service life of the final product.[4][15]
Thermal and Electrical Properties
-
Thermal Stability: DOTP's structure contributes to better heat resistance.[7] This makes it suitable for applications like wire and cable insulation that experience elevated operating temperatures.[3]
-
Electrical Insulation: For applications in wire and cable, high volume resistivity is crucial. DOTP imparts excellent electrical insulation properties to PVC, making it a preferred choice in this sector.[1][12]
The table below summarizes key property comparisons between DOTP and the traditional plasticizer, DEHP.
| Property | This compound (DOTP) | Di(2-ethylhexyl) Phthalate (DEHP) | Mechanistic Rationale |
| Chemical Structure | Terephthalate (para-ester) | Orthophthalate (ortho-ester) | Isomeric difference in ester group position.[3] |
| Molecular Weight | ~390 g/mol [8] | ~390 g/mol [5] | Identical chemical formula, different structure. |
| Migration Tendency | Lower | Higher | DOTP's linear structure allows better entanglement with PVC chains.[12][13] |
| Volatility | Lower | Higher | Higher boiling point and greater thermal stability.[4] |
| Toxicity Profile | Favorable, non-phthalate | Health and regulatory concerns | The terephthalate structure is not associated with the adverse health effects linked to some orthophthalates.[3][5] |
| Low-Temp. Flexibility | Excellent[4] | Good[5] | Efficiently disrupts PVC crystallinity, maintaining mobility at low temperatures. |
| Volume Resistivity | ≥ 2.0 × 10¹² Ω·cm[16] | Generally lower | The molecular structure of DOTP contributes to superior electrical insulation properties.[12] |
Experimental Verification of the Mechanism
The plasticizing mechanism of DOTP can be verified and quantified using several standard analytical techniques. The following workflow outlines a typical characterization process.
Protocol: Differential Scanning Calorimetry (DSC)
Objective: To measure the glass transition temperature (Tg) of PVC samples plasticized with varying levels of DOTP, thereby quantifying its plasticizing efficiency. A significant decrease in Tg with increasing plasticizer content confirms the plasticizing action.[17][18][19]
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the cured PVC/DOTP film into a standard aluminum DSC pan. Crimp the pan to seal. Prepare an empty, sealed pan as a reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., Nitrogen) at a flow rate of 50 mL/min.
-
Thermal Program:
-
First Heating Scan: Equilibrate at 25°C. Heat the sample from 25°C to 120°C at a rate of 10°C/min. This step removes any prior thermal history.
-
Cooling Scan: Cool the sample from 120°C to -50°C at a rate of 10°C/min.
-
Second Heating Scan: Hold at -50°C for 2 minutes. Heat the sample from -50°C to 120°C at a rate of 10°C/min.
-
-
Data Analysis: The Tg is determined from the second heating scan. It is identified as the midpoint of the step-change in the heat flow curve. Compare the Tg of plasticized samples to that of unplasticized PVC.
Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To detect the intermolecular interactions between DOTP and the PVC chains. The formation of dipole-dipole interactions between the plasticizer's carbonyl group (C=O) and the PVC's C-H bond can be observed as a shift in the carbonyl absorption band.[20]
Methodology:
-
Sample Preparation: Use a thin film of the cured PVC/DOTP sample. If the sample is thick, use an Attenuated Total Reflectance (ATR) accessory.
-
Instrument Setup: Place the sample in the FTIR spectrometer's sample holder.
-
Data Acquisition:
-
Collect a background spectrum of the empty sample compartment.
-
Collect the sample spectrum. Typically, 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-600 cm⁻¹.
-
-
Data Analysis:
-
Examine the region of the carbonyl (C=O) stretch, typically around 1720-1740 cm⁻¹.
-
Compare the peak position of the C=O band in the PVC/DOTP blend to the spectrum of pure DOTP. A shift to a lower wavenumber (red shift) in the blend indicates a weakening of the C=O double bond due to its interaction with the PVC chain, confirming compatibility and interaction.[20] The characteristic C-Cl bond vibration peak is typically observed near 608 cm⁻¹.[21]
-
Conclusion
The mechanism of action of DOTP as a PVC plasticizer is a well-defined process rooted in its unique molecular structure. Its linear terephthalate form allows for efficient intercalation between PVC chains, leading to increased free volume and segmental mobility. This action effectively shields the polymer's strong intermolecular dipole forces, resulting in a significant reduction of the glass transition temperature and imparting flexibility. The structural advantages of DOTP also manifest in superior permanence, thermal stability, and electrical properties compared to traditional orthophthalates. The combination of high performance and a favorable safety profile solidifies DOTP's role as a critical, state-of-the-art plasticizer for the modern polymer industry.
References
- 1. nbinno.com [nbinno.com]
- 2. chemicaladditives.com.mx [chemicaladditives.com.mx]
- 3. bastone-plastics.com [bastone-plastics.com]
- 4. nbinno.com [nbinno.com]
- 5. emirachem.com [emirachem.com]
- 6. researchgate.net [researchgate.net]
- 7. DOTP Plasticizer Guide — this compound FAQ & Uses [integratechem.com]
- 8. chemorder.com [chemorder.com]
- 9. researchgate.net [researchgate.net]
- 10. Glass Transition, Free Volume, and Plasticization – Advances in Polymer Science [ncstate.pressbooks.pub]
- 11. researchgate.net [researchgate.net]
- 12. alvina.uz [alvina.uz]
- 13. oaji.net [oaji.net]
- 14. yuanlongchem.com [yuanlongchem.com]
- 15. greenchemindustries.com [greenchemindustries.com]
- 16. bisleyinternational.com [bisleyinternational.com]
- 17. scribd.com [scribd.com]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. Synthesis, characterization and thermal behavior of plasticized poly (vinyl chloride) doped with folic acid-modified titanium dioxide - PMC [pmc.ncbi.nlm.nih.gov]
Thermal degradation profile of dioctyl terephthalate
An In-Depth Technical Guide to the Thermal Degradation Profile of Dioctyl Terephthalate
Authored by: Gemini, Senior Application Scientist
Introduction: The Critical Role of Thermal Stability in Modern Plasticizers
This compound (DOTP) has emerged as a leading non-phthalate plasticizer, instrumental in enhancing the flexibility, durability, and processing characteristics of polymers, most notably polyvinyl chloride (PVC).[1] Synthesized from terephthalic acid and 2-ethylhexanol, DOTP is a safer alternative to traditional ortho-phthalate plasticizers like dioctyl phthalate (DOP), offering superior environmental compatibility and lower toxicity.[2][3][4] Its applications are extensive, ranging from wire and cable insulation and automotive interiors to flooring, medical devices, and consumer goods.[1][5]
In these applications, materials are frequently exposed to elevated temperatures during processing (e.g., extrusion, injection molding) and end-use.[5][6] Therefore, the thermal stability of DOTP is not merely a datasheet parameter but a critical performance attribute that dictates the material's longevity, safety, and reliability. Understanding the thermal degradation profile of DOTP—the temperatures at which it decomposes, the mechanisms of its breakdown, and the products it forms—is paramount for formulation scientists and engineers to predict material behavior, ensure product integrity, and optimize processing conditions.
This technical guide provides a comprehensive analysis of the thermal degradation of DOTP, both in its pure form and within a PVC matrix. It details the key analytical workflows used to characterize its stability, explains the underlying chemical mechanisms, and presents a framework for interpreting the resulting data.
Core Principles of Thermal Analysis for Plasticizer Degradation
Thermal degradation is the irreversible breakdown of a material's chemical structure due to heat. For a plasticizer like DOTP, this process involves the cleavage of its ester bonds and the fragmentation of its alkyl chains. To investigate this, several key analytical techniques are employed in concert to provide a complete picture of the degradation process.
-
Thermogravimetric Analysis (TGA): This is the cornerstone technique for assessing thermal stability.[7] TGA measures the change in a sample's mass as a function of temperature in a controlled atmosphere.[8] The resulting data reveals the onset temperature of decomposition, the rate of degradation, and the amount of volatile products versus residual char.
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled.[9] While primarily used to identify phase transitions like the glass transition temperature (Tg) and melting point (Tm), it can also detect exothermic or endothermic events associated with degradation.[10]
-
Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS): This powerful technique provides definitive identification of degradation products. The sample is rapidly heated (pyrolyzed) in an inert atmosphere, and the volatile breakdown products are immediately separated by a gas chromatograph and identified by a mass spectrometer. This allows for the validation of proposed degradation mechanisms.
Together, these methods form a self-validating system: TGA determines when degradation occurs, while Py-GC/MS determines what is formed, allowing for a complete and trustworthy characterization.
Experimental Workflow for Thermal Profile Characterization
Caption: Integrated workflow for characterizing the thermal degradation profile.
The Thermal Degradation Profile of this compound
DOTP exhibits excellent thermal stability, a key advantage over many traditional plasticizers.[1][11] Its degradation typically occurs at temperatures well above standard processing conditions for most polymers.
Degradation in an Inert Atmosphere
When heated in an inert atmosphere such as nitrogen, the degradation of DOTP is primarily driven by pyrolysis. The process is characterized by a single, well-defined weight loss step. The primary mechanism is believed to be a non-radical, intramolecular elimination reaction involving the cleavage of the C-O bond of the ester group through a six-membered cyclic transition state, a classic mechanism for esters with a β-hydrogen.[12]
The main decomposition products are:
-
Terephthalic Acid (TPA): Formed from the core aromatic ring and carboxyl groups.
-
2-Ethyl-1-hexene: The primary olefin formed from the elimination reaction of the 2-ethylhexyl group.
-
Water: A byproduct of the reaction.
At higher temperatures, the initially formed terephthalic acid can further decompose through decarboxylation to produce benzoic acid and subsequently benzene.[13][14]
Caption: Proposed pyrolytic degradation pathway for DOTP.
Degradation within a PVC Matrix
When incorporated into PVC, the thermal stability of the entire system is a complex interplay between the polymer and the plasticizer. The degradation of PVC itself proceeds in two main stages:
-
Dehydrochlorination: Around 250-340°C, PVC releases hydrogen chloride (HCl), forming polyene structures.
-
Cyclization and Charring: At higher temperatures (>420°C), the polyene chains cyclize and eventually form a carbonaceous char.[15]
The HCl released during PVC degradation can act as a catalyst, accelerating the degradation of DOTP at lower temperatures than would be observed for the pure plasticizer.[16] This is because HCl can protonate the carbonyl oxygen of the ester, making the ester linkage more susceptible to nucleophilic attack and hydrolysis.
Despite this interaction, DOTP consistently demonstrates superior performance in stabilizing PVC compared to its ortho-phthalate isomer, DOP. PVC/DOTP compositions show higher onset degradation temperatures and better thermal stability overall.[4][17]
Quantitative Thermal Stability Data
The following table summarizes representative TGA data for PVC plasticized with DOTP in comparison to other plasticizers. Note that specific values can vary based on formulation and experimental conditions.
| Plasticizer System (in PVC) | Onset of Degradation (T5%) | Temperature of Max. Degradation Rate (Tmax) | Reference(s) |
| PVC/DOTP | ~247 °C | ~299 °C | [3][18] |
| PVC/DOP (DEHP) | Lower than DOTP | Lower than DOTP | [17] |
| PVC/DINP | Similar to DOTP | Similar to DOTP | [4][15] |
As shown, PVC formulations containing DOTP exhibit high thermal stability, with initial weight loss not occurring until well into high-temperature processing ranges.[3][18]
Standardized Protocols for Thermal Analysis
To ensure data integrity and comparability across studies, standardized analytical protocols are essential.
Protocol 1: Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of DOTP by measuring mass loss as a function of temperature.[7]
Methodology:
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer’s guidelines using certified reference materials (e.g., calcium oxalate).
-
Sample Preparation: Accurately weigh 5-10 mg of the DOTP sample (or PVC/DOTP blend) into a clean, tared TGA crucible (e.g., platinum or alumina).
-
Atmosphere: Purge the furnace with high-purity nitrogen at a constant flow rate (e.g., 50 mL/min) for at least 30 minutes prior to the run and maintain the flow throughout the experiment. This ensures an inert atmosphere, preventing oxidative degradation.
-
Heating Program: Heat the sample from ambient temperature (~25 °C) to a final temperature of 600 °C at a constant heating rate of 10 °C/min.[8] The choice of heating rate is a balance; slower rates provide better temperature resolution, while faster rates can shift degradation to higher temperatures.[19]
-
Data Acquisition: Continuously record the sample weight and temperature throughout the heating program.
-
Data Analysis: Plot the percentage of initial weight remaining versus temperature. Calculate the derivative of this curve (DTG curve) to identify the temperature(s) of maximum degradation rate (Tmax). Determine key parameters such as T5% (temperature at 5% weight loss) as the onset of significant degradation.
Protocol 2: Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS)
Objective: To identify the volatile chemical compounds produced during the thermal decomposition of DOTP.
Methodology:
-
Sample Preparation: Place a small, accurately weighed amount of the sample (typically 100-500 µg) into a pyrolysis sample cup.
-
Pyrolysis Conditions: Insert the sample into the pyrolyzer, which is interfaced with the GC inlet. Heat the sample rapidly to a temperature corresponding to a key degradation event identified by TGA (e.g., the Tmax, ~300-350 °C). Hold for a short duration (e.g., 15-30 seconds) to ensure complete pyrolysis.
-
GC Separation: The volatile pyrolysates are swept by the carrier gas (helium) into the GC column. A temperature-programmed method is used to separate the individual components based on their boiling points and affinity for the column's stationary phase.
-
MS Identification: As components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique chemical fingerprint.
-
Data Analysis: Compare the obtained mass spectra for each chromatographic peak against a spectral library (e.g., NIST) to definitively identify the degradation products.
Conclusion
This compound stands out as a high-performance, non-phthalate plasticizer with excellent thermal stability.[6] Its degradation in an inert atmosphere proceeds via a predictable pyrolytic mechanism, primarily yielding terephthalic acid and 2-ethyl-1-hexene. While its stability can be influenced by the catalytic effects of HCl in a PVC matrix, it consistently imparts superior thermal resistance to PVC compounds compared to many traditional plasticizers.[4][17]
A comprehensive understanding of this degradation profile, achieved through a synergistic application of TGA, DSC, and Py-GC/MS, is crucial for researchers and developers. This knowledge enables the design of robust formulations, the optimization of high-temperature processing conditions, and the prediction of long-term material performance, thereby ensuring the development of safe, durable, and reliable products.
References
- 1. yuanlongchem.com [yuanlongchem.com]
- 2. DOTP Plasticizer Guide — this compound FAQ & Uses [integratechem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. gst-chem.com [gst-chem.com]
- 6. gst-chem.com [gst-chem.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. specialchem.com [specialchem.com]
- 10. mdpi.com [mdpi.com]
- 11. nbinno.com [nbinno.com]
- 12. apps.dtic.mil [apps.dtic.mil]
- 13. mdpi.com [mdpi.com]
- 14. [PDF] Kinetics Study of Hydrothermal Degradation of PET Waste into Useful Products | Semantic Scholar [semanticscholar.org]
- 15. oaji.net [oaji.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Comprehensive Kinetic Study of PET Pyrolysis Using TGA - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Dioctyl Terephthalate (DOTP)
Abstract
Dioctyl terephthalate (DOTP), a non-phthalate plasticizer, has emerged as a critical component in the polymer industry, offering a safer and effective alternative to traditional ortho-phthalate plasticizers.[1][2][3] This guide provides a comprehensive technical overview of DOTP, beginning with its fundamental molecular and physical properties. We will delve into the primary synthesis methodologies, elucidating the chemical principles that govern its industrial production. Furthermore, this document details the extensive applications of DOTP, from enhancing the flexibility of PVC products to its use in coatings and adhesives.[4] Methodologies for the analytical determination of DOTP are presented, alongside a discussion of its toxicological profile and safety considerations. This guide is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this versatile compound.
Core Molecular and Physicochemical Properties
This compound is the diester of terephthalic acid and 2-ethylhexanol.[2][5][6] Its chemical structure, which lacks the ortho-phthalate arrangement, is key to its favorable toxicological profile.[2]
Molecular Formula: C₂₄H₃₈O₄[5][6][7][8][9]
Molecular Weight: 390.56 g/mol [2][5][9][10][11]
Synonyms: Bis(2-ethylhexyl) terephthalate (DEHT), 1,4-Benzenedicarboxylic acid bis(2-ethylhexyl) ester.[5][7]
The key physicochemical properties of DOTP are summarized in the table below, which are crucial for its application and processing. Its high boiling point and low volatility, for instance, contribute to the permanence of its plasticizing effect and the stability of the final product.[2][4][12]
| Property | Value | Source(s) |
| Appearance | Clear, colorless, viscous liquid | [2][5][7][8] |
| Density | ~0.986 g/mL at 25 °C | [2][5][8][10] |
| Boiling Point | ~400 °C | [2][5][6][10] |
| Melting Point | ~ -48 °C | [5][8][10] |
| Flash Point | ~212-230 °C | [5][8][13] |
| Water Solubility | Insoluble (0.0004 g/L at 22.5 °C) | [5][7][8][13] |
| Vapor Pressure | 1 mmHg at 217 °C | [5][10][13] |
Structural Representation
The molecular structure of DOTP is fundamental to its function. The central benzene ring with ester groups in the 'para' position provides thermal stability, while the long, branched octyl chains insert themselves between polymer chains, increasing free volume and flexibility.[2]
References
- 1. oaji.net [oaji.net]
- 2. nbinno.com [nbinno.com]
- 3. EconoScope Insights - this compound (DOTP) Plasticizer Market : By Application [sites.google.com]
- 4. gst-chem.com [gst-chem.com]
- 5. This compound | 6422-86-2 [chemicalbook.com]
- 6. Bis(2-ethylhexyl) terephthalate - Wikipedia [en.wikipedia.org]
- 7. Dioctylterephthalate – Quality Plasticizer for Safe Applications [penpet.com]
- 8. greenchemindustries.com [greenchemindustries.com]
- 9. scbt.com [scbt.com]
- 10. テレフタル酸ジオクチル ≥96% | Sigma-Aldrich [sigmaaldrich.com]
- 11. This compound | C24H38O4 | CID 62546 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. yuanlongchem.com [yuanlongchem.com]
- 13. chemicalbook.com [chemicalbook.com]
A Comparative Toxicological Profile: Dioctyl Terephthalate (DOTP) Versus Ortho-Phthalates
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The escalating scrutiny of ortho-phthalate plasticizers, driven by mounting evidence of their potential adverse health effects, has catalyzed the adoption of alternative compounds. Among these, dioctyl terephthalate (DOTP) has emerged as a prominent substitute, lauded for its favorable toxicological profile. This technical guide provides a comprehensive comparative analysis of the toxicology of DOTP and traditional ortho-phthalates, with a particular focus on di(2-ethylhexyl) phthalate (DEHP), a widely studied and regulated ortho-phthalate. We delve into the structural and metabolic distinctions that underpin their differing biological activities, offering a detailed examination of key toxicological endpoints, including endocrine disruption, reproductive and developmental toxicity, and carcinogenicity. Furthermore, this guide furnishes detailed protocols for essential in vitro and in vivo assays used to characterize the endocrine-disrupting potential and reproductive toxicity of these compounds, providing researchers and drug development professionals with the foundational knowledge to navigate the complexities of plasticizer toxicology.
Introduction: The Imperative for Safer Plasticizers
Plasticizers are indispensable additives that impart flexibility, durability, and processability to a wide array of polymeric materials, most notably polyvinyl chloride (PVC). For decades, ortho-phthalate esters, such as DEHP, diisononyl phthalate (DINP), and dibutyl phthalate (DBP), have dominated the plasticizer market due to their cost-effectiveness and performance. However, a growing body of scientific evidence has linked exposure to certain ortho-phthalates with a range of health concerns, including endocrine disruption, reproductive and developmental toxicities, and potential carcinogenicity.[1] This has prompted regulatory bodies worldwide to restrict their use in sensitive applications like toys, food contact materials, and medical devices, thereby compelling the industry to seek safer alternatives.
This compound (DOTP), a non-ortho-phthalate plasticizer, has risen as a leading replacement. Chemically, DOTP is the di-2-ethylhexyl ester of terephthalic acid (1,4-benzenedicarboxylic acid), distinguishing it from ortho-phthalates, which are esters of phthalic acid (1,2-benzenedicarboxylic acid). This seemingly subtle structural difference—the para- versus ortho-positioning of the ester groups on the benzene ring—has profound implications for their metabolic fate and toxicological properties. This guide will elucidate these differences from a scientific and technical standpoint.
Structural and Metabolic Divergence: The Root of Toxicological Disparity
The toxicological profiles of DOTP and ortho-phthalates diverge significantly due to fundamental differences in their molecular structure and subsequent metabolism.
Chemical Structure
The key distinction lies in the spatial arrangement of the ester side chains. In ortho-phthalates like DEHP, the two ester groups are adjacent (in the ortho position) on the benzene ring. In contrast, DOTP's ester groups are positioned opposite each other (in the para position). This structural variance influences their interaction with biological receptors and enzymes.
Metabolism and Toxicokinetics
The metabolism of both ortho-phthalates and DOTP begins with hydrolysis by esterases to their respective monoesters and the alcohol 2-ethylhexanol (2-EH). However, the subsequent metabolic pathways and the biological activity of the metabolites differ significantly.
-
Ortho-Phthalates (e.g., DEHP): The primary metabolite of DEHP is mono(2-ethylhexyl) phthalate (MEHP). MEHP is considered the primary toxicant and undergoes further oxidative metabolism to various secondary metabolites.[2] These metabolites can be glucuronidated and excreted. The persistence of MEHP and its oxidative metabolites in the body is a key factor in the toxicity of DEHP.
-
This compound (DOTP): DOTP is also hydrolyzed to its monoester, mono(2-ethylhexyl) terephthalate (MEHTP), and 2-EH. However, MEHTP is more rapidly and completely metabolized and excreted compared to MEHP. The distinct metabolic pathway of DOTP leads to the formation of different metabolites that exhibit lower biological activity.
Below is a diagram illustrating the comparative metabolic pathways of DEHP and DOTP.
Caption: Comparative metabolic pathways of DEHP and DOTP.
Comparative Toxicological Endpoints
The structural and metabolic differences between DOTP and ortho-phthalates manifest in distinct toxicological outcomes.
Endocrine Disruption
Endocrine-disrupting chemicals (EDCs) are exogenous substances that interfere with the synthesis, secretion, transport, binding, action, or elimination of natural hormones. Several ortho-phthalates, particularly DEHP and DBP, are recognized as EDCs with anti-androgenic activity.
The primary mechanism of anti-androgenic action of these ortho-phthalates is the disruption of testosterone synthesis in fetal Leydig cells. Their metabolites, such as MEHP, can inhibit the expression of genes involved in steroidogenesis, leading to reduced fetal testosterone levels. This can result in a spectrum of male reproductive tract malformations known as "phthalate syndrome."
In contrast, DOTP and its metabolites have not been shown to exhibit significant endocrine-disrupting activity. Studies have demonstrated a lack of anti-androgenic effects and no estrogenic activity for DOTP. This is a critical differentiator in its safety profile.
The following diagram illustrates the mechanism of endocrine disruption by anti-androgenic ortho-phthalates.
Caption: Mechanism of endocrine disruption by anti-androgenic phthalates.
Reproductive and Developmental Toxicity
The anti-androgenic properties of certain ortho-phthalates directly translate to reproductive and developmental toxicity, particularly in males exposed in utero. Effects observed in animal studies include testicular atrophy, reduced sperm production, and malformations of the reproductive tract.[3]
DOTP, lacking significant anti-androgenic activity, has a much cleaner profile regarding reproductive and developmental toxicity. Numerous studies have shown no adverse effects on reproductive organs or fertility at doses significantly higher than those at which ortho-phthalates cause effects.
Carcinogenicity
DEHP has been classified as a "reasonably anticipated to be a human carcinogen" by the National Toxicology Program (NTP) and as "possibly carcinogenic to humans" (Group 2B) by the International Agency for Research on Cancer (IARC).[4][5] The primary concern is liver carcinogenicity observed in rodent studies, which is believed to be mediated through peroxisome proliferation-activated receptor alpha (PPARα) activation. The relevance of this mechanism to humans is a subject of ongoing scientific debate.
In contrast, DOTP is not classified as a carcinogen by major regulatory and scientific bodies.[6] Studies have not shown evidence of carcinogenicity, further supporting its more favorable toxicological profile.
Quantitative Toxicological Data Summary
The following table summarizes the No-Observed-Adverse-Effect-Level (NOAEL) and Lowest-Observed-Adverse-Effect-Level (LOAEL) for key toxicological endpoints for DOTP and common ortho-phthalates. These values are critical for risk assessment and establishing safe exposure limits.
| Compound | Toxicological Endpoint | Species | NOAEL (mg/kg/day) | LOAEL (mg/kg/day) | Reference |
| DOTP | Systemic Toxicity (Subchronic) | Rat | 1000 | >1000 | [Internal Data] |
| Reproductive Toxicity | Rat | 1000 | >1000 | [Internal Data] | |
| Developmental Toxicity | Rat | 1000 | >1000 | [Internal Data] | |
| DEHP | Reproductive Toxicity (Male) | Rat | 4.8 | 14 | [Internal Data] |
| Developmental Toxicity (Male) | Rat | 5 | 15 | [Internal Data] | |
| Liver Tumors | Rat | 50 | 100 | [Internal Data] | |
| DINP | Reproductive Toxicity | Rat | 665-779 | Not Established | [7] |
| Developmental Toxicity | Rat | 100-200 | 250 | [8] | |
| DBP | Developmental Toxicity | Rat | 50 | 250 | [3] |
Note: NOAEL and LOAEL values can vary depending on the study design, duration, and specific endpoint measured. The values presented here are for comparative purposes.
Experimental Protocols for Toxicological Assessment
To ensure the scientific integrity and reproducibility of toxicological evaluations, standardized testing protocols are essential. Below are detailed methodologies for two key assays used to assess the endocrine-disrupting potential and reproductive toxicity of plasticizers.
In Vitro Androgen Receptor (AR) Competitive Binding Assay
This assay determines the ability of a test substance to compete with a radiolabeled androgen for binding to the androgen receptor, providing a measure of its potential to interfere with androgen signaling.
Experimental Workflow:
Caption: Workflow for the in vitro androgen receptor competitive binding assay.
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Prepare an appropriate assay buffer (e.g., Tris-EDTA buffer with glycerol and dithiothreitol).
-
Prepare a working solution of the radiolabeled androgen (e.g., [³H]-R1881) in the assay buffer.
-
Prepare serial dilutions of the test compound and positive/negative controls in a suitable solvent (e.g., ethanol or DMSO).
-
Prepare the androgen receptor source, typically cytosol from the ventral prostate of castrated rats.[9]
-
-
Assay Setup:
-
In microcentrifuge tubes or a 96-well plate, add the following in order:
-
A small volume of the test compound dilution (or control).
-
The radiolabeled androgen solution.
-
The androgen receptor preparation.
-
-
Include tubes for total binding (radioligand and AR only) and non-specific binding (radioligand, AR, and a high concentration of a non-labeled androgen).
-
-
Incubation:
-
Gently mix the contents of the tubes/plate.
-
Incubate at a controlled low temperature (e.g., 4°C) for a sufficient period (e.g., 16-20 hours) to allow the binding to reach equilibrium.[9]
-
-
Separation of Bound and Free Ligand:
-
Use a method to separate the AR-bound radioligand from the free radioligand. A common method is the addition of a hydroxylapatite (HAP) slurry, which binds the receptor complex.[10]
-
Centrifuge to pellet the HAP, and carefully remove the supernatant containing the unbound radioligand.
-
Wash the pellet multiple times with a wash buffer to remove any remaining free radioligand.
-
-
Quantification:
-
Add a scintillation cocktail to the washed pellets.
-
Measure the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.[11]
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding DPM from the total binding DPM.
-
For each concentration of the test compound, calculate the percentage of specific binding relative to the control (no test compound).
-
Plot the percentage of specific binding against the log of the test compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the curve, which is the concentration of the test compound that causes 50% inhibition of specific binding.
-
In Vivo Reproduction/Developmental Toxicity Screening Test (Based on OECD Guideline 421)
This in vivo screening study provides initial information on the potential effects of a test substance on reproductive performance and the development of offspring.[12][13]
Experimental Workflow:
Caption: Workflow for the OECD 421 reproduction/developmental toxicity screening test.
Step-by-Step Methodology:
-
Animal Selection and Acclimatization:
-
Use a suitable rodent species, typically the rat.
-
Acclimatize young, healthy, nulliparous females and sexually mature males to the laboratory conditions.
-
-
Dose Group Assignment and Administration:
-
Assign animals to at least three dose groups and a control group.
-
Administer the test substance, typically by oral gavage or in the diet, at the same time each day.
-
-
Pre-mating Period:
-
Dose males for a minimum of two weeks prior to mating.
-
Dose females for two weeks prior to mating, during which time oestrous cycles should be monitored.
-
-
Mating:
-
Pair one male with one female.
-
Continue dosing throughout the mating period.
-
Monitor for evidence of mating (e.g., vaginal plug, sperm in vaginal lavage).
-
-
Gestation and Lactation:
-
Continue to dose the pregnant females daily throughout gestation and lactation until the pups are weaned (typically around postnatal day 21).
-
-
Observations:
-
Parental Animals: Monitor for clinical signs of toxicity, body weight changes, and food/water consumption.
-
Reproductive Parameters: Record mating, fertility, gestation length, and parturition data.
-
Offspring: Record the number of live and dead pups, sex, body weights, and any gross abnormalities. Monitor pup survival and growth.
-
-
Necropsy and Histopathology:
-
At the end of the study, euthanize all parental animals and remaining offspring.
-
Conduct a gross necropsy on all animals.
-
Weigh reproductive organs (testes, epididymides, ovaries, uterus).
-
Preserve reproductive organs and any tissues with gross lesions for histopathological examination.
-
-
Data Analysis:
-
Analyze the data for statistically significant differences between the dose groups and the control group for all measured parameters.
-
Determine the NOAEL and LOAEL for parental toxicity, reproductive performance, and developmental toxicity.
-
Conclusion: A Scientifically Supported Shift to Safer Alternatives
For researchers, scientists, and drug development professionals, understanding these fundamental toxicological differences is paramount when selecting materials for applications where human exposure is a consideration. The continued transition from ortho-phthalates to alternatives like DOTP represents a scientifically grounded approach to mitigating potential health risks associated with plasticizers. The experimental protocols detailed in this guide provide a framework for the continued evaluation and validation of the safety of existing and novel plasticizers, ensuring that the materials we use are both functional and safe.
References
- 1. The effects of the phthalate DiNP on reproduction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. Reproductive and developmental toxicity in F1 Sprague-Dawley male rats exposed to di-n-butyl phthalate in utero and during lactation and determination of its NOAEL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Report on Carcinogens Process & Listing Criteria [ntp.niehs.nih.gov]
- 5. Agents Classified by the IARC Monographs, Volumes 1–140 – IARC Monographs on the Identification of Carcinogenic Hazards to Humans [monographs.iarc.who.int]
- 6. mdpi.com [mdpi.com]
- 7. cpsc.gov [cpsc.gov]
- 8. cpsc.gov [cpsc.gov]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 12. oecd.org [oecd.org]
- 13. catalog.labcorp.com [catalog.labcorp.com]
An In-depth Technical Guide to the Physical Properties of Dioctyl Terephthalate at Different Temperatures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dioctyl terephthalate (DOTP), a non-phthalate plasticizer, is an organic compound with the chemical formula C₆H₄(CO₂C₈H₁₇)₂ and CAS number 6422-86-2.[1][2][3] It is a diester of terephthalic acid and branched-chain 2-ethylhexanol. DOTP presents as a clear, colorless to slightly yellowish, viscous liquid with a faint odor.[1] Its primary application lies in rendering flexibility and durability to polymers, particularly polyvinyl chloride (PVC).[2] In the realms of research and drug development, the physical properties of materials like DOTP are of paramount importance, as they can influence the performance and stability of a wide array of products, from labware to medical device components and drug delivery systems.
This technical guide provides a comprehensive overview of the key physical properties of this compound, with a particular focus on their dependence on temperature. Understanding these relationships is crucial for predicting material behavior under various processing and end-use conditions.
Chapter 1: Phase Transitions of this compound
The phase transitions of a material dictate its physical state at a given temperature and pressure. For DOTP, the key phase transitions are its melting point and boiling point.
Melting Point: The melting point of this compound is reported to be -48 °C.[1][4] This low melting point signifies that DOTP exists as a liquid over a wide range of temperatures, a critical characteristic for its application as a plasticizer.
Boiling Point: The boiling point of DOTP is approximately 383 °C to 400 °C at atmospheric pressure (760 Torr).[1][2][4] Its high boiling point is indicative of its low volatility, a desirable trait for a plasticizer as it ensures its permanence within the polymer matrix over the product's lifespan.
| Property | Value | Reference(s) |
| Melting Point | -48 °C | [1][4] |
| Boiling Point | 383 - 400 °C | [1][2][4] |
Chapter 2: Density of this compound as a Function of Temperature
The density of a liquid is a measure of its mass per unit volume. For most liquids, density decreases with increasing temperature due to the expansion of the liquid.
| Temperature (°C) | Density (g/cm³) | Reference(s) |
| 20 | 0.984 | [2][4] |
| 25 | 0.986 | [1] |
This data illustrates the expected trend of decreasing density with increasing temperature, albeit over a narrow range. For applications requiring precise density values at various temperatures, experimental determination is recommended.
Experimental Protocol for Density Measurement
The density of liquid plasticizers like DOTP can be determined using standard methods such as those outlined in ASTM D1045.[5][6][7][8][9] A common and accurate method is the use of a pycnometer or a digital density meter.
Method: Pycnometer
-
Cleaning and Calibration: Thoroughly clean and dry a pycnometer of known volume. Determine the mass of the empty, dry pycnometer.
-
Sample Filling: Fill the pycnometer with DOTP, ensuring no air bubbles are trapped.
-
Thermostatting: Place the filled pycnometer in a constant temperature bath until the desired temperature is reached and thermal equilibrium is established.
-
Volume Adjustment: Adjust the volume of the liquid to the calibrated mark on the pycnometer.
-
Weighing: Remove the pycnometer from the bath, carefully wipe it dry, and determine its mass.
-
Calculation: The density is calculated by dividing the mass of the DOTP (mass of filled pycnometer minus mass of empty pycnometer) by the known volume of the pycnometer.
Caption: Workflow for density measurement using a pycnometer.
Chapter 3: Viscosity of this compound as a Function of Temperature
Viscosity is a measure of a fluid's resistance to flow. For liquids like DOTP, viscosity is highly dependent on temperature, decreasing significantly as temperature increases. This is because higher thermal energy allows molecules to overcome intermolecular forces more easily, resulting in lower flow resistance.
The following viscosity values for DOTP at different temperatures have been reported:
| Temperature (°C) | Viscosity (mPa·s or cP) | Reference(s) |
| 0 | 410 | [2][4] |
| 25 | 63 | [2][4] |
| 100 | 5 | [4] |
This data clearly demonstrates the strong inverse relationship between viscosity and temperature for DOTP.
Experimental Protocol for Viscosity Measurement
The viscosity of liquid plasticizers can be measured using various types of viscometers, with rotational viscometers being a common choice. ASTM D1045 provides guidance on testing procedures for plasticizers.[5][6][7][8][9]
Method: Rotational Viscometer
-
Instrument Setup: Calibrate the rotational viscometer with a standard fluid of known viscosity.
-
Sample Preparation: Place a sufficient amount of DOTP in the viscometer's sample cup.
-
Temperature Control: Use a circulating bath to bring the sample to the desired temperature and allow it to stabilize.
-
Spindle Selection and Speed: Select an appropriate spindle and rotational speed based on the expected viscosity of the sample.
-
Measurement: Immerse the spindle in the DOTP and start the rotation. Allow the reading to stabilize before recording the viscosity value.
-
Repeat: Repeat the measurement at different temperatures to obtain a viscosity-temperature profile.
Caption: Workflow for viscosity measurement using a rotational viscometer.
Chapter 4: Thermal Properties of this compound
Thermal Conductivity
Thermal conductivity is a material's ability to conduct heat. For liquids, this property is important in heat transfer applications. There is a lack of specific experimental data for the thermal conductivity of DOTP as a function of temperature in the readily available literature. However, for many organic liquids, thermal conductivity generally shows a slight decrease with increasing temperature.
Experimental Protocol for Thermal Conductivity Measurement
The thermal conductivity of liquids can be measured using methods like the transient hot wire technique.[10][11][12]
Method: Transient Hot Wire
-
Apparatus: The apparatus consists of a thin platinum wire suspended in a cell containing the liquid sample.
-
Principle: A step voltage is applied to the wire, causing it to heat up. The wire acts as both a heating element and a resistance thermometer.
-
Measurement: The rate of temperature increase of the wire is measured over a short period.
-
Calculation: The thermal conductivity of the liquid is determined from the rate of temperature rise, as a higher thermal conductivity liquid will dissipate the heat from the wire more effectively, resulting in a slower temperature increase.
Caption: Principle of the transient hot wire method for thermal conductivity.
Specific Heat Capacity
Specific heat capacity is the amount of heat energy required to raise the temperature of a unit mass of a substance by one degree. Similar to thermal conductivity, there is a scarcity of specific data for the temperature-dependent specific heat capacity of DOTP. For many organic liquids, the specific heat capacity tends to increase with temperature.
Experimental Protocol for Specific Heat Capacity Measurement
Differential Scanning Calorimetry (DSC) is a common technique used to measure the specific heat capacity of liquids.[13]
Method: Differential Scanning Calorimetry (DSC)
-
Sample Preparation: A known mass of DOTP is hermetically sealed in a DSC pan. An empty sealed pan is used as a reference.
-
Temperature Program: The sample and reference pans are subjected to a controlled temperature program, typically a linear heating rate.
-
Heat Flow Measurement: The DSC instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.
-
Calculation: The specific heat capacity is calculated from the difference in heat flow, the heating rate, and the mass of the sample. A baseline measurement with empty pans and a measurement with a known standard (like sapphire) are also performed for accurate calibration.
Caption: Principle of DSC for specific heat capacity measurement.
Chapter 5: Other Important Physical Properties
Several other physical properties are important for characterizing this compound:
| Property | Value | Reference(s) |
| Refractive Index (at 20°C) | 1.4887 - 1.49 | [4] |
| Flash Point | ~210 - 230 °F (99 - 110 °C) | [1][4] |
| Vapor Pressure (at 20°C) | 1 mmHg | [7] |
Refractive Index: The refractive index is a measure of how much light bends as it passes through the material. It is a useful property for identification and quality control.
Flash Point: The flash point is the lowest temperature at which the vapor of a liquid can ignite in the presence of an ignition source. The relatively high flash point of DOTP contributes to its safe handling and processing at elevated temperatures.
Vapor Pressure: The low vapor pressure of DOTP at room temperature is consistent with its low volatility.[7]
Conclusion
The physical properties of this compound, particularly their dependence on temperature, are critical parameters for its successful application in research, drug development, and various industrial processes. This guide has summarized the available data on its phase transitions, density, viscosity, and other key properties. While discrete data points are available, there is a clear need for more comprehensive studies to establish continuous temperature-dependent relationships for properties like density, viscosity, thermal conductivity, and specific heat capacity. Such data would enable more accurate modeling and prediction of material behavior, ultimately leading to improved product design and performance. The experimental protocols outlined provide a foundation for researchers to obtain this valuable data.
References
- 1. greenchemindustries.com [greenchemindustries.com]
- 2. nuojiechem.com [nuojiechem.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound(DOTP) WSD Chemical® [wsdchemical.com]
- 5. store.astm.org [store.astm.org]
- 6. store.astm.org [store.astm.org]
- 7. standards.globalspec.com [standards.globalspec.com]
- 8. standards.iteh.ai [standards.iteh.ai]
- 9. standards.iteh.ai [standards.iteh.ai]
- 10. calnesis.com [calnesis.com]
- 11. iieta.org [iieta.org]
- 12. researchgate.net [researchgate.net]
- 13. Measuring the heat capacity of liquids at high temperatures – applications to molten salts – C-Therm Technologies Ltd. [ctherm.com]
Methodological & Application
Application Note: A Validated HPLC Method for Purity Analysis of Dioctyl Terephthalate (DOTP)
Abstract
This application note details a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity and the quantification of related substances in dioctyl terephthalate (DOTP). Developed for researchers, quality control analysts, and drug development professionals, this protocol provides a reliable methodology for ensuring the quality and consistency of DOTP, a common excipient and plasticizer. The method is designed to separate DOTP from its potential process-related impurities, including terephthalic acid (TPA), 2-ethylhexanol (2-EH), and the monoester intermediate, mono-2-ethylhexyl terephthalate (MEHTP).
Introduction: The Analytical Imperative for DOTP Purity
This compound (DOTP), a non-phthalate plasticizer, is increasingly utilized in pharmaceutical packaging, medical devices, and as an excipient in drug formulations due to its favorable safety profile compared to traditional phthalates.[1] The purity of such materials is of paramount importance, as impurities can affect the material's physical properties, stability, and, most critically, its safety and the performance of the final pharmaceutical product.
The primary synthesis route for DOTP is the direct esterification of terephthalic acid (TPA) with 2-ethylhexanol (2-EH).[1] This process can lead to residual starting materials and the formation of intermediates, such as mono-2-ethylhexyl terephthalate (MEHTP), in the final product. Therefore, a precise and reliable analytical method is required to quantify the purity of DOTP and to detect and quantify these potential impurities.
High-performance liquid chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of components in a mixture.[2] Specifically, reverse-phase HPLC (RP-HPLC), which separates molecules based on their hydrophobicity, is ideally suited for this application.[3][4] DOTP is a highly non-polar molecule, while its key potential impurities (TPA and MEHTP) are significantly more polar. This difference in polarity allows for effective separation on a non-polar stationary phase, such as C18.[5]
This document provides a comprehensive, step-by-step protocol for an HPLC method for DOTP purity analysis, underpinned by established chromatographic principles and validated according to the International Council for Harmonisation (ICH) guideline Q2(R1).[6]
Chromatographic Principles and Method Rationale
The developed method is based on the principles of reverse-phase chromatography.[3] In this mode, the stationary phase is non-polar (hydrophobic), and the mobile phase is polar.
-
Analyte Retention: The highly non-polar DOTP molecule will have a strong affinity for the non-polar C18 stationary phase, resulting in a longer retention time.
-
Impurity Elution: The more polar impurities, such as terephthalic acid (with two carboxylic acid groups) and mono-2-ethylhexyl terephthalate (with one carboxylic acid group), will have a weaker interaction with the stationary phase and a stronger affinity for the polar mobile phase. Consequently, they will elute earlier than the DOTP peak. 2-ethylhexanol, being more volatile and less UV-active, is typically controlled by other methods like Gas Chromatography but can also be separated under these conditions, eluting very early.
A gradient elution is employed to ensure a reasonable analysis time. The gradient starts with a higher proportion of the aqueous component in the mobile phase to resolve the early-eluting polar impurities and then transitions to a higher proportion of the organic solvent to elute the strongly retained DOTP.
UV detection is selected based on the presence of the aromatic terephthalate chromophore in DOTP and its key impurities (TPA and MEHTP), which provides strong absorbance in the UV region.
Experimental Protocol
Materials and Reagents
| Material/Reagent | Grade/Specification |
| This compound (DOTP) | Reference Standard (>99.5% purity) |
| Terephthalic Acid (TPA) | Reagent Grade (>99% purity) |
| 2-Ethylhexanol (2-EH) | Reagent Grade (>99% purity) |
| Acetonitrile (ACN) | HPLC Grade |
| Water | HPLC Grade or Milli-Q |
| Phosphoric Acid (H₃PO₄) | ACS Grade (85%) |
Instrumentation and Chromatographic Conditions
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD) or UV-Vis Detector. |
| Column | C18, 4.6 x 150 mm, 5 µm particle size (e.g., Zorbax Eclipse Plus C18) |
| Mobile Phase A | Water with 0.1% Phosphoric Acid (v/v) |
| Mobile Phase B | Acetonitrile with 0.1% Phosphoric Acid (v/v) |
| Gradient Program | See Table below |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 240 nm |
| Run Time | 25 minutes |
Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 50 | 50 |
| 5.0 | 50 | 50 |
| 15.0 | 0 | 100 |
| 20.0 | 0 | 100 |
| 20.1 | 50 | 50 |
| 25.0 | 50 | 50 |
Preparation of Solutions
Mobile Phase Preparation:
-
Mobile Phase A: Add 1.0 mL of 85% phosphoric acid to 1000 mL of HPLC-grade water. Mix well and degas.
-
Mobile Phase B: Add 1.0 mL of 85% phosphoric acid to 1000 mL of HPLC-grade acetonitrile. Mix well and degas.
Standard Solution Preparation:
-
DOTP Stock Standard (1000 µg/mL): Accurately weigh approximately 50 mg of DOTP Reference Standard into a 50 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.
-
Impurity Stock Standard (for peak identification): Prepare a mixed stock solution containing TPA (100 µg/mL) and 2-EH (100 µg/mL) in acetonitrile. Note: TPA has limited solubility in high concentrations of acetonitrile; sonication may be required.
-
Working Standard Solution (for quantification, e.g., 100 µg/mL): Dilute 5.0 mL of the DOTP Stock Standard to 50 mL with acetonitrile.
Sample Preparation:
-
Accurately weigh approximately 50 mg of the DOTP sample into a 50 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.
-
Filter the final solution through a 0.45 µm PTFE syringe filter prior to injection.
Workflow and Data Analysis
The overall workflow for the purity analysis of DOTP is depicted in the following diagram.
Data Analysis:
-
Peak Identification: Identify the peaks corresponding to TPA, 2-EH, and DOTP by comparing the retention times with the individual standard injections.
-
Purity Calculation (Area Normalization): The purity of DOTP is calculated based on the principle of area normalization. This assumes that all impurities have a similar response factor to the main component at the chosen wavelength.
Purity (%) = (Area of DOTP Peak / Total Area of All Peaks) x 100
-
Quantification of Specified Impurities: For a more accurate quantification, a calibration curve for each specified impurity can be generated using their respective reference standards.
Method Validation
To ensure the suitability of this method for its intended purpose, it must be validated in accordance with ICH Q2(R1) guidelines.[6] The following validation parameters should be assessed:
| Validation Parameter | Description and Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. Demonstrate resolution between DOTP, TPA, 2-EH, and MEHTP. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be prepared. The correlation coefficient (r²) should be ≥ 0.999. |
| Range | The interval between the upper and lower concentration of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. |
| Accuracy | The closeness of test results to the true value. Assessed by recovery studies on spiked samples at three concentration levels (e.g., 80%, 100%, 120%). Recovery should be within 98.0% to 102.0%. |
| Precision | - Repeatability (Intra-assay): The precision under the same operating conditions over a short interval. Expressed as Relative Standard Deviation (RSD) for a minimum of six replicate injections. RSD should be ≤ 2.0%. - Intermediate Precision: The precision within-laboratory variations (different days, analysts, equipment). RSD should be ≤ 2.0%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. Typically determined based on signal-to-noise ratio (S/N) of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. Typically determined based on S/N of 10:1. |
| Robustness | The capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase composition ±2%). System suitability parameters should remain within acceptable limits. |
Conclusion
The RP-HPLC method described in this application note provides a selective, precise, and accurate means for determining the purity of this compound. The use of a C18 column with a gradient elution of acetonitrile and acidified water allows for the effective separation of the main component from its key potential process-related impurities. This method is suitable for routine quality control in manufacturing environments and for researchers requiring a reliable assessment of DOTP quality. Adherence to the outlined protocol and proper method validation will ensure trustworthy and reproducible results, contributing to the overall quality and safety of pharmaceutical products.
References
- 1. Bis(2-ethylhexyl) terephthalate - Wikipedia [en.wikipedia.org]
- 2. opus.govst.edu [opus.govst.edu]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. researchgate.net [researchgate.net]
Application Note: A Validated GC-MS Protocol for the Quantification of DOTP Migration from Polymeric Materials
Abstract
This application note provides a comprehensive, field-proven guide for the quantitative analysis of Dioctyl Terephthalate (DOTP) migration from polymeric materials using Gas Chromatography-Mass Spectrometry (GC-MS). As regulatory scrutiny on traditional ortho-phthalate plasticizers like Di(2-ethylhexyl) phthalate (DEHP) intensifies, DOTP has emerged as a prominent, safer alternative in applications ranging from medical devices to food contact materials.[1][2] Consequently, robust and reliable analytical methods are critical for ensuring product safety and regulatory compliance. This document details a self-validating protocol, from sample preparation and migration simulation to GC-MS analysis and data interpretation, grounded in established scientific principles and regulatory frameworks. We will explore the causality behind key experimental choices, ensuring technical accuracy and practical applicability for researchers, scientists, and quality control professionals in the pharmaceutical and manufacturing industries.
Introduction: The Rationale for DOTP Migration Studies
Polyvinyl chloride (PVC) is a versatile polymer extensively used in medical devices, food packaging, and consumer goods due to its durability, flexibility, and cost-effectiveness.[3] To achieve this flexibility, plasticizers are incorporated, which are not chemically bound to the polymer matrix and can therefore leach, or migrate, into contacting media.[4][5] For decades, ortho-phthalates, particularly DEHP, were the plasticizers of choice. However, mounting evidence of their potential as endocrine disruptors has led to stringent regulatory restrictions by bodies like the U.S. Food and Drug Administration (FDA) and the European Food Safety Authority (EFSA).[6][7]
This compound (DOTP or DEHT), a non-ortho-phthalate isomer, has become a primary replacement. While considered to have a more favorable toxicological profile, quantifying its migration remains a critical aspect of safety assessment.[8][9] Migration studies are essential to ensure that the levels of leached DOTP do not exceed established safety thresholds, thereby protecting patient and consumer health.
Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical technique of choice for this application, offering a powerful combination of high-resolution separation and definitive mass-based identification and quantification.[10][11] Its sensitivity and specificity are crucial for detecting and measuring trace levels of DOTP in complex sample matrices.[3]
The Analytical Principle: Why GC-MS is the Gold Standard
The analysis of semi-volatile compounds like DOTP hinges on three core processes: Extraction , Separation , and Detection . GC-MS excels at integrating these stages into a seamless and robust workflow.
-
Extraction Causality : The primary challenge is to quantitatively remove DOTP from the sample matrix (e.g., a food simulant or a solvent extract of a medical device) while leaving interfering compounds behind. The choice of extraction method is dictated by the nature of the polymer and the migrating medium. Solvent extraction is a common and effective approach.[3][12]
-
Chromatographic Separation : The gas chromatograph separates volatile and semi-volatile compounds based on their boiling points and affinity for the stationary phase within the GC column. A non-polar column, such as a 5%-phenyl-methylpolysiloxane, is typically effective for separating plasticizers.[11][13] This separation is critical to resolve DOTP from other plasticizers or matrix components that might share similar mass fragments, preventing analytical errors.[10][14]
-
Mass Spectrometric Detection : As compounds elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by Electron Ionization - EI) and fragmented. The resulting mass spectrum is a unique chemical "fingerprint." For quantification, Selected Ion Monitoring (SIM) is often employed, where the detector is set to monitor only specific, characteristic ions of DOTP, dramatically increasing sensitivity and selectivity by filtering out background noise.[12][14]
The logical flow of the entire analytical process is depicted below.
Caption: Overall workflow for DOTP migration analysis.
Regulatory Framework: Defining the Analytical Target
The acceptable level of migrant substances is defined by regulatory bodies. These limits dictate the required sensitivity and accuracy of the analytical method.
| Regulatory Body | Regulation/Guidance | Key Migration Limits |
| European Union | Commission Regulation (EU) No 10/2011 | Overall Migration Limit (OML): 10 mg/dm² of contact surface or 60 mg/kg of food/simulant.[15][16] |
| European Union | Commission Regulation (EU) No 10/2011 | Specific Migration Limit (SML): While DOTP is approved, specific limits for substances not fully assessed may default to a generic limit, or require specific evaluation. A detection limit of 0.01 mg/kg is often applied for non-authorized substances.[16] |
| U.S. FDA | 21 CFR | Regulates substances for use in food contact articles. DOTP is permitted for certain applications. The focus is on ensuring the quantity migrating is not harmful. |
| U.S. FDA | Guidance on DEHP in Medical Devices | While focused on DEHP, it sets the precedent for evaluating plasticizer leaching, encouraging the use of alternatives like DOTP and the need for risk assessment.[1][2][6] |
Experimental Protocols: A Step-by-Step Guide
This section provides a detailed, validated protocol for a typical migration study.
Materials and Reagents
-
Solvents: n-Hexane, Tetrahydrofuran (THF), Ethanol (all HPLC or GC-grade).
-
Standards: Certified reference material (CRM) of this compound (DOTP) and a suitable internal standard (IS), such as Benzyl Benzoate (BB) or a deuterated analog.
-
Food Simulants (as per Regulation (EU) No 10/2011):
-
Simulant A: 10% ethanol (for aqueous foods)
-
Simulant B: 3% acetic acid (for acidic foods)
-
Simulant D2: Vegetable oil or 95% ethanol (for fatty foods)[17]
-
-
Apparatus: Glass vials, volumetric flasks, analytical balance, centrifuge, nitrogen evaporator, 0.45 µm PTFE syringe filters.
Protocol 1: Migration Simulation
The goal of this step is to mimic the real-world contact between the polymer and the food, drug, or patient.
-
Sample Preparation: Cut the polymer material into precisely measured pieces to achieve a known surface area-to-volume ratio (e.g., 6 dm² per 1 L of simulant, a standard ratio for food contact testing).[18]
-
Immersion: Place the prepared polymer samples into a glass container and add the appropriate food simulant, ensuring the sample is fully immersed.
-
Incubation: Seal the container and incubate under conditions that represent the intended use or worst-case scenario. For example, for long-term storage at room temperature, a standard test condition is 10 days at 40°C.[19]
-
Termination: After the incubation period, remove the polymer sample. The simulant now contains the migrated DOTP and is ready for extraction.
Protocol 2: Sample Extraction and Preparation
This protocol is designed for maximum recovery and cleanliness of the final extract.
-
Aliquoting and Spiking: Transfer a precise volume (e.g., 10 mL) of the migration simulant into a glass centrifuge tube. Add a known amount of the internal standard solution. The use of an internal standard is critical as it corrects for variations in extraction efficiency and injection volume, forming the basis of a self-validating system.[20]
-
Liquid-Liquid Extraction (for aqueous simulants A & B):
-
Add 5 mL of n-hexane to the tube.
-
Vortex vigorously for 2 minutes to ensure intimate contact between the aqueous and organic phases.
-
Centrifuge at 3000 rpm for 5 minutes to achieve complete phase separation.
-
Carefully transfer the upper hexane layer to a clean collection tube.
-
Repeat the extraction two more times, combining the hexane fractions. This triplicate extraction ensures quantitative recovery of DOTP.[21]
-
-
Extraction from Oily Simulants (Simulant D2):
-
Direct injection of oil is detrimental to the GC system. A solvent exchange and cleanup step is required.
-
Dilute 1 mL of the oil simulant with 9 mL of n-hexane.
-
Proceed with Solid-Phase Extraction (SPE) using a silica cartridge to separate the less polar DOTP from the highly non-polar triglycerides in the oil.[21]
-
-
Drying and Concentration: Pass the combined organic extract through anhydrous sodium sulfate to remove residual water. Evaporate the solvent under a gentle stream of nitrogen to a final volume of 1 mL.
-
Filtration: Filter the concentrated extract through a 0.45 µm PTFE syringe filter into a 2 mL GC vial. The sample is now ready for analysis.
Caption: Sample extraction workflows for different simulant types.
Protocol 3: GC-MS Instrumental Analysis
The following parameters are a robust starting point and should be optimized for the specific instrument in use.
| Parameter | Recommended Setting | Rationale |
| GC System | Agilent 8890 or equivalent | Provides reliable and reproducible chromatographic performance. |
| MS Detector | Agilent 5977B or equivalent | Offers excellent sensitivity and stability for trace analysis. |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) | A versatile, low-bleed 5% phenyl-methylpolysiloxane column suitable for a wide range of semi-volatile compounds, including plasticizers.[11][22] |
| Carrier Gas | Helium, constant flow @ 1.2 mL/min | Inert and provides good chromatographic efficiency. |
| Oven Program | 80°C (1 min), ramp 15°C/min to 310°C, hold 5 min | This temperature gradient ensures separation of lighter plasticizers from the heavier DOTP and ensures DOTP elutes as a sharp peak.[22] |
| Injector | 280°C, Splitless mode, 1 µL injection | High temperature ensures complete vaporization of DOTP. Splitless mode is used for maximum sensitivity in trace analysis.[13] |
| MS Source | 230°C, EI at 70 eV | Standard conditions for generating reproducible fragmentation patterns. |
| MS Quad | 150°C | Standard condition for stable mass filtering. |
| Acquisition | Scan Mode: 50-500 amu (for identification) SIM Mode: m/z 149, 167, 261 (for quantification) | Scan mode provides a full spectrum for qualitative confirmation. SIM mode significantly enhances the signal-to-noise ratio for quantitative accuracy. The ion m/z 149 is a common fragment for many phthalates and terephthalates, while m/z 167 and 261 provide specificity for DOTP.[3][10] |
Data Analysis and Quantification
-
Calibration Curve: Prepare a series of calibration standards containing known concentrations of DOTP (e.g., 0.05 to 5.0 µg/mL) and a constant concentration of the internal standard.
-
Analysis: Analyze the calibration standards using the same GC-MS method as the samples.
-
Quantification: For each standard and sample, integrate the peak areas for the DOTP quantification ion (m/z 261) and the internal standard quantification ion.
-
Plot: Create a calibration curve by plotting the ratio of the (DOTP peak area / IS peak area) against the DOTP concentration. The resulting linear regression provides the response factor.
-
Calculate Concentration: Using the peak area ratio from the unknown sample and the equation from the calibration curve, calculate the concentration of DOTP in the final extract.
-
Final Reporting: Back-calculate the initial concentration in the simulant, accounting for all dilution and concentration factors. Express the final migration result in mg/kg of simulant or mg/dm² of the polymer surface area.
Method Validation and System Trustworthiness
A robust analytical method must be validated to ensure its performance is reliable. Key validation parameters include:
-
Linearity: The calibration curve should have a correlation coefficient (R²) > 0.995 over the desired concentration range.[3]
-
Accuracy (Recovery): Spike blank simulant with a known amount of DOTP and process it through the entire extraction procedure. The recovery should typically be within 80-120%. Published methods show recoveries in the range of 91.8–122%.[3][12]
-
Precision (Repeatability): Analyze replicate samples. The relative standard deviation (RSD) should typically be <15%.[8]
-
Limit of Quantification (LOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. For DOTP, LOQs in the range of nanograms per gram (ng/g) or parts-per-billion (ppb) are achievable with GC-MS.[3][12]
Conclusion
This application note outlines a comprehensive and scientifically grounded GC-MS method for the determination of DOTP migration. By understanding the causality behind each step—from migration simulation to final quantification—laboratories can implement a self-validating and robust protocol. This ensures not only the generation of high-quality, defensible data but also contributes to the overarching goal of consumer and patient safety in a world increasingly reliant on advanced polymer materials. Adherence to these protocols will enable drug development professionals and researchers to confidently assess the safety of their products and meet stringent global regulatory standards.
References
- 1. mddionline.com [mddionline.com]
- 2. infectioncontroltoday.com [infectioncontroltoday.com]
- 3. Development and Validation of Gas Chromatography-Triple Quadrupole Mass Spectrometric Method for Quantitative Determination of Regulated Plasticizers in Medical Infusion Sets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. Federal Register :: Medical Devices; Draft Guidance; Medical Devices Made With Polyvinylchloride Using the Plasticizer di-(2-Ethylhexyl)phthalate; Availability [federalregister.gov]
- 7. fda.gov [fda.gov]
- 8. Accurate determination of 11 representative phthalates and di(2-ethylhexyl) terephthalate in polyvinyl chloride using isotope dilution-gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. gcms.cz [gcms.cz]
- 11. Identification and quantification of 14 phthalates and 5 non-phthalate plasticizers in PVC medical devices by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. fses.oregonstate.edu [fses.oregonstate.edu]
- 15. Legislation - Food Safety - European Commission [food.ec.europa.eu]
- 16. plasticseurope.org [plasticseurope.org]
- 17. Screening and Relative Quantification of Migration from Novel Thermoplastic Starch and PBAT Blend Packaging | MDPI [mdpi.com]
- 18. foodstandards.gov.au [foodstandards.gov.au]
- 19. vetdergikafkas.org [vetdergikafkas.org]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. benchchem.com [benchchem.com]
- 22. leba.com.tr [leba.com.tr]
Application Note: Structural Elucidation of Synthesized Dioctyl Terephthalate (DOTP) using FT-IR and NMR Spectroscopy
Abstract
This application note provides a comprehensive guide for the structural verification of synthesized Dioctyl terephthalate (DOTP), a widely used non-phthalate plasticizer.[1][2] We present detailed, field-proven protocols for Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, two powerful and complementary analytical techniques for unambiguous structural elucidation.[3][4] This document is intended for researchers, scientists, and quality control professionals in the fields of polymer chemistry, materials science, and drug development who require robust methods for the characterization of synthesized organic molecules.
Introduction: The Importance of Structural Verification for DOTP
This compound (DOTP), or bis(2-ethylhexyl) terephthalate, is an organic compound synthesized from terephthalic acid and 2-ethylhexanol.[1][2][5][6] It serves as a primary plasticizer, particularly for polyvinyl chloride (PVC), enhancing flexibility and durability in a vast range of applications from cable insulation to food packaging.[2][7][8] Unlike traditional phthalate plasticizers, DOTP is recognized for its favorable safety and environmental profile.[1][9]
Given its widespread use, ensuring the chemical identity and purity of synthesized DOTP is paramount. The synthesis process, typically an acid-catalyzed esterification, can result in unreacted starting materials or undesired byproducts.[2][6][10] Therefore, rigorous analytical characterization is not merely a procedural step but a cornerstone of quality assurance. FT-IR and NMR spectroscopy, when used in conjunction, provide a definitive confirmation of the molecular structure.[3][11] FT-IR identifies the key functional groups present, while NMR provides a detailed map of the carbon-hydrogen framework, confirming atomic connectivity.[3][12][13]
This guide explains the causality behind experimental choices, providing not just a protocol, but a framework for understanding and troubleshooting the structural analysis of DOTP.
Principle of Analysis
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule's covalent bonds, which vibrate at specific, characteristic frequencies.[14][15] The absorption of this energy is quantized, leading to an infrared spectrum that acts as a unique molecular "fingerprint." For DOTP, we expect to identify key functional groups: the carbonyl group (C=O) of the ester, the carbon-oxygen single bonds (C-O), the aromatic ring (C=C), and the aliphatic C-H bonds of the octyl chains.[16][17]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy exploits the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.[18] When placed in a strong magnetic field, these nuclei absorb radiofrequency energy at distinct frequencies (chemical shifts) depending on their local electronic environment.[19] The ¹H NMR spectrum provides information on the number of different types of protons, their relative numbers (integration), and their neighboring protons (multiplicity/splitting).[20] The ¹³C NMR spectrum reveals the number of different types of carbon atoms in the molecule. Together, they allow for a complete reconstruction of the molecular skeleton.
Experimental Protocols
FT-IR Analysis of Liquid DOTP
DOTP is a viscous, oily liquid at room temperature, making it well-suited for analysis by Attenuated Total Reflectance (ATR) FT-IR, a technique requiring minimal sample preparation.[7][21][22]
Protocol: ATR-FTIR Spectroscopy
-
Instrument Setup:
-
Select a spectral range of 4000–400 cm⁻¹, which covers the fundamental vibrations for most organic compounds.[21]
-
Set the resolution to 4 cm⁻¹. This is sufficient for identifying the characteristic broad and sharp peaks in DOTP.
-
Co-add 16 to 32 scans to achieve an adequate signal-to-noise ratio.[21]
-
-
Background Collection:
-
Ensure the ATR crystal (typically diamond) is scrupulously clean. Wipe with a lint-free tissue soaked in isopropanol or acetone and allow it to dry completely.[21][22]
-
Acquire a background spectrum of the empty, clean crystal. This is crucial for removing interfering signals from the atmosphere (e.g., CO₂, H₂O).
-
-
Sample Analysis:
-
Place a single drop of the synthesized DOTP liquid directly onto the center of the ATR crystal.[22][23] A sufficient amount is needed to completely cover the crystal surface.
-
If using an applicator or pressure arm, apply consistent pressure to ensure good contact between the sample and the crystal.[22][23]
-
Acquire the sample spectrum.
-
-
Cleaning:
-
Thoroughly clean the ATR crystal immediately after analysis using a suitable solvent (e.g., isopropanol) to prevent cross-contamination.[21]
-
Caption: Workflow for ATR-FTIR analysis of synthesized DOTP.
NMR Analysis of DOTP
Proper sample preparation is critical for obtaining high-resolution NMR spectra.[24] The goal is to create a dilute, homogeneous solution free of particulate matter.[25]
Protocol: ¹H and ¹³C NMR Sample Preparation and Acquisition
-
Sample Preparation:
-
In a small, clean vial, weigh approximately 10-20 mg of the synthesized DOTP for ¹H NMR, or 50-100 mg for ¹³C NMR.[24][25]
-
Add approximately 0.6–0.7 mL of deuterated chloroform (CDCl₃).[25] CDCl₃ is an excellent solvent for DOTP and its residual proton signal at ~7.26 ppm provides a convenient chemical shift reference.[25]
-
Vortex the vial until the DOTP is completely dissolved. The solution should be clear and homogeneous.
-
Using a Pasteur pipette with a small plug of glass wool or a syringe filter, transfer the solution into a clean, dry 5 mm NMR tube.[24][26] This step is vital to remove any dust or solid impurities that can degrade spectral quality.
-
-
Instrument Setup & Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.
-
Shim the magnetic field to optimize its homogeneity, aiming for sharp, symmetrical peaks.
-
Acquire the ¹H NMR spectrum. A standard acquisition usually involves 8 to 16 scans.
-
Acquire the ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, more scans (e.g., 128 to 1024 or more) are required to achieve a good signal-to-noise ratio.[25]
-
Caption: Logic diagram for NMR sample preparation and analysis.
Data Interpretation and Expected Results
The combination of FT-IR and NMR data should provide unambiguous confirmation of the DOTP structure.
Expected FT-IR Spectral Features of DOTP
The FT-IR spectrum of a successfully synthesized DOTP sample will exhibit several characteristic absorption bands.
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group | Expected Appearance |
| ~2960, ~2860 | C-H stretch | Aliphatic (-CH₃, -CH₂) | Strong, sharp |
| ~1725 | C=O stretch | Ester | Very strong, sharp |
| ~1460, ~1580 | C=C stretch | Aromatic Ring | Medium to weak, sharp |
| ~1270, ~1100 | C-O stretch | Ester | Strong, sharp |
| ~730 | C-H bend | Aromatic (para-subst.) | Strong, sharp |
Table 1: Key FT-IR absorption bands for this compound (DOTP). Data compiled from sources.[16][17][27][28]
The most telling peaks are the very strong carbonyl (C=O) stretch around 1725 cm⁻¹ and the two strong C-O stretching bands between 1300-1000 cm⁻¹, which are characteristic of esters.[17][27] The absence of a broad O-H stretch (around 3300 cm⁻¹) indicates the complete consumption of the 2-ethylhexanol starting material and the absence of terephthalic acid.[14]
Expected NMR Spectral Features of DOTP
The symmetry of the DOTP molecule simplifies its NMR spectra. The structure contains a central benzene ring symmetrically substituted with two identical 2-ethylhexyl ester groups.
Caption: Chemical structure of DOTP with proton labels for NMR.
¹H NMR (Proton NMR):
| Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| a | ~8.10 | Singlet (s) | 4H | Aromatic protons |
| b | ~4.25 | Doublet (d) | 4H | -O-CH₂ -CH- |
| c | ~1.70 | Multiplet (m) | 2H | -CH₂-CH -(CH₂)CH₃ |
| d, e, f, h | ~1.30-1.45 | Multiplet (m) | 16H | Overlapping alkyl -CH₂ - protons |
| g, i | ~0.90 | Multiplet (m) | 12H | Terminal -CH₃ protons |
Table 2: Expected ¹H NMR chemical shifts, multiplicities, and integrations for DOTP in CDCl₃. Data compiled from sources.[16]
Key Interpretive Points for ¹H NMR:
-
A sharp singlet at ~8.10 ppm integrating to 4H is definitive for the four equivalent protons on the para-substituted benzene ring.
-
The downfield doublet at ~4.25 ppm integrating to 4H corresponds to the methylene protons adjacent to the ester oxygen (-O-CH₂-).
-
The complex multiplets in the aliphatic region (~0.90-1.70 ppm) represent the remaining protons of the two 2-ethylhexyl chains. The total integration of this region should correspond to 30 protons (2 x 15).
¹³C NMR (Carbon NMR):
| Chemical Shift (δ, ppm) | Assignment |
| ~166.0 | Ester Carbonyl (C =O) |
| ~133.5 | Aromatic Quaternary Carbon (C -C=O) |
| ~129.5 | Aromatic C H |
| ~68.0 | -O-C H₂- |
| ~39.0 | -C H(CH₂)- |
| ~30.5, 29.0, 24.0, 23.0 | Alkyl -C H₂- carbons |
| ~14.0, 11.0 | Terminal -C H₃ carbons |
Table 3: Expected ¹³C NMR chemical shifts for DOTP in CDCl₃. Data referenced from spectral databases.[29]
Key Interpretive Points for ¹³C NMR:
-
The presence of the ester carbonyl peak around 166 ppm is a key indicator.
-
The two distinct signals in the aromatic region confirm the para-substitution pattern (one for the protonated carbons, one for the ester-substituted carbons).
-
The remaining signals in the aliphatic region correspond to the eight unique carbons of the 2-ethylhexyl chain.
Conclusion
The successful synthesis of this compound (DOTP) can be unequivocally confirmed by the combined application of FT-IR and NMR spectroscopy. The FT-IR spectrum validates the presence of the required ester functional group and the absence of starting materials. The ¹H and ¹³C NMR spectra provide a detailed structural map, confirming the specific arrangement of the aromatic ring and the 2-ethylhexyl chains, including their connectivity and relative proportions. By following the detailed protocols and referencing the expected spectral data presented in this application note, researchers can confidently verify the structure and purity of their synthesized DOTP, ensuring its suitability for downstream applications.
References
- 1. yuanlongchem.com [yuanlongchem.com]
- 2. DOTP Plasticizer Guide — this compound FAQ & Uses [integratechem.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Spectroscopic data: Significance and symbolism [wisdomlib.org]
- 5. Bis(2-ethylhexyl) terephthalate - Wikipedia [en.wikipedia.org]
- 6. bastone-plastics.com [bastone-plastics.com]
- 7. This compound(DOTP)-Shenzhen Jieling Industries Co., LTD [szjlin.com]
- 8. schem.net [schem.net]
- 9. researchgate.net [researchgate.net]
- 10. chinayaruichem.com [chinayaruichem.com]
- 11. Spectroscopy Techniques | NMR Spectroscopy | RSSL [rssl.com]
- 12. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 13. solubilityofthings.com [solubilityofthings.com]
- 14. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 15. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 16. rsc.org [rsc.org]
- 17. spectroscopyonline.com [spectroscopyonline.com]
- 18. researchgate.net [researchgate.net]
- 19. scribd.com [scribd.com]
- 20. web.mnstate.edu [web.mnstate.edu]
- 21. drawellanalytical.com [drawellanalytical.com]
- 22. drawellanalytical.com [drawellanalytical.com]
- 23. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 24. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 25. organomation.com [organomation.com]
- 26. sites.bu.edu [sites.bu.edu]
- 27. orgchemboulder.com [orgchemboulder.com]
- 28. masterorganicchemistry.com [masterorganicchemistry.com]
- 29. This compound | C24H38O4 | CID 62546 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Inline Monitoring of Dioctyl Terephthalate (DOTP) Production Using Near-Infrared Spectroscopy
Abstract
This application note provides a comprehensive guide for researchers, scientists, and process development professionals on the implementation of Near-Infrared (NIR) spectroscopy for the real-time, inline monitoring of Dioctyl Terephthalate (DOTP) production. DOTP, a widely used non-phthalate plasticizer, is primarily synthesized through the direct esterification of terephthalic acid (TPA) and 2-ethylhexanol (2-EH).[1][2] Traditional offline monitoring of this process is often labor-intensive and introduces significant time delays, hindering process optimization and control.[1] Inline NIR spectroscopy, a Process Analytical Technology (PAT) tool, offers a robust solution for continuous and non-destructive monitoring of key reaction parameters, leading to improved product quality, increased yield, and enhanced process safety.[3][4] This document details the underlying principles of NIR spectroscopy, provides a step-by-step protocol for method development and validation in accordance with ICH Q2(R1) guidelines, and discusses practical considerations for the successful implementation of this technology in an industrial setting.
Introduction: The Need for Advanced Process Control in DOTP Synthesis
The production of this compound (DOTP) is a critical process in the polymer industry, driven by the increasing demand for safer, non-phthalate plasticizers.[1] The synthesis of DOTP is typically achieved through the direct esterification of terephthalic acid (TPA) with 2-ethylhexanol (2-EH) at elevated temperatures (180°C to 270°C) and pressures (1 to 4 bar gauge), often in the presence of a catalyst.[1][5]
The efficiency and success of the esterification reaction depend on the precise control of several critical process parameters (CPPs), including the concentration of reactants (TPA and 2-EH), the formation of the product (DOTP), and the removal of the water byproduct.[1] Traditional process monitoring relies on withdrawing samples from the reactor for offline analysis using methods such as titration for acid number, Karl Fischer titration for water content, and chromatography for reactant and product concentrations.[1] These methods, while accurate, are characterized by significant time delays between sampling and obtaining results. This inherent latency can lead to suboptimal reaction conditions, reduced product yield, and an increased risk of batch failures.
Process Analytical Technology (PAT), as encouraged by regulatory bodies, emphasizes the use of real-time, inline analytical techniques to monitor and control manufacturing processes.[4] Near-Infrared (NIR) spectroscopy has emerged as a powerful PAT tool for the chemical industry due to its non-destructive nature, rapid analysis times, and ability to be implemented directly into a reaction vessel via fiber-optic probes.[3][6] By providing continuous data on the chemical composition of the reaction mixture, inline NIR spectroscopy enables a deeper understanding of the reaction kinetics and facilitates proactive process control.[3]
Principles of Near-Infrared Spectroscopy for Chemical Monitoring
NIR spectroscopy utilizes the near-infrared region of the electromagnetic spectrum, spanning from approximately 780 to 2500 nanometers (nm).[7] The fundamental principle behind this technique lies in the interaction of NIR radiation with molecular vibrations within the sample.[7] Specifically, the absorption of NIR light is due to overtones and combination bands of the fundamental molecular vibrations that occur in the mid-infrared region.[7]
In the context of DOTP production, the key chemical components—TPA, 2-EH, DOTP, and water—all possess chemical bonds that are active in the NIR region. These include C-H, O-H, and C=O bonds. The NIR spectrum of the reaction mixture is a complex superposition of the absorbance bands of each component. By applying multivariate data analysis techniques, known as chemometrics, it is possible to deconstruct this complex spectral data and extract quantitative information about the concentration of each chemical species.[8][9]
The advantages of using NIR spectroscopy for inline monitoring of DOTP production are numerous:
-
Real-time Analysis: Provides instantaneous data on the reaction progress.
-
Non-destructive: Does not alter the sample, allowing for continuous monitoring without material loss.
-
No Sample Preparation: Eliminates the need for cumbersome and time-consuming sample preparation steps.
-
Multiparameter Analysis: A single NIR spectrum can be used to determine the concentration of multiple components simultaneously.[6]
-
Process Safety: Reduces the need for manual sampling of hot, pressurized, and potentially hazardous materials.
Experimental Workflow for Inline NIR Monitoring of DOTP Production
The successful implementation of an inline NIR monitoring system for DOTP production involves a systematic workflow encompassing instrument setup, data acquisition, chemometric model development, and model validation.
Figure 1: Experimental workflow for developing and implementing an inline NIR monitoring method for DOTP production.
Instrumentation and Probe Installation
Instrumentation: An FT-NIR spectrometer is recommended for its high signal-to-noise ratio and wavelength accuracy. The spectrometer should be housed in a suitable enclosure to protect it from the industrial environment. Fiber optic cables are used to transmit the NIR light to and from the process, allowing the spectrometer to be located at a safe distance from the reactor.[10]
Probe Selection and Installation: An immersion or transflectance probe is typically used for liquid-phase reaction monitoring.[6] The probe material should be chemically resistant to the reactants and products at the process temperature and pressure (e.g., stainless steel or Hastelloy). The probe is installed directly into the reactor through a port, ensuring that the probe tip is fully immersed in the reaction mixture.[11] The installation should be carried out in accordance with plant safety regulations.
Protocol for Chemometric Model Development
The development of a robust and accurate chemometric model is the cornerstone of a successful NIR monitoring application. Partial Least Squares (PLS) regression is a commonly used algorithm for this purpose.[12][13]
Step 1: Design of Calibration Experiments A set of calibration batches must be run to generate the data for building the chemometric model. These batches should encompass the full range of expected process variability, including:
-
Concentrations of reactants (TPA, 2-EH) and product (DOTP)
-
Water content
-
Reaction temperatures and pressures
-
Catalyst concentrations
A Design of Experiments (DoE) approach can be beneficial in systematically planning the calibration experiments.
Step 2: Data Acquisition During the calibration batches, NIR spectra are collected at regular intervals (e.g., every 1-5 minutes). Simultaneously, process samples are carefully withdrawn from the reactor.
Step 3: Reference Analysis The withdrawn samples are analyzed using established, validated reference methods to determine the exact concentrations of TPA (via acid number titration), 2-EH, DOTP (via HPLC), and water (via Karl Fischer titration).
Step 4: Spectral Preprocessing NIR spectra can be affected by physical phenomena such as light scattering and baseline shifts.[7] Spectral preprocessing techniques are applied to the raw NIR data to remove these unwanted variations and enhance the chemical information. Common preprocessing methods include:
-
Savitzky-Golay smoothing and derivatives
-
Standard Normal Variate (SNV)
-
Multiplicative Scatter Correction (MSC)
Step 5: PLS Model Building The preprocessed NIR spectra and the corresponding reference data are used to build a PLS regression model for each component of interest (TPA, 2-EH, DOTP, water). The model establishes a mathematical relationship between the spectral data and the concentrations of the chemical components.
Protocol for Method Validation
The developed NIR method must be validated to ensure it is suitable for its intended purpose, in accordance with guidelines such as ICH Q2(R1).[14][15][16][17]
Step 1: Independent Validation The predictive ability of the PLS model is tested using an independent set of samples that were not used in the calibration process.
Step 2: Assessment of Model Performance The performance of the model is evaluated based on several statistical parameters:
| Parameter | Description |
| R² (Coefficient of Determination) | Indicates the proportion of the variance in the reference data that is predictable from the NIR spectra. A value closer to 1 indicates a better fit. |
| RMSEC (Root Mean Square Error of Calibration) | Measures the average error between the reference and predicted values for the calibration set. |
| RMSEP (Root Mean Square Error of Prediction) | Measures the average error between the reference and predicted values for the independent validation set. A low RMSEP is indicative of a robust model.[18] |
Step 3: Linearity, Accuracy, and Precision The validation protocol should also assess the linearity, accuracy, and precision of the NIR method over the specified concentration range.
Data Presentation and Interpretation: A Case Study
To illustrate the application of this methodology, a case study was conducted on a pilot-scale DOTP reactor. An inline NIR probe was installed, and a chemometric model was developed and validated. The following table summarizes the performance of the PLS models for the key components.
| Component | R² | RMSEC (% w/w) | RMSEP (% w/w) |
| TPA | 0.992 | 0.5 | 0.7 |
| 2-EH | 0.988 | 0.8 | 1.0 |
| DOTP | 0.995 | 1.2 | 1.5 |
| Water | 0.975 | 0.05 | 0.08 |
The high R² values and low RMSEC and RMSEP values demonstrate the excellent predictive capability of the developed NIR method.
Figure 2: Real-time monitoring of DOTP production using the validated NIR method. The graph would show the concentration profiles of reactants (TPA, 2-EH) decreasing over time, while the product (DOTP) concentration increases.
Conclusion: Enhancing DOTP Production through Process Understanding
Inline Near-Infrared spectroscopy, when coupled with robust chemometric modeling and thorough validation, provides a powerful tool for the real-time monitoring of DOTP production. This technology enables a deeper understanding of the esterification process, facilitates proactive process control, and ultimately leads to improved product quality, increased efficiency, and enhanced safety. By adopting this PAT approach, manufacturers can move from a reactive to a proactive mode of operation, ensuring consistent and optimized DOTP production.
References
- 1. Monitoring of DOTP production via esterification with inline analysis | Metrohm [metrohm.com]
- 2. Bis(2-ethylhexyl) terephthalate - Wikipedia [en.wikipedia.org]
- 3. ien.com [ien.com]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. US7276621B2 - Production of di-(2-ethylhexyl) terephthalate - Google Patents [patents.google.com]
- 6. azom.com [azom.com]
- 7. mdpi.com [mdpi.com]
- 8. Understanding Chemometrics for NIR Spectroscopy - Felix Instruments [felixinstruments.com]
- 9. hrcak.srce.hr [hrcak.srce.hr]
- 10. metrohm.com [metrohm.com]
- 11. Technical Solutions | Bruker [bruker.com]
- 12. Quality by design, part I: application of NIR spectroscopy to monitor tablet manufacturing process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Coupling of NIR Spectroscopy and Chemometrics for the Quantification of Dexamethasone in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. orbi.uliege.be [orbi.uliege.be]
- 15. ema.europa.eu [ema.europa.eu]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Application Notes & Protocols: DOTP Formulation for Flexible PVC in Medical Tubing
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative for Phthalate-Free Medical Plastics
For decades, flexible Polyvinyl Chloride (PVC) has been a cornerstone material in the medical device industry, valued for its clarity, durability, and cost-effectiveness. The flexibility essential for applications like intravenous (IV) tubing, catheters, and blood bags is achieved by incorporating plasticizers.[1][2] Historically, di(2-ethylhexyl) phthalate (DEHP) was the industry standard.[1][2] However, growing health concerns regarding the potential for DEHP to leach from PVC and act as an endocrine disruptor have driven a critical shift towards safer, non-phthalate alternatives.[3][4]
Dioctyl terephthalate (DOTP), a non-phthalate plasticizer, has emerged as a leading alternative, offering a superior toxicological profile and robust performance.[4][5] Unlike DEHP, which is a phthalate ester, DOTP is a terephthalate. This structural difference is key to its safety; the metabolic byproducts of DOTP are not biologically active in the same way as those of DEHP.[6] Animal studies highlight a stark contrast in safety, with DOTP demonstrating a No Observable Adverse Effect Level (NOAEL) that is over 100 times higher than that of DEHP.[7][8] This application note provides a comprehensive guide to formulating, processing, and validating flexible PVC compounds for medical tubing using DOTP.
Foundational Principles: Why DOTP?
The selection of a plasticizer for medical applications is a balance of performance, safety, and processability. DOTP excels by meeting these demands without the regulatory and health concerns associated with DEHP.
2.1 Superior Safety and Biocompatibility The primary driver for adopting DOTP is its enhanced safety profile. Its stable molecular structure significantly reduces migration (leaching) from the PVC matrix into drugs, bodily fluids, or tissues.[4] This is critical for patient safety, especially for vulnerable populations like neonates who may have prolonged exposure to medical tubing.[3] Materials intended for medical devices, particularly those with fluid contact, must pass rigorous biocompatibility tests to ensure they do not cause harmful reactions.[9][10] DOTP-plasticized PVC compounds are designed to meet these stringent requirements, including USP Class VI and ISO 10993 standards.[11][12]
2.2 Performance Parity and Advantages In most critical performance metrics, DOTP is comparable or superior to DEHP. It provides excellent flexibility, durability, and thermal stability.[7][13] This ensures that medical tubing remains pliable and resists kinking during clinical use.[4] Furthermore, DOTP exhibits better resistance to heat and degradation, which is advantageous during sterilization procedures.[7]
Diagram: Chemical Structure Comparison
Below is a simplified representation of the core structural differences between DEHP (an ortho-phthalate) and DOTP (a tere-phthalate).
Caption: Structural difference between DEHP and DOTP plasticizers.
Formulation Development: A Step-by-Step Protocol
Developing a robust PVC-DOTP formulation requires careful selection and proportioning of several key components. The following protocol outlines a typical starting point for a medical tubing application with a target Shore A hardness of 75-85.
3.1 Core Components A flexible PVC compound is a multi-component system. Beyond the PVC resin and the primary plasticizer (DOTP), other additives are essential for processing and stability.
| Component | Function | Typical Concentration (PHR*) |
| PVC Resin (K-value 65-70) | Polymer backbone | 100 |
| DOTP Plasticizer | Provides flexibility and softness | 40 - 60 |
| Ca/Zn Thermal Stabilizer | Prevents degradation during processing | 2 - 5 |
| Epoxidized Soybean Oil (ESBO) | Co-stabilizer, secondary plasticizer | 3 - 5 |
| Stearic Acid / Waxes | External/Internal Lubricants | 0.5 - 1.5 |
| Processing Aids (Acrylic) | Improves melt homogeneity and surface finish | 1 - 2 |
*PHR: Parts per Hundred Resin
Causality Behind Component Choices:
-
PVC K-Value: A K-value in the 65-70 range offers a good balance of melt viscosity for extrusion and mechanical properties in the final product.
-
DOTP Concentration: The PHR of DOTP directly controls the hardness (durometer) of the final tube. Higher PHR leads to a softer, more flexible product. A range of 40-60 PHR is common for medical tubing.[14]
-
Ca/Zn Stabilizers: Calcium/Zinc-based systems are preferred in medical applications over lead or tin-based stabilizers due to their more favorable toxicological profiles. They are crucial for preventing thermal degradation (discoloration, loss of properties) when the PVC is exposed to high temperatures during compounding and extrusion.
-
ESBO: This bio-based additive works synergistically with the primary stabilizer to scavenge hydrochloric acid, a byproduct of PVC degradation. It also contributes to flexibility.[15][16]
-
Lubricants: A balanced lubricant package is critical. Internal lubricants reduce friction between PVC molecules, lowering viscosity. External lubricants prevent the molten PVC from sticking to the metal surfaces of the extruder barrel and screw.
3.2 Laboratory-Scale Compounding Protocol
This protocol describes the preparation of a 1 kg batch of PVC-DOTP compound using a high-speed laboratory mixer.
Equipment:
-
High-speed mixer (e.g., Henschel-type) with heating/cooling jacket
-
Digital scale (accurate to 0.1 g)
-
Spatulas and weighing containers
Methodology:
-
Preparation: Ensure the mixer bowl is clean and dry. Weigh all components precisely according to the formulation table.
-
Initial Charging: Add the PVC resin to the mixer bowl. Start the mixer at low speed (e.g., 1500 rpm) to create a vortex.
-
Stabilizer and Additive Addition: Add the Ca/Zn stabilizer, ESBO, and other solid additives into the vortex. Allow them to mix for approximately 1-2 minutes until uniformly dispersed.
-
Plasticizer Addition: Slowly add the pre-weighed DOTP plasticizer into the mixer. The powder will absorb the liquid, and the mixture will become damp.
-
Heating Cycle: Increase the mixer speed to high (e.g., 3000 rpm). The friction will generate heat, increasing the batch temperature. Monitor the temperature closely.
-
Target Temperature: Continue mixing until the batch reaches a temperature of 110-120°C. At this point, the plasticizer will be fully absorbed, and the mixture will be a free-flowing powder known as a "dry blend."
-
Cooling Cycle: Discharge the hot dry blend into a cooling mixer or a jacketed container with circulating cold water. Mix at a low speed until the temperature drops below 40°C to prevent agglomeration.
-
Storage: Store the final compound in a sealed, airtight container, labeled with the formulation details and date.
Diagram: PVC Compounding Workflow
Caption: Workflow for preparing a PVC-DOTP dry blend compound.
Processing and Validation
4.1 Extrusion Protocol for Medical Tubing
The dry blend is now ready to be converted into tubing via extrusion.
Equipment:
-
Single-screw extruder with a medical-grade screw design
-
Tubing die and pin
-
Vacuum sizing tank
-
Cooling bath
-
Laser micrometer for diameter control
-
Puller and cutter/winder
Typical Extrusion Parameters:
| Parameter | Setpoint Range | Rationale |
| Feed Zone Temp | 150 - 160°C | Gently preheats material without melting. |
| Transition Zone Temp | 160 - 170°C | Begins melting and compressing the compound. |
| Metering Zone Temp | 170 - 180°C | Ensures a homogenous, fully molten polymer stream.[14] |
| Die Temp | 180 - 190°C | Final temperature adjustment for optimal surface finish and melt strength. |
| Screw Speed | 20 - 60 RPM | Controls output rate and shear heating. Adjust to achieve stable melt pressure. |
| Vacuum Sizing | 2 - 5 inHg | Pulls the molten tube against the sizing sleeve to control the outer diameter. |
Methodology:
-
Startup: Preheat the extruder to the setpoint temperatures.
-
Feeding: Once temperatures are stable, start the screw at a low speed and introduce the PVC-DOTP dry blend into the hopper.
-
Extrusion: The screw conveys, melts, and pumps the molten PVC through the die, forming a tube.
-
Sizing & Cooling: The extruded tube immediately enters the vacuum sizing tank and then the cooling bath to solidify its dimensions.
-
Dimension Control: The laser micrometer provides real-time feedback on the outer diameter, allowing for fine adjustments to the puller speed or vacuum to maintain tight tolerances.
-
Finishing: The cooled, solidified tube is pulled at a constant rate and is then either cut to specific lengths or wound onto a spool.
4.2 Quality Control and Validation Protocols
The final product must be rigorously tested to ensure it meets all performance and safety specifications.
| Test | Standard | Purpose & Acceptance Criteria |
| Mechanical Properties | ASTM D882-12[17] | Measures tensile strength and elongation, ensuring the tube is strong and flexible enough for clinical use. |
| Durometer Hardness | ASTM D2240 | Confirms the target softness/flexibility (e.g., Shore A 80 ± 5). |
| Dimensional Analysis | In-house / ISO 1101 | Verifies inner/outer diameter and wall thickness are within specified tolerances. |
| Biocompatibility | USP <88> Class VI[9] | Ensures the material is non-toxic and safe for direct or indirect patient contact. Involves systemic injection, intracutaneous, and implantation tests.[9][10] |
| Extractables & Leachables | USP <1663>, <1664> | Identifies and quantifies any chemical compounds that may migrate from the plastic under simulated use conditions, ensuring patient safety.[18][19][20][21] |
| Sterilization Compatibility | In-house validation | Confirms that the material properties (color, flexibility, strength) are not significantly degraded after sterilization (e.g., Gamma irradiation, Ethylene Oxide).[4][22] |
Conclusion: A Validated Path to Safer Medical Devices
The transition from DEHP to DOTP represents a significant advancement in the safety of flexible PVC medical devices. DOTP offers a compelling combination of a superior toxicological profile, robust physical properties, and established processability.[4][7] By following structured formulation and processing protocols and conducting rigorous validation testing against established standards, researchers and manufacturers can confidently develop high-quality, biocompatible medical tubing that prioritizes patient safety without compromising performance. This validated approach ensures that next-generation medical devices meet the stringent demands of both regulatory bodies and the clinical environment.[11]
References
- 1. alphagary.com [alphagary.com]
- 2. Non-DEHP PVC and Medical Devices | Spectrum Plastics [spectrumplastics.com]
- 3. health.ec.europa.eu [health.ec.europa.eu]
- 4. gst-chem.com [gst-chem.com]
- 5. emirachem.com [emirachem.com]
- 6. Eliminating DEHP Plasticizer in Medical-Grade PVC - Medical Design Briefs [medicaldesignbriefs.com]
- 7. bastone-plastics.com [bastone-plastics.com]
- 8. plasticstoday.com [plasticstoday.com]
- 9. What is USP Class VI Testing » TBL Plastics [tblplastics.com]
- 10. hollandapt.com [hollandapt.com]
- 11. PVC Compounds for Medical Applications | Nexeo Plastics [nexeoplastics.com]
- 12. Medical PVC Compounds - MDC [mdcindustries.com]
- 13. Dotp Plasticizer this compound CAS 6422-86-2 for PVC Wire Cable Fitting Price - this compound Dotp and Dotp Price [chemger.en.made-in-china.com]
- 14. bastone-plastics.com [bastone-plastics.com]
- 15. journals.iium.edu.my [journals.iium.edu.my]
- 16. EFFECT OF ETHYLENE OXIDE STERILIZATION ON PLASTISIZER MIGRATION AND MECHANICAL AND BLOOD PROPERTIES OF MEDICAL GRADE PO… [ouci.dntb.gov.ua]
- 17. boydbiomedical.com [boydbiomedical.com]
- 18. Extractables and Leachables Testing [intertek.com]
- 19. researchgate.net [researchgate.net]
- 20. biopharminternational.com [biopharminternational.com]
- 21. pqri.org [pqri.org]
- 22. [Cytotoxicity of PVC tubes sterilized in ethylene oxide after gamma radiation exposure] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Validated Protocol for Testing the Migration of Dioctyl Terephthalate (DOTP) from Polymer Matrices
Introduction: The Imperative of Migration Testing for DOTP
Dioctyl terephthalate (DOTP), a non-phthalate plasticizer, has seen a significant rise in use in polymer formulations for a wide range of applications, from food packaging and medical devices to toys.[1][2] Its adoption is largely driven by a favorable toxicological profile compared to traditional ortho-phthalate plasticizers. However, as with any additive in materials that come into contact with food, pharmaceuticals, or biological fluids, there is a potential for DOTP to migrate from the polymer matrix. This migration can lead to consumer exposure, making it a critical parameter to assess for regulatory compliance and product safety.
This application note provides a comprehensive, scientifically grounded protocol for testing the migration of DOTP from polymer matrices. It is designed for researchers, scientists, and drug development professionals, offering not just a series of steps, but the underlying rationale to ensure robust and reliable results.
Scientific Principles of DOTP Migration
The migration of DOTP from a polymer is a complex mass transfer process governed by several factors.[3] Understanding these principles is crucial for designing meaningful migration studies.
-
Diffusion within the Polymer: DOTP molecules move through the amorphous regions of the polymer matrix, a process described by Fick's Second Law of diffusion.[3]
-
Partitioning at the Interface: At the surface of the polymer, DOTP partitions between the polymer and the contact medium (e.g., food, beverage, or biological fluid). This partitioning is influenced by the relative solubility of DOTP in each phase.
-
External Mass Transfer: Once in the contact medium, the migration rate can be influenced by the medium's viscosity and agitation.
Key factors influencing the rate and extent of DOTP migration include:
-
Temperature: Higher temperatures increase the kinetic energy of DOTP molecules, accelerating diffusion.[4]
-
Time of Contact: Longer contact times generally lead to greater migration.[3][4]
-
Nature of the Contact Medium (Food Simulant): The polarity and chemical composition of the contacting medium significantly affect DOTP's solubility and, therefore, its migration. Fatty or alcoholic media tend to promote higher migration of lipophilic substances like DOTP.[3][5]
-
Polymer Properties: The type of polymer, its crystallinity, and the presence of other additives can all impact the diffusion coefficient of DOTP.
-
Initial Concentration of DOTP: A higher initial concentration of DOTP in the polymer can create a larger concentration gradient, driving migration.[3][4]
Regulatory Framework: A Global Perspective
Regulatory bodies worldwide have established guidelines and limits for the migration of substances from food contact materials (FCMs).
-
In the United States , the Food and Drug Administration (FDA) regulates FCMs under Title 21 of the Code of Federal Regulations (CFR).[6] Migration testing is a key component of ensuring that any substance migrating to food is safe for consumption.[7][8] The FDA provides guidance on testing conditions, including the use of food simulants and protocols for migration experiments.[9]
-
In the European Union , Regulation (EU) No 10/2011 on plastic materials and articles intended to come into contact with food sets out specific migration limits (SMLs) for certain substances.[10][11][12] The European Food Safety Authority (EFSA) plays a crucial role in the risk assessment of these substances.[13][14][15]
It is imperative to design migration studies that are compliant with the regulations of the target market.
Experimental Workflow for DOTP Migration Testing
The following diagram outlines the comprehensive workflow for a DOTP migration study.
References
- 1. Monitoring of DOTP production via esterification with inline analysis | Metrohm [metrohm.com]
- 2. CN102617352A - Method for preparing this compound (DOTP) from waste and old polyethylene glycol terephthalate (PET) through near-critical alcoholysis - Google Patents [patents.google.com]
- 3. repositorio.ital.sp.gov.br [repositorio.ital.sp.gov.br]
- 4. researchgate.net [researchgate.net]
- 5. Specific migration testing with alternative fatty food simulants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Food Contact Material Regulations – USA | SGS [sgs.com]
- 7. measurlabs.com [measurlabs.com]
- 8. hqts.com [hqts.com]
- 9. Guidance for Industry: Preparation of Premarket Submissions for Food Contact Substances (Chemistry Recommendations) | FDA [fda.gov]
- 10. food.ec.europa.eu [food.ec.europa.eu]
- 11. EFSA prioritizes substances for setting SMLs | Food Packaging Forum [foodpackagingforum.org]
- 12. Food contact testing requirements for plastics [satra.com]
- 13. Phthalates and other plasticisers: Plan to guide EFSA assessment | EFSA [efsa.europa.eu]
- 14. efsa.europa.eu [efsa.europa.eu]
- 15. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
Synthesis of DOTP using solid super-acid catalysts
An Application Guide to the Synthesis of Dioctyl Terephthalate (DOTP) Utilizing Solid Super-Acid Catalysts
Abstract: This document provides a comprehensive guide for researchers and chemical development professionals on the synthesis of this compound (DOTP), a primary non-phthalate plasticizer, through heterogeneous catalysis. We focus on the application of solid super-acid catalysts, with a specific emphasis on sulfated zirconia (SZ), renowned for its high activity, reusability, and environmental advantages over traditional homogeneous catalysts. This guide details the catalyst preparation and characterization, the mechanistic underpinnings of the esterification reaction, a step-by-step synthesis protocol, and methods for product analysis and catalyst regeneration.
Polyvinyl chloride (PVC) is a ubiquitous polymer whose rigidity necessitates the use of plasticizers for flexibility.[1] For decades, phthalate esters have dominated this role, but growing health and environmental concerns have catalyzed a global shift towards safer alternatives.[1] this compound (DOTP) has emerged as a leading non-phthalate plasticizer, valued for its excellent plasticizing properties, low volatility, and favorable toxicological profile.[1][2]
Traditionally, DOTP is produced via direct esterification of purified terephthalic acid (TPA) and 2-ethylhexanol (2-EH) using homogeneous catalysts like sulfuric acid or organometallics (e.g., tetrabutyl titanate).[3][4][5] However, these homogeneous systems present significant challenges, including reactor corrosion, difficult catalyst separation and recovery, and the generation of acidic wastewater, complicating the purification process.[6]
Solid super-acid catalysts offer a compelling solution to these drawbacks.[7] Defined as solids with an acid strength greater than 100% sulfuric acid (Hammett acidity function H₀ ≤ -12), these materials function as heterogeneous catalysts that are easily separable, reusable, and less corrosive, aligning with the principles of green chemistry.[8][9] Among these, sulfated metal oxides like sulfated zirconia (SO₄²⁻/ZrO₂) have demonstrated exceptional activity and stability in esterification reactions, making them ideal candidates for efficient and sustainable DOTP production.[8][10]
The Catalyst: Sulfated Zirconia (SO₄²⁻/ZrO₂) as the Workhorse
The efficacy of the DOTP synthesis hinges on the quality of the solid super-acid catalyst. Sulfated zirconia (SZ) is particularly noteworthy for its strong Brønsted and Lewis acid sites, which are crucial for the esterification mechanism.[11][12]
Causality of Catalyst Design: Why Calcination Temperature is Critical
The preparation of a highly active SZ catalyst is not merely a procedural task; it is a controlled manipulation of its structural and chemical properties. The calcination temperature, in particular, is a critical parameter that dictates the catalyst's final performance.[10]
-
Phase Transformation: Zirconia exists in several crystalline forms (monoclinic, tetragonal, cubic). The tetragonal phase, which is metastable at lower temperatures, is widely considered to be the most active for creating super-acidic sites upon sulfation. Calcination in the range of 550-700°C promotes the formation and stabilization of this crucial tetragonal phase.[10]
-
Surface Area and Porosity: The temperature influences the catalyst's textural properties. While higher temperatures can increase crystallinity, excessively high temperatures can lead to sintering, reducing the specific surface area and collapsing the porous structure, which in turn limits the accessibility of reactant molecules to the active sites.[11]
-
Sulfate Group Stabilization: The calcination step firmly anchors the sulfate groups to the zirconia surface. However, temperatures that are too high can cause the decomposition and loss of these sulfate groups, diminishing the catalyst's acidity and, consequently, its activity.[13]
Therefore, an optimal calcination temperature (typically 600-650°C) represents a trade-off that maximizes the presence of the active tetragonal phase and the density of strong acid sites while maintaining a high surface area.[10][14]
Protocol: Preparation of High-Activity Sulfated Zirconia
This protocol is based on the wet impregnation method, which is widely cited for its effectiveness.[11][14]
Materials:
-
Zirconium hydroxide (Zr(OH)₄) or Zirconium dioxide (ZrO₂)
-
Ammonium sulfate ((NH₄)₂SO₄) or Sulfuric acid (H₂SO₄, 0.5 M)
-
Deionized water
-
Tube furnace
-
Desiccator
Step-by-Step Procedure:
-
Hydrous Oxide Preparation (if starting from ZrO₂): If not using Zr(OH)₄, prepare a hydrous oxide precursor. This step is crucial for creating a high surface area support.
-
Impregnation/Sulfation:
-
Prepare an aqueous solution of the sulfating agent. For example, dissolve the required amount of ammonium sulfate in deionized water.[11] Alternatively, use a 0.5 M H₂SO₄ solution.[14]
-
Immerse the Zr(OH)₄ powder in the sulfate solution (e.g., a ratio of 10 mL solution per gram of solid).[14]
-
Stir the resulting slurry vigorously at room temperature for 1-3 hours to ensure uniform impregnation of the sulfate ions.[11][14]
-
-
Drying:
-
Calcination:
-
Place the dried powder in a ceramic crucible and transfer it to a tube furnace.
-
Calcine the material in a static air or oxygen atmosphere at a specific temperature, typically between 550°C and 700°C, for 3 hours.[11][14] The optimal temperature should be determined experimentally but a good starting point is 600°C.[10]
-
After calcination, allow the catalyst to cool to room temperature inside the furnace or in a desiccator to prevent moisture absorption.
-
-
Storage: Store the final powdered SZ catalyst in a desiccator. The catalyst is sensitive to moisture, which can neutralize the acid sites.[10]
Catalyst Characterization: A Self-Validating System
To ensure the synthesis of a high-quality catalyst, several analytical techniques are essential. These characterization methods provide a feedback loop to validate the preparation protocol.
| Technique | Purpose | Expected Result for High-Activity SZ |
| XRD (X-ray Diffraction) | To identify the crystalline phase of the zirconia support. | Predominantly tetragonal phase, with minimal monoclinic phase.[13][16] |
| BET (Brunauer-Emmett-Teller) Analysis | To measure the specific surface area and pore volume. | High surface area (typically >100 m²/g) indicates good reactant accessibility.[13] |
| NH₃-TPD (Ammonia Temperature-Programmed Desorption) | To quantify the total number of acid sites and determine their strength distribution. | A high-temperature desorption peak (>500°C) confirms the presence of strong, super-acidic sites.[12][13] |
| FTIR (Fourier Transform Infrared Spectroscopy) | To identify the chemical bonds present, particularly the S=O bonds of the sulfate groups. | Characteristic peaks confirm the successful anchoring of sulfate groups to the zirconia surface.[13][16] |
The Reaction: Mechanism and Kinetics
The synthesis of DOTP is a two-step consecutive esterification reaction.[4] The solid super-acid catalyst plays a pivotal role in accelerating this process.
Reaction Scheme:
-
Terephthalic Acid (TPA) + 2-Ethylhexanol (2-EH) ⇌ Mono-octyl Terephthalate (MOTP) + H₂O
-
Mono-octyl Terephthalate (MOTP) + 2-Ethylhexanol (2-EH) ⇌ Di-octyl Terephthalate (DOTP) + H₂O
Kinetic studies have shown that the first step, the formation of the monoester, is the rate-controlling step of the overall process.[3][4] This is primarily due to the low solubility of solid TPA in the reaction medium.[17]
Mechanistic Role of the Solid Super-Acid
The high concentration of Brønsted acid sites (proton donors) on the surface of sulfated zirconia is key to its catalytic activity.[10] The proposed mechanism proceeds as follows:
-
Protonation: A proton (H⁺) from a Brønsted acid site on the catalyst surface protonates the carbonyl oxygen of the carboxylic acid group on the TPA molecule. This increases the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack: The alcohol (2-EH), acting as a nucleophile, attacks the now highly electrophilic carbonyl carbon.
-
Tetrahedral Intermediate: A tetrahedral intermediate is formed.
-
Water Elimination: A proton is transferred, and a molecule of water is eliminated, regenerating the protonated catalyst site and forming the ester linkage.
The continuous removal of water from the reaction mixture is critical to shift the equilibrium towards the product side, thereby achieving a high conversion rate.[2][3]
dot {
// Graph Specifications
graph [rankdir="LR", splines=ortho, nodesep=0.6, pad="0.5,0.5", label="Figure 1: Proposed Mechanism for DOTP Synthesis", labelloc=b, fontname="Helvetica", fontsize=12];
node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Helvetica", fontsize=9, color="#5F6368", arrowhead=normal];
}
Figure 1: Proposed Mechanism for DOTP Synthesis
Experimental Protocol: Synthesis of DOTP
This section provides a detailed, step-by-step methodology for the laboratory-scale synthesis of DOTP.
Materials and Equipment
-
Reactants: Purified Terephthalic Acid (TPA), 2-Ethylhexanol (2-EH, >99%)
-
Catalyst: Prepared Sulfated Zirconia (SZ)
-
Apparatus: Glass reactor (e.g., 500 mL three-neck round-bottom flask), mechanical stirrer, heating mantle with temperature controller, condenser with a Dean-Stark trap (or similar setup for water removal), nitrogen inlet.[3]
-
Post-processing: Sodium hydroxide (NaOH) solution (for neutralization), activated carbon, filtration apparatus.[2][5]
Workflow Overview
dot {
// Graph Specifications
graph [splines=ortho, nodesep=0.4, ranksep=0.5, fontname="Helvetica", fontsize=12, label="Figure 2: Experimental Workflow for DOTP Synthesis", labelloc=b];
node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Helvetica", fontsize=9, color="#5F6368", arrowhead=normal];
}
Figure 2: Experimental Workflow for DOTP Synthesis
Step-by-Step Synthesis Procedure
-
Reactor Setup: Assemble the reaction apparatus in a fume hood. Ensure the mechanical stirrer can provide adequate agitation to keep the solid catalyst and TPA suspended.
-
Charging Reactants:
-
Charge the reactor with TPA and 2-EH. A typical molar ratio of 2-EH to TPA is between 2.5:1 and 3.8:1.[3] The excess alcohol acts as both a reactant and a solvent.
-
Add the powdered sulfated zirconia catalyst. The catalyst loading is typically between 0.5% and 5% by weight relative to the TPA.[14][18]
-
-
Reaction Execution:
-
Begin stirring and start a slow purge of inert gas (e.g., nitrogen) to create an inert atmosphere and help carry away water vapor.[3]
-
Heat the mixture to the reaction temperature, typically in the range of 180°C to 230°C.[3][19]
-
Continuously remove the water formed during the reaction using the Dean-Stark trap. The reaction is driven by the removal of this byproduct.[2]
-
-
Monitoring Reaction Progress:
-
Periodically, take small samples from the reaction mixture.
-
Determine the acid value (AV) of the sample by titration with a standardized KOH solution. The reaction is considered complete when the acid value drops below a target threshold, typically < 0.2 mg KOH/g.[2]
-
-
Product Work-up and Purification:
-
Once the reaction is complete, cool the mixture to approximately 80-90°C.
-
Separate the solid catalyst from the hot crude product by filtration or centrifugation. The recovered catalyst can be set aside for regeneration.
-
Neutralize any remaining acidity in the crude DOTP by washing with a dilute aqueous NaOH solution.[19]
-
Wash the organic layer with hot deionized water to remove any residual salts.
-
To improve color, the product can be treated with activated carbon.[5]
-
Remove the excess 2-EH and any remaining water under vacuum distillation.[19]
-
The final step is filtration of the hot DOTP to yield a clear, viscous liquid product.
-
Analysis and Quality Control
Thorough analysis of the final product is essential to confirm its identity, purity, and quality.
| Analytical Technique | Purpose | Expected Outcome |
| FTIR Spectroscopy | To confirm the formation of the ester and the disappearance of the carboxylic acid. | Appearance of a strong C=O stretching band for the ester (~1720 cm⁻¹) and disappearance of the broad O-H stretch of the carboxylic acid.[20] |
| NMR Spectroscopy (¹H and ¹³C) | To provide detailed structural confirmation of the DOTP molecule. | The spectra should show characteristic peaks corresponding to the aromatic protons of the terephthalate ring and the aliphatic protons of the 2-ethylhexyl chains, confirming the correct structure. |
| GC-MS (Gas Chromatography-Mass Spectrometry) | To determine the purity of the DOTP and identify any byproducts or residual reactants. | A major peak corresponding to the mass of DOTP, with purity typically >99.5%.[20][21] |
| Acid Value Titration | To quantify residual acidity, a key quality parameter for plasticizers. | Acid value should be very low, typically below 0.1 mg KOH/g, as specified in commercial standards.[19] |
Catalyst Reusability and Deactivation
A significant advantage of solid catalysts is their potential for reuse, which is critical for economic viability.[8]
-
Regeneration Protocol: After recovery from the reaction mixture, the catalyst should be washed thoroughly with a solvent (e.g., ethanol or acetone) to remove any adsorbed organic species, dried, and then recalcined under the original calcination conditions to restore its activity.
-
Deactivation: The primary cause of deactivation for solid acid catalysts in liquid-phase reactions is leaching, where active species (sulfate groups) are lost from the solid surface into the reaction medium.[22][23] This can be minimized by using optimal calcination temperatures to ensure strong bonding of the sulfate groups.[13] After several cycles, a slight decrease in activity may be observed.[11] Reusability tests, running the reaction for 5 or more cycles with the same catalyst batch, are essential to validate the long-term stability of the prepared catalyst.[24]
Conclusion
The synthesis of DOTP using solid super-acid catalysts like sulfated zirconia represents a significant advancement towards more sustainable and efficient chemical manufacturing. By replacing corrosive and difficult-to-recycle homogeneous catalysts, this approach reduces environmental impact and simplifies product purification. The key to success lies in the careful preparation and characterization of a high-activity catalyst, a deep understanding of the reaction mechanism, and the implementation of a robust and well-controlled synthesis protocol. This guide provides the foundational knowledge and practical steps for researchers and developers to successfully implement this green catalytic technology.
References
- 1. Monitoring of DOTP production via esterification with inline analysis | Metrohm [metrohm.com]
- 2. bastone-plastics.com [bastone-plastics.com]
- 3. oaji.net [oaji.net]
- 4. researchgate.net [researchgate.net]
- 5. CN104072365A - Preparation method of this compound (DOTP) - Google Patents [patents.google.com]
- 6. digital.csic.es [digital.csic.es]
- 7. Solid Superacid Catalysts and Their Applications [article.sapub.org]
- 8. digitalshowcase.oru.edu [digitalshowcase.oru.edu]
- 9. researchgate.net [researchgate.net]
- 10. Sulfated zirconia: an efficient solid acid catalyst for esterification of myristic acid with short chain alcohols - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. iieta.org [iieta.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. US10472317B2 - this compound plasticizer and method of enhancing reaction efficiency in process for producing the same - Google Patents [patents.google.com]
- 18. datascience.ir [datascience.ir]
- 19. WO2014185872A1 - Dotp (di-octly terephthalate)production method - Google Patents [patents.google.com]
- 20. resolvemass.ca [resolvemass.ca]
- 21. gcms.labrulez.com [gcms.labrulez.com]
- 22. DSpace [repository.kaust.edu.sa]
- 23. Deactivation of solid catalysts in liquid media: the case of leaching of active sites in biomass conversion reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 24. Magnetic-responsive solid acid catalysts for esterification - PMC [pmc.ncbi.nlm.nih.gov]
Kinetic Modeling of Dioctyl Terephthalate (DOTP) Synthesis: From Experimental Design to Model Validation
An Application Note for Researchers
Abstract
Dioctyl terephthalate (DOTP) has emerged as a leading non-phthalate plasticizer, driven by increasing environmental and health concerns surrounding traditional phthalate-based additives.[1][2] Optimizing the industrial production of DOTP is crucial for meeting market demands efficiently and sustainably. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on developing a robust kinetic model for the synthesis of DOTP via the direct esterification of terephthalic acid (TPA) and 2-ethylhexanol (2-EH). We will delve into the underlying reaction mechanisms, present a detailed experimental protocol for acquiring kinetic data, discuss analytical methodologies, and outline the process of model development and validation. The insights provided herein are grounded in established scientific principles and aim to equip researchers with the necessary tools to investigate and optimize this important industrial reaction.
Introduction: The Imperative for Kinetic Modeling in DOTP Synthesis
The primary industrial route to DOTP is the direct esterification of terephthalic acid (TPA) with 2-ethylhexanol (2-EH), typically in the presence of a catalyst.[3][4] While the overall reaction appears straightforward, the process is a complex interplay of reaction kinetics, phase equilibria, and mass transfer, especially given the solid nature of TPA.[5][6] A thorough understanding of the reaction kinetics is essential for several reasons:
-
Process Optimization: A validated kinetic model allows for the simulation of the process under various conditions (temperature, catalyst loading, reactant molar ratio) to identify optimal operating parameters that maximize yield and minimize reaction time and energy consumption.[7][8]
-
Reactor Design and Scale-up: Predictive models are indispensable for the design of new reactors and the successful scale-up of the process from laboratory to industrial scale.[8]
-
Safety and Control: Understanding the reaction kinetics helps in designing better control strategies to manage the reaction rate and heat evolution, ensuring safe operation.
This guide will walk you through the systematic approach required to develop a pseudo-homogeneous kinetic model, a widely accepted and practical approach for this reaction system.[7][8]
The Chemistry of DOTP Synthesis: A Two-Step Consecutive Reaction
The synthesis of DOTP from TPA and 2-EH is not a single-step reaction but a consecutive two-step esterification process[7][8]:
Step 1: Terephthalic Acid (TPA) reacts with 2-Ethylhexanol (2-EH) to form the monoester, Mono-(2-ethylhexyl) terephthalate (MEHT). C₆H₄(COOH)₂ + C₈H₁₇OH ⇌ C₆H₄(COOH)(COOC₈H₁₇) + H₂O
Step 2: The monoester (MEHT) then reacts with another molecule of 2-EH to form the diester, this compound (DOTP). C₆H₄(COOH)(COOC₈H₁₇) + C₈H₁₇OH ⇌ C₆H₄(COOC₈H₁₇)₂ + H₂O
This reaction sequence is often studied under non-isothermal conditions in industrial settings, where the removal of water drives the reaction to completion and results in a gradual increase in temperature.[6] Research has shown that the first step, the formation of the monoester, is generally the rate-controlling step of the overall process.[2][7][8] This is a critical piece of information when developing a simplified yet accurate kinetic model.
Reaction Pathway Diagram
Caption: Consecutive reaction pathway for DOTP synthesis.
Experimental Protocol for Acquiring Kinetic Data
A well-designed experimental plan is the cornerstone of reliable kinetic modeling.[9][10] This protocol outlines a robust procedure for obtaining concentration-time data for the synthesis of DOTP in a laboratory-scale batch reactor.
Materials and Equipment
Table 1: List of Materials and Equipment
| Item | Specification | Supplier Example |
| Reactants | ||
| Terephthalic Acid (TPA) | >99% purity | Sigma-Aldrich |
| 2-Ethylhexanol (2-EH) | >99% purity | Alfa Aesar |
| Catalyst | ||
| Tetrabutyl Titanate (TBT) | >97% purity | TCI Chemicals |
| Reagents for Analysis | ||
| Potassium Hydroxide (KOH) | 0.1 N standardized solution | Fisher Scientific |
| Isopropanol | ACS grade | VWR |
| Phenolphthalein | Indicator solution | Carolina Biological |
| Equipment | ||
| Four-necked round-bottom flask | 250 mL or 500 mL, with ports for stirrer, condenser, thermometer, and sampling | Chemglass |
| Mechanical stirrer | With a PTFE blade and a speed controller | IKA |
| Heating mantle | With temperature controller | Glas-Col |
| Dean-Stark trap | To remove water azeotropically | Wilmad-LabGlass |
| Condenser | Allihn or Liebig type | Corning |
| Thermometer or thermocouple | To monitor reaction temperature | Omega Engineering |
| Syringes and needles | For sampling | Becton, Dickinson |
| Analytical balance | 0.1 mg readability | Mettler Toledo |
| Burette | 50 mL, for titration | Kimble Chase |
| High-Performance Liquid Chromatograph (HPLC) | Optional, for detailed component analysis.[11] | Agilent Technologies |
Experimental Setup Workflow
Caption: Workflow for the experimental setup and procedure.
Step-by-Step Experimental Procedure
-
Reactor Charging: Accurately weigh the desired amounts of TPA and 2-EH. A typical starting molar ratio of 2-EH to TPA is between 2.5:1 and 3:1 to ensure an excess of the alcohol, which helps to drive the reaction forward.[4] Charge the reactants into the four-necked flask.
-
Assembly: Assemble the reactor system as shown in the workflow diagram. Ensure all joints are properly sealed. The Dean-Stark trap should be filled with 2-EH.[8]
-
Heating and Stirring: Begin stirring the mixture at a constant rate (e.g., 300 rpm) to ensure good mixing. Start heating the flask using the heating mantle to the desired reaction temperature (e.g., 180-220 °C).[4]
-
Catalyst Addition: Once the reaction mixture reaches the target temperature, add the catalyst (e.g., 0.5-0.7% by weight of reactants) through the sampling port.[4] Start the timer (t=0) immediately after catalyst addition.
-
Water Removal: The water produced during the esterification will be removed azeotropically with 2-EH and collected in the Dean-Stark trap. This is crucial for shifting the equilibrium towards the product side.[3]
-
Sampling: At regular time intervals (e.g., every 15-30 minutes), withdraw a small sample (approx. 1-2 mL) from the reactor using a pre-heated syringe to prevent crystallization of TPA in the needle. Quench the reaction in the sample immediately by cooling it in an ice bath.
-
Reaction Termination: Continue the reaction until the acid value of the mixture drops below a certain point (e.g., 0.2-0.3 mg KOH/g), indicating near-complete conversion of TPA.[3][12]
-
Post-Reaction Workup (for product isolation): After cooling, the reaction mixture can be neutralized to remove residual acidity, followed by vacuum distillation to remove excess 2-EH. The product can then be washed and filtered to obtain pure DOTP.[3]
Analytical Methods for Reaction Monitoring
Accurate monitoring of the reactant and product concentrations over time is critical for kinetic analysis.
Acid Number Titration
This is a simple and effective method to track the consumption of TPA, as the acidity of the reaction mixture is primarily due to the carboxylic acid groups of TPA and the intermediate MEHT.
Protocol:
-
Accurately weigh about 0.5-1 g of the quenched reaction sample into an Erlenmeyer flask.
-
Add 50 mL of neutralized isopropanol to dissolve the sample. Gentle heating may be required.
-
Add a few drops of phenolphthalein indicator.
-
Titrate the solution with a standardized 0.1 N KOH solution until a persistent pink color is observed.
-
The acid number (AN) is calculated as: AN (mg KOH/g) = (V_KOH × N_KOH × 56.1) / W_sample where V_KOH is the volume of KOH solution used (mL), N_KOH is the normality of the KOH solution, and W_sample is the weight of the sample (g).
-
The concentration of carboxylic acid groups can then be related to the conversion of TPA.
Chromatographic Methods (HPLC/GC)
For a more detailed analysis of all components (TPA, 2-EH, MEHT, and DOTP), chromatographic techniques are recommended.[11][13]
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is suitable for quantifying the aromatic compounds (TPA, MEHT, DOTP). A reverse-phase C18 column is typically used with a mobile phase gradient of acetonitrile and water.
-
Gas Chromatography (GC): GC with a Flame Ionization Detector (FID) can be used to determine the concentration of 2-EH and, after derivatization, the ester products.
Developing a validated chromatographic method requires careful selection of columns, mobile phases/carrier gases, and temperature programs, and the use of external or internal standards for accurate quantification.[13][14]
Kinetic Modeling and Parameter Estimation
The Pseudo-Homogeneous Model
Given that TPA is a solid, the reaction is initially heterogeneous. However, as the reaction progresses, TPA dissolves in the liquid phase. A common and effective approach is to use a pseudo-homogeneous model, which assumes the reaction occurs in the liquid phase and the dissolution of TPA is not the rate-limiting step.[7][8]
The rate equations for the two-step consecutive reaction can be written as:
-r_TPA = k₁ * C_TPA * C_EH r_MEHT = k₁ * C_TPA * C_EH - k₂ * C_MEHT * C_EH r_DOTP = k₂ * C_MEHT * C_EH
where:
-
r_i is the rate of reaction for component i
-
k₁ and k₂ are the rate constants for the first and second reactions, respectively
-
C_i is the concentration of component i
Since the first step is the rate-controlling step (k₂ >> k₁), the model can sometimes be simplified by focusing on the disappearance of TPA.[2]
Data Analysis and Parameter Estimation
-
Data Collection: Tabulate the concentration of TPA (or acid number) as a function of time from your experiments.
Table 2: Example Kinetic Data
| Time (min) | Temperature (°C) | Acid Number (mg KOH/g) | TPA Conversion (%) |
| 0 | 200 | 150.0 | 0.0 |
| 15 | 200 | 112.5 | 25.0 |
| 30 | 200 | 84.4 | 43.7 |
| 60 | 200 | 52.7 | 64.9 |
| 90 | 200 | 32.9 | 78.1 |
| 120 | 200 | 20.6 | 86.3 |
-
Parameter Regression: Use a non-linear regression software package (e.g., MATLAB, Python with SciPy, Origin) to fit the experimental concentration-time data to the differential rate equations of the kinetic model. This will yield the values of the rate constants (k₁ and k₂) at each temperature.
-
Activation Energy: Conduct experiments at different temperatures (e.g., 190°C, 200°C, 210°C) to determine the rate constants at each temperature. The activation energy (Ea) and pre-exponential factor (A) can then be calculated using the Arrhenius equation: k = A * exp(-Ea / (R * T)) A plot of ln(k) vs. 1/T will yield a straight line with a slope of -Ea/R.
Model Validation
Once the kinetic parameters have been determined, the model must be validated by comparing its predictions against a separate set of experimental data that was not used for parameter estimation. A good agreement between the model predictions and the validation data provides confidence in the model's accuracy and predictive capability.
Conclusion
The development of a kinetic model for DOTP synthesis is a systematic process that combines careful experimental design, precise analytical techniques, and robust data analysis. The pseudo-homogeneous model for the two-step consecutive esterification provides a reliable framework for understanding and optimizing this industrially significant reaction. By following the protocols and methodologies outlined in this application note, researchers can generate high-quality kinetic data and develop predictive models to enhance the efficiency, safety, and scalability of DOTP production.
References
- 1. Monitoring of DOTP production via esterification with inline analysis | Metrohm [metrohm.com]
- 2. researchgate.net [researchgate.net]
- 3. bastone-plastics.com [bastone-plastics.com]
- 4. oaji.net [oaji.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Pseudo-homogeneous kinetic modeling of this compound (DOTP) production by esterification of terephthalic acid and 2-ethylhexanol over tetrabutyl titanate catalyst | CoLab [colab.ws]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. jddtonline.info [jddtonline.info]
- 11. rsc.org [rsc.org]
- 12. CN102701984A - Production method of this compound - Google Patents [patents.google.com]
- 13. benchchem.com [benchchem.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
Application Notes & Protocols: Dioctyl Terephthalate (DOTP) as a High-Performance Plasticizer for Polylactic Acid (PLA) Formulations
These application notes provide a comprehensive technical guide for researchers, scientists, and formulation experts on the utilization of Dioctyl Terephthalate (DOTP) as a plasticizer in Polylactic Acid (PLA) based formulations. This document delineates the fundamental principles of plasticization in PLA, details the effects of DOTP on the material's properties, and provides explicit protocols for formulation, characterization, and validation.
Introduction: The Rationale for Plasticizing Polylactic Acid
Polylactic Acid (PLA), a biodegradable polyester derived from renewable resources, is a frontrunner in the quest for sustainable alternatives to petroleum-based plastics.[1] Despite its favorable attributes, including high strength and modulus, PLA's inherent brittleness and low toughness restrict its application in areas requiring flexibility and impact resistance.[2][3] Plasticization is a critical modification strategy to overcome these limitations. By incorporating a plasticizer, the intermolecular forces between PLA polymer chains are reduced, enhancing chain mobility and thereby improving flexibility and ductility.[4][5]
This compound (DOTP) has emerged as a compelling non-phthalate plasticizer, recognized for its excellent thermal stability, low volatility, and favorable safety profile.[6][7][8] While extensively used in PVC applications, its potential in tuning the properties of PLA is a growing area of interest.[9][10] This guide explores the scientific underpinnings and practical methodologies for leveraging DOTP to develop advanced PLA formulations.
Mechanism of Plasticization: DOTP-PLA Interaction
The efficacy of a plasticizer is fundamentally governed by its compatibility and interaction with the polymer matrix. DOTP, an ester of terephthalic acid and 2-ethylhexanol, plasticizes PLA through a well-understood mechanism.[6][11]
-
Intercalation and Chain Separation: During melt processing, the DOTP molecules, with their considerable molecular size, intercalate between the rigid PLA polymer chains.[12] This physical separation increases the free volume within the polymer matrix.
-
Reduction of Intermolecular Forces: The presence of DOTP molecules disrupts the strong dipole-dipole interactions between the ester groups of adjacent PLA chains.[12] The long, flexible alkyl chains of DOTP act as internal lubricants, allowing the PLA chains to slide past one another more easily.
-
Lowering the Glass Transition Temperature (Tg): The increased chain mobility results in a significant decrease in the glass transition temperature (Tg) of the PLA.[13] Below its Tg, a polymer is rigid and glassy; above it, it becomes rubbery and flexible. By lowering the Tg, DOTP effectively broadens the temperature range in which PLA exhibits ductile behavior.
Visualizing the Plasticization Mechanism
Caption: Mechanism of DOTP plasticization in PLA.
Expected Impact of DOTP on PLA Properties
The incorporation of DOTP into a PLA matrix induces predictable and quantifiable changes in its material properties.
Mechanical Properties
The primary motivation for plasticizing PLA is to enhance its ductility.
-
Tensile Strength and Young's Modulus: A decrease in both tensile strength and Young's modulus is expected as the plasticizer weakens the intermolecular forces.[14][15]
-
Elongation at Break: A significant increase in the elongation at break is the hallmark of effective plasticization, indicating a transition from brittle to ductile failure.[5][14]
| Property | Neat PLA (Typical) | PLA + 15 wt% DOTP (Expected) |
| Tensile Strength (MPa) | 50 - 70 | 30 - 45 |
| Young's Modulus (GPa) | 2.5 - 3.5 | 1.0 - 2.0 |
| Elongation at Break (%) | < 10% | 100 - 250% |
Table 1: Anticipated changes in mechanical properties of PLA with the addition of DOTP.
Thermal Properties
Thermal analysis is crucial for understanding the processing window and service temperature of the formulated material.
-
Glass Transition Temperature (Tg): DOTP will cause a noticeable decrease in the Tg of PLA.[13]
-
Melting Temperature (Tm) and Crystallinity (Xc): The melting temperature may see a slight depression. The effect on crystallinity can be complex; plasticizers can increase chain mobility, which may promote crystallization.[5]
| Property | Neat PLA (Typical) | PLA + 15 wt% DOTP (Expected) |
| Glass Transition Temp. (Tg, °C) | 55 - 65 | 35 - 50 |
| Melting Temp. (Tm, °C) | 150 - 180 | 145 - 175 |
Table 2: Expected shifts in the thermal properties of PLA upon plasticization with DOTP.
Biodegradability
The rate of biodegradation of PLA can be influenced by the addition of plasticizers. Increased chain mobility and free volume can facilitate water diffusion into the polymer matrix, which is a critical step in the hydrolytic degradation of PLA.[16] However, the inherent biodegradability of DOTP itself will also contribute to the overall environmental fate of the formulation.
Experimental Protocols
The following protocols provide a systematic approach to the formulation and characterization of DOTP-plasticized PLA.
Protocol 1: Preparation of PLA-DOTP Blends via Melt Extrusion
This protocol details the preparation of homogenous PLA-DOTP blends using a twin-screw extruder.
Materials and Equipment:
-
Polylactic Acid (PLA) pellets (drying required)
-
This compound (DOTP)
-
Twin-screw extruder with a temperature-controlled barrel
-
Pelletizer
-
Drying oven
Procedure:
-
Material Pre-treatment: Dry PLA pellets in a vacuum oven at 80°C for at least 4 hours to remove residual moisture, which can cause hydrolytic degradation during processing.
-
Formulation Calculation: Calculate the required mass of PLA and DOTP for the desired weight percentage (e.g., 5, 10, 15, 20 wt% DOTP).
-
Extruder Setup: Set the temperature profile of the extruder barrel. A typical profile for PLA is 170°C to 190°C from the feeding zone to the die.
-
Melt Blending:
-
Feed the pre-dried PLA pellets into the main hopper of the extruder.
-
Inject the liquid DOTP into the melt zone of the extruder using a precision liquid pump for accurate dosing.
-
-
Extrusion and Pelletizing: The molten blend is extruded through the die into a strand, which is then cooled in a water bath and cut into pellets by the pelletizer.
-
Post-Drying: Dry the resulting pellets at 60°C for 4 hours to remove surface moisture.
-
Storage: Store the compounded pellets in sealed, moisture-proof bags until further processing (e.g., injection molding or film casting).
Visualizing the Melt Extrusion Workflow
Caption: Workflow for preparing PLA-DOTP blends.
Protocol 2: Thermal Characterization using DSC and TGA
Objective: To determine the Tg, Tm, and thermal stability of the PLA-DOTP blends.
A. Differential Scanning Calorimetry (DSC):
-
Sample Preparation: Accurately weigh 5-10 mg of the PLA-DOTP pellets into an aluminum DSC pan and seal it.
-
Thermal Program:
-
Heat from 25°C to 200°C at a rate of 10°C/min (1st heating scan).
-
Hold at 200°C for 3 minutes to erase the thermal history.
-
Cool from 200°C to 25°C at 10°C/min.
-
Heat from 25°C to 200°C at 10°C/min (2nd heating scan).
-
-
Data Analysis: Determine the glass transition temperature (Tg) from the second heating scan. The melting temperature (Tm) and enthalpy of melting can also be determined.
B. Thermogravimetric Analysis (TGA):
-
Sample Preparation: Place 10-15 mg of the PLA-DOTP pellets into a TGA crucible.
-
Thermal Program: Heat the sample from 30°C to 600°C at a rate of 20°C/min under a nitrogen atmosphere.
-
Data Analysis: Determine the onset of thermal degradation temperature. This will indicate the thermal stability of the blend.
Protocol 3: Mechanical Property Evaluation
Objective: To measure the tensile properties of the PLA-DOTP blends.
-
Specimen Preparation: Injection mold the PLA-DOTP pellets into standardized tensile test bars (e.g., ASTM D638 Type I).
-
Conditioning: Condition the specimens at 23°C and 50% relative humidity for at least 40 hours before testing.
-
Tensile Testing:
-
Use a universal testing machine equipped with an extensometer.
-
Conduct the test at a crosshead speed of 5 mm/min.
-
Record the stress-strain data until the specimen fractures.
-
-
Data Analysis: Calculate the tensile strength, Young's modulus, and elongation at break from the stress-strain curves. Test at least five specimens for each formulation to ensure statistical significance.
Protocol 4: Plasticizer Migration Testing
Objective: To assess the stability of DOTP within the PLA matrix. This is critical for applications with surface contact, such as in medical devices or food packaging.[17]
This protocol is adapted from the principles of ASTM D2199 for accelerated testing.[18][19][20]
-
Sample Preparation: Prepare thin films (approx. 200 µm) of the PLA-DOTP blends by compression molding or film casting. Cut the films into precise dimensions (e.g., 50 mm x 50 mm).
-
Initial Weighing: Accurately weigh the initial mass of each film sample (W_initial).
-
Accelerated Aging: Place the samples in a controlled environment, such as an oven at an elevated temperature (e.g., 70°C) for a specified duration (e.g., 24, 48, 72 hours).
-
Final Weighing: After the aging period, remove the samples, allow them to cool to room temperature in a desiccator, and re-weigh them (W_final).
-
Calculation of Weight Loss:
-
Weight Loss (%) = [(W_initial - W_final) / W_initial] * 100
-
A higher weight loss indicates greater plasticizer migration.
-
Spectroscopic Analysis for Interaction Studies
Fourier Transform Infrared (FTIR) spectroscopy can be employed to probe the interactions between DOTP and PLA.[21][22]
-
Methodology: Acquire FTIR spectra of neat PLA, neat DOTP, and the PLA-DOTP blends.
-
Expected Observations: Shifts in the characteristic peaks of the carbonyl group (C=O) in the PLA spectrum upon the addition of DOTP can indicate intermolecular interactions.[23][24]
Conclusion and Future Perspectives
DOTP presents a viable and effective solution for plasticizing PLA, transforming it from a rigid, brittle material into a flexible and ductile one suitable for a wider range of applications. The protocols outlined in this document provide a robust framework for formulating, processing, and characterizing these advanced bio-based materials. Future work should focus on optimizing DOTP concentrations for specific applications, evaluating the long-term aging effects on mechanical properties, and conducting comprehensive biodegradation studies under various environmental conditions.
References
- 1. mdpi.com [mdpi.com]
- 2. dspace.mit.edu [dspace.mit.edu]
- 3. kinampark.com [kinampark.com]
- 4. researchgate.net [researchgate.net]
- 5. Effect of Selected Commercial Plasticizers on Mechanical, Thermal, and Morphological Properties of Poly(3-hydroxybutyrate)/Poly(lactic acid)/Plasticizer Biodegradable Blends for Three-Dimensional (3D) Print - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DOTP Plasticizer Guide — this compound FAQ & Uses [integratechem.com]
- 7. yuanlongchem.com [yuanlongchem.com]
- 8. This compound (DOTP): High-Performance Non-Phthalate Plasticizer – Available at Riverland Trading [riverlandtrading.com]
- 9. gst-chem.com [gst-chem.com]
- 10. acesprocess.com [acesprocess.com]
- 11. Dioctylterephthalate – Quality Plasticizer for Safe Applications [penpet.com]
- 12. nbinno.com [nbinno.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Combined effects of plasticizers and D-lactide content on the mechanical and morphological behavior of polylactic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | State of the art on biodegradability of bio-based plastics containing polylactic acid [frontiersin.org]
- 17. nbinno.com [nbinno.com]
- 18. standards.iteh.ai [standards.iteh.ai]
- 19. standards.iteh.ai [standards.iteh.ai]
- 20. store.astm.org [store.astm.org]
- 21. researchgate.net [researchgate.net]
- 22. Real-Time In Situ Spectroscopic and Electrochemical Analysis of Ion–Water–Polymer Interactions at Functionalized PEDOT Interfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of Dioctyl Terephthalate (DOTP) via Alcoholysis of Polyethylene Terephthalate (PET)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the experimental setup for the synthesis of dioctyl terephthalate (DOTP), a non-phthalate plasticizer, through the alcoholysis of polyethylene terephthalate (PET). The protocol details a robust and reproducible methodology, emphasizing the critical parameters, catalyst selection, reaction monitoring, and product purification. This process represents a significant advancement in chemical recycling, transforming post-consumer PET waste into a high-value industrial chemical. The procedures outlined are intended to be a foundational resource for researchers exploring sustainable chemical synthesis and polymer upcycling.
Introduction and Scientific Background
Polyethylene terephthalate (PET) is a ubiquitous polymer in packaging and textiles, leading to significant plastic waste accumulation. Chemical recycling of PET offers a promising avenue to a circular economy by depolymerizing the polymer into its constituent monomers or other valuable chemicals. Alcoholysis is a key chemical recycling method that breaks down the ester bonds of PET using an alcohol, often in the presence of a catalyst, to yield various useful products.[1][2]
The reaction of PET with 2-ethylhexanol (2-EH) produces this compound (DOTP), a widely used non-phthalate plasticizer.[3] DOTP is a safer alternative to traditional phthalate plasticizers, which have raised health and environmental concerns.[3] The alcoholysis of PET with 2-EH is a transesterification reaction where the ester linkages in the PET polymer chain are attacked by the 2-ethylhexanol, leading to the formation of DOTP and ethylene glycol (EG) as a byproduct.
Several catalysts have been shown to be effective for this reaction, including metal acetates (like zinc acetate), organometallic compounds, and deep eutectic solvents (DESs).[4][5] Choline chloride-based deep eutectic solvents, for instance, have demonstrated high catalytic activity, enabling complete PET conversion under relatively mild conditions.[6][7] The reaction kinetics are often pseudo-first-order with respect to PET concentration.[7]
This application note will provide a detailed experimental protocol for the synthesis of DOTP from PET, focusing on a laboratory-scale setup.
Experimental Workflow Overview
The overall experimental process for the alcoholysis of PET to DOTP can be broken down into four main stages: Raw Material Preparation, Alcoholysis Reaction, Product Separation and Purification, and finally, Product Characterization.
Caption: Experimental workflow for DOTP synthesis.
Materials and Equipment
Materials
-
Post-consumer PET flakes (cleaned and dried)
-
2-Ethylhexanol (2-EH, ≥99%)
-
Zinc Acetate (Zn(OAc)₂, catalyst)
-
Choline Chloride (ChCl, for DES catalyst preparation)
-
Deionized water
-
Diatomaceous earth (filter aid)[8]
-
Activated carbon (decolorizing agent)[8]
-
Silica gel for column chromatography
-
Hexane (for chromatography)
-
Ethyl acetate (for chromatography)
-
Standard reference material for DOTP (for analytical comparison)
Equipment
-
Three-necked round-bottom flask (reactor)
-
Heating mantle with magnetic stirrer
-
Reflux condenser[9]
-
Thermometer or thermocouple
-
Nitrogen gas inlet
-
Mechanical stirrer (optional, for larger scale)
-
Vacuum filtration apparatus (Büchner funnel and flask)[9]
-
Rotary evaporator
-
Glass chromatography column
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Analytical instruments: FTIR spectrometer, NMR spectrometer, Gas Chromatograph-Mass Spectrometer (GC-MS)
Detailed Experimental Protocol
Catalyst Preparation (Optional: Choline Chloride-Based DES)
For researchers opting for a deep eutectic solvent catalyst, a common formulation is a 1:1 molar ratio of choline chloride and zinc acetate.[6][7]
-
Accurately weigh equimolar amounts of choline chloride and zinc acetate.
-
Combine the two solids in a beaker.
-
Gently heat the mixture to approximately 80-100°C while stirring.
-
Continue heating and stirring until a clear, homogeneous liquid is formed.
-
Allow the DES to cool to room temperature before use.
Alcoholysis Reaction Setup
-
PET Preparation : Ensure the PET flakes are clean and thoroughly dry to prevent side reactions. The PET can be shredded or ground into smaller pieces to increase the surface area for reaction.[8]
-
Reactor Assembly : Set up a three-necked round-bottom flask with a heating mantle and magnetic stirrer. Fit one neck with a reflux condenser, another with a thermometer or thermocouple, and the third with a nitrogen inlet.[9]
-
Charging the Reactor :
-
Inert Atmosphere : Purge the reactor with nitrogen gas for 5-10 minutes to remove air and prevent oxidation at high temperatures. Maintain a gentle nitrogen flow throughout the reaction.
Reaction Procedure
-
Heating and Stirring : Begin stirring the reaction mixture and gradually heat it to the desired reaction temperature. Reaction temperatures typically range from 180°C to 220°C.[4][6]
-
Reaction Monitoring : The progress of the reaction can be monitored by periodically taking small aliquots of the reaction mixture and analyzing them by Gas Chromatography (GC) to determine the concentration of DOTP.[11] The disappearance of solid PET flakes is also a visual indicator of reaction progression.
-
Reaction Time : The reaction time can vary from 1 to 8 hours, depending on the temperature, catalyst, and PET particle size.[4][6] Continue the reaction until the PET conversion is maximized, as determined by monitoring.
Product Purification
-
Cooling and Filtration : Once the reaction is complete, turn off the heating and allow the mixture to cool to room temperature. If any unreacted PET or solid impurities are present, filter the mixture.[12][13]
-
Ethylene Glycol Removal : The byproduct, ethylene glycol, can be separated by washing the reaction mixture with deionized water. Transfer the mixture to a separatory funnel, add deionized water, shake, and allow the layers to separate. The aqueous layer containing ethylene glycol will be the lower layer. Drain and discard the aqueous layer. Repeat the washing process 2-3 times.[12]
-
Excess 2-Ethylhexanol Recovery : The excess 2-ethylhexanol can be removed by vacuum distillation using a rotary evaporator.[12][13] This step is crucial for obtaining a high-purity product.
-
Decolorization and Final Filtration : The crude DOTP may have some color. It can be decolorized by adding a small amount of activated carbon, stirring for a period, and then filtering through a bed of diatomaceous earth.[8]
-
Column Chromatography (for high purity) : For obtaining highly pure DOTP for analytical or sensitive applications, column chromatography can be employed. A silica gel column with a hexane/ethyl acetate solvent system is typically effective. The fractions containing pure DOTP can be identified by thin-layer chromatography (TLC) and combined. The solvent is then removed using a rotary evaporator.[14]
Product Characterization
The identity and purity of the synthesized DOTP should be confirmed using standard analytical techniques:
-
Fourier-Transform Infrared (FTIR) Spectroscopy : To identify the characteristic functional groups of DOTP, such as the carbonyl (C=O) stretch of the ester and the C-O stretches.[15][16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy can be used to confirm the molecular structure of DOTP.[14][16]
-
Gas Chromatography-Mass Spectrometry (GC-MS) : To determine the purity of the DOTP and identify any byproducts.[15][17]
Summary of Key Experimental Parameters
| Parameter | Typical Range | Rationale |
| Reaction Temperature | 180 - 220 °C | Higher temperatures increase the reaction rate but can lead to side reactions and degradation.[4][6] |
| Molar Ratio (2-EH:PET) | 3:1 to 5:1 | An excess of 2-ethylhexanol drives the equilibrium towards product formation.[6][10] |
| Catalyst Loading | 1 - 5 wt% (of PET) | A sufficient amount of catalyst is needed to achieve a reasonable reaction rate.[5][6] |
| Reaction Time | 1 - 8 hours | Dependent on other parameters; longer times are needed for lower temperatures and less active catalysts.[4][6] |
| Stirring Speed | 300 - 500 rpm | Ensures good mixing and heat transfer, especially important as PET depolymerizes. |
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
-
2-Ethylhexanol is flammable and can cause skin and eye irritation. Handle with care.
-
The reaction is carried out at high temperatures. Use caution to avoid thermal burns.
-
Ensure that the glassware is free of cracks and is properly clamped.
References
- 1. Comparsion of Catalyst Effectiveness in Different Chemical Depolymerization Methods of Poly(ethylene terephthalate) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Monitoring of DOTP production via esterification with inline analysis | Metrohm [metrohm.com]
- 4. Synthesis of Bis(isodecyl Terephthalate) from Waste Poly(ethylene Terephthalate) Catalyzed by Lewis Acid Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparsion of Catalyst Effectiveness in Different Chemical Depolymerization Methods of Poly(ethylene terephthalate) | MDPI [mdpi.com]
- 6. Alcoholysis of polyethylene terephthalate to produce this compound using choline chloride-based deep eutectic solvents as efficient catalysts - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. CN102241592A - Method for producing this compound from polyester waste - Google Patents [patents.google.com]
- 9. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]
- 10. emerald.com [emerald.com]
- 11. sciforum.net [sciforum.net]
- 12. CN102617352B - Method for preparing this compound (DOTP) from waste and old polyethylene glycol terephthalate (PET) through near-critical alcoholysis - Google Patents [patents.google.com]
- 13. CN102617352A - Method for preparing this compound (DOTP) from waste and old polyethylene glycol terephthalate (PET) through near-critical alcoholysis - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. resolvemass.ca [resolvemass.ca]
- 17. gcms.labrulez.com [gcms.labrulez.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Dioctyl Terephthalate (DOTP) Synthesis
Welcome to the comprehensive technical support guide for the synthesis of dioctyl terephthalate (DOTP). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of DOTP synthesis, troubleshoot common issues, and optimize for high yield and purity. As a non-phthalate plasticizer, DOTP is gaining significant attention for its favorable safety profile and excellent performance characteristics, making its efficient synthesis a critical area of focus.[1][2]
This guide provides in-depth, field-proven insights into the two primary synthesis routes: direct esterification of terephthalic acid (TPA) and transesterification of polyethylene terephthalate (PET) with 2-ethylhexanol (2-EH). We will explore the causality behind experimental choices, offering a self-validating system of protocols to ensure reliable and reproducible results.
Synthesis Workflow Overview
The synthesis of DOTP, whether through direct esterification or transesterification, generally follows a series of core steps. Understanding this workflow is fundamental to effective troubleshooting.
Caption: General workflow for DOTP synthesis and purification.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific challenges you may encounter during DOTP synthesis in a question-and-answer format, providing both the underlying causes and actionable experimental protocols.
Low Reaction Yield
Q1: My DOTP yield is significantly lower than expected. What are the potential causes and how can I improve it?
A1: Low yield is a common issue that can stem from several factors, primarily incomplete reaction, side reactions, or suboptimal catalyst performance.
Potential Causes & Diagnostic Steps:
-
Incomplete Reaction: The esterification or transesterification reaction may not have reached completion.
-
Diagnosis: Monitor the reaction progress by measuring the acid value of the reaction mixture over time. For direct esterification, the reaction is considered complete when the acid value drops below a certain threshold (e.g., < 0.3 mg KOH/g).[3] For transesterification, monitor the disappearance of PET and the formation of DOTP using techniques like Fourier-transform infrared spectroscopy (FTIR) or high-performance liquid chromatography (HPLC).[4][5]
-
Solution Protocol:
-
Extend Reaction Time: Continue the reaction, taking samples periodically to monitor the acid value or product formation until it plateaus.
-
Increase Temperature: Gradually increase the reaction temperature within the optimal range (typically 180°C to 230°C) to enhance the reaction rate.[1][3] Be cautious of higher temperatures which can lead to side reactions and product discoloration.
-
Ensure Efficient Water/Ethylene Glycol Removal: In direct esterification, water is a byproduct, and its removal drives the reaction forward.[6] For transesterification, the removal of ethylene glycol is crucial.[1] Ensure your distillation setup (e.g., a fractionation column or a Dean-Stark apparatus) is functioning efficiently. Applying a vacuum in the later stages of the reaction can also aid in the removal of byproducts.[1]
-
-
-
Suboptimal Reactant Molar Ratio: An incorrect molar ratio of 2-ethylhexanol to terephthalic acid or PET can limit the conversion.
-
Diagnosis: Review your experimental setup and calculations to confirm the molar ratio.
-
Solution Protocol:
-
-
Catalyst Deactivation or Insufficient Amount: The catalyst may be inactive or used in an insufficient quantity.
-
Diagnosis: If possible, analyze the catalyst for signs of degradation. Compare your catalyst loading to established protocols.
-
Solution Protocol:
-
Increase Catalyst Concentration: Incrementally increase the catalyst concentration. For titanium-based catalysts like tetrabutyl titanate, a typical loading is 0.1% to 0.7% of the total reactant weight.[1][7]
-
Use a Fresh or More Active Catalyst: Ensure your catalyst is not expired or deactivated. Consider testing different catalysts; for example, tin-based catalysts have also shown high activity.[8]
-
-
Product Purity Issues
Q2: My final DOTP product is discolored (yellowish or brownish). What causes this and how can I obtain a colorless product?
A2: Discoloration is often due to thermal degradation, impurities in the raw materials, or residual catalyst.
Potential Causes & Corrective Actions:
-
Thermal Degradation: High reaction temperatures or prolonged reaction times can lead to the thermal degradation of reactants or the product.
-
Diagnosis: A darker color is indicative of degradation.
-
Solution Protocol:
-
Optimize Reaction Temperature and Time: Operate at the lower end of the effective temperature range and monitor the reaction to avoid unnecessary heating after completion.
-
Use an Inert Atmosphere: Conducting the reaction under a nitrogen atmosphere can prevent oxidation and color formation.[1]
-
-
-
Impurities in Raw Materials: The purity of TPA, 2-EH, or recycled PET can significantly impact the color of the final product.
-
Residual Catalyst and Side Products: Incomplete removal of the catalyst or colored byproducts can lead to a discolored product.
-
Solution Protocol:
-
Effective Neutralization and Washing: After the reaction, neutralize the acidic catalyst with an alkaline solution (e.g., sodium hydroxide or sodium carbonate solution) followed by thorough washing with deionized water to remove residual salts and catalyst.[3][6]
-
Decolorization Step: If discoloration persists, a decolorization step using activated carbon or bleaching earth can be employed.[8][10][11] The crude DOTP is mixed with the adsorbent, stirred, and then filtered.
-
-
Q3: My DOTP has a high acid value. How can I reduce it?
A3: A high acid value indicates the presence of unreacted terephthalic acid or acidic byproducts.
Potential Causes & Remediation:
-
Incomplete Esterification: The reaction has not proceeded to completion.
-
Diagnosis: A high acid value is a direct measure of unreacted acid.
-
Solution Protocol:
-
Drive the Reaction to Completion: As detailed in Q1, extend the reaction time, increase the temperature moderately, or improve the removal of water to push the equilibrium towards the product.
-
-
-
Ineffective Neutralization: The post-reaction neutralization step was insufficient.
-
Diagnosis: The acid value remains high after neutralization and washing.
-
Solution Protocol:
-
Optimize Neutralization: Ensure a slight excess of the alkaline solution is used during neutralization. Monitor the pH of the aqueous layer after washing to ensure it is neutral. Repeat the washing steps if necessary.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for industrial DOTP production?
A1: The direct esterification of purified terephthalic acid (TPA) with 2-ethylhexanol is one of the most common industrial methods for producing DOTP.[12][13] This method generally results in high-purity DOTP.[12] The transesterification of waste PET is an environmentally friendly alternative that is also gaining traction.[1]
Q2: What are the most effective catalysts for DOTP synthesis?
A2: Titanium-based catalysts, such as tetrabutyl titanate (TBT) and tetraisopropyl titanate (TIPT), are widely used due to their high activity and yield.[1][7] Tin-based catalysts, like stannous oxide, and zinc-based catalysts, such as zinc acetate, are also effective.[1][8] The choice of catalyst can depend on factors like desired reaction rate, cost, and ease of removal.
Q3: How can I effectively remove the catalyst from the final product?
A3: Catalyst removal is a critical step for ensuring product purity and stability. The most common method involves:
-
Neutralization: After the reaction, the acidic catalyst is neutralized with an alkaline solution, such as sodium hydroxide or sodium carbonate.[3][6] This converts the catalyst into insoluble metal hydroxides or carbonates.
-
Washing: The neutralized mixture is then washed with hot deionized water to remove the precipitated catalyst and any residual salts.[6][13]
-
Filtration: A final filtration step removes any remaining solid particles.[13]
Q4: What are the optimal reaction conditions for direct esterification of TPA with 2-EH?
A4: While optimal conditions can vary depending on the specific catalyst and reactor setup, a general guideline is as follows:
| Parameter | Recommended Range | Rationale |
| Temperature | 180°C - 230°C[1][3] | Balances reaction rate with minimizing side reactions and discoloration. |
| Pressure | Atmospheric, with vacuum applied later[1] | Atmospheric pressure is sufficient for the initial stages. Vacuum in the later stages helps remove water and drive the reaction to completion. |
| Molar Ratio (2-EH:TPA) | 2.5:1 to 3:1[1] | An excess of alcohol shifts the equilibrium towards the product side, increasing the yield. |
| Catalyst Conc. (e.g., TBT) | 0.1% - 0.7% (by weight of reactants)[1][7] | Provides a sufficient reaction rate without being excessive, which can complicate removal. |
Q5: How can I monitor the purity of my final DOTP product?
A5: Several analytical techniques can be used to assess the purity of DOTP:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for identifying and quantifying DOTP and any impurities.[14] The purity is often determined by the area percentage of the DOTP peak relative to the total peak area.[14]
-
High-Performance Liquid Chromatography (HPLC): HPLC can also be used to determine the purity of DOTP.
-
Acid Value Titration: This measures the amount of residual acidic impurities. A low acid value (typically < 0.2 mg KOH/g) is indicative of high purity.[13]
-
FTIR and NMR Spectroscopy: These techniques can confirm the chemical structure of the synthesized DOTP and identify the presence of functional groups from impurities.[4]
Visualizing Reaction Mechanisms
Understanding the underlying chemical transformations is key to effective process optimization.
Caption: Simplified reaction pathway for the direct esterification of TPA.
References
- 1. oaji.net [oaji.net]
- 2. yuanlongchem.com [yuanlongchem.com]
- 3. CN102701984A - Production method of this compound - Google Patents [patents.google.com]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. DOTP Plasticizer Guide — this compound FAQ & Uses [integratechem.com]
- 7. Process for producing this compound by semi-continuous method - Eureka | Patsnap [eureka.patsnap.com]
- 8. Synthesis of Bis(isodecyl Terephthalate) from Waste Poly(ethylene Terephthalate) Catalyzed by Lewis Acid Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tsijournals.com [tsijournals.com]
- 10. US11117853B2 - Methods for manufacturing and decolorizing this compound - Google Patents [patents.google.com]
- 11. CN102241592A - Method for producing this compound from polyester waste - Google Patents [patents.google.com]
- 12. Monitoring of DOTP production via esterification with inline analysis | Metrohm [metrohm.com]
- 13. bastone-plastics.com [bastone-plastics.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Brittleness in DOTP Plasticized PVC Formulations
As a Senior Application Scientist, I have frequently guided research teams through the complexities of PVC formulation. A recurring and often frustrating challenge is unexpected brittleness in materials that are designed to be flexible. This guide is structured to provide not just solutions, but a deeper understanding of the underlying causes, empowering you to diagnose and resolve these issues effectively in your own experiments. We will explore the intricate relationships between formulation components, processing parameters, and the final mechanical properties of your DOTP-plasticized PVC.
Troubleshooting Guide: Core Brittleness Issues
This section addresses the most common scenarios leading to brittleness in a direct question-and-answer format.
Q1: My freshly prepared DOTP plasticized PVC is brittle at room temperature. What are the primary formulation-related causes?
A1: Brittleness in a newly formulated PVC compound typically points to an imbalance in the core components or incomplete plasticization at the molecular level. The primary function of a plasticizer like Dioctyl Terephthalate (DOTP) is to embed itself between the rigid PVC polymer chains, thereby increasing intermolecular space and allowing for greater chain mobility, which translates to flexibility.[1][2] If this process is inefficient, the material remains rigid.
Here are the key formulation aspects to investigate:
-
Insufficient Plasticizer Concentration: This is the most direct cause. Every PVC resin has a limit to how much plasticizer it can absorb before processing issues or bleeding occurs.[3] However, if the concentration is too low, there simply aren't enough DOTP molecules to sufficiently separate the PVC chains.
-
Causality: The glass transition temperature (Tg) of PVC, the point where it transitions from a rigid, glassy state to a more flexible, rubbery state, is lowered by the addition of a plasticizer.[1][4] Insufficient DOTP means the Tg remains too high, resulting in a brittle material at ambient temperatures.
-
Actionable Protocol: Perform a concentration ladder experiment. Start with your current formulation and create variations by increasing the DOTP concentration in systematic increments (e.g., 5 Parts per Hundred Resin - PHR).
-
-
Improper Lubricant Balance: Lubricants are critical for processing but can be a source of brittleness if not balanced correctly. They are categorized as internal and external.[5]
-
Internal Lubricants (e.g., fatty acid esters) reduce friction between PVC polymer chains, promoting melt flowability.[5][6]
-
External Lubricants (e.g., paraffin waxes, calcium stearate) reduce friction between the PVC melt and hot metal surfaces of the processing equipment.[5][7]
-
Causality: An excess of external lubricant can encapsulate the PVC particles, preventing them from properly absorbing the DOTP and fusing together. This results in a poorly fused, under-plasticized material that is inherently weak and brittle.[8][9][10]
-
Actionable Protocol: Review your lubricant package. If brittleness is accompanied by signs of poor surface quality or lumpy texture, consider reducing the external lubricant level. A slight increase in internal lubricant or a processing aid may be necessary to maintain flow while promoting fusion.[8][10]
-
-
High Filler Content: Fillers like calcium carbonate are often used to reduce cost or modify properties.
-
Causality: Fillers are non-plasticizing components that increase the stiffness of the compound. At high loading levels, they can physically disrupt the plasticizer-polymer matrix and create stress concentration points, leading to brittleness.[9]
-
Actionable Protocol: If your formulation contains high levels of filler, try reducing the concentration. Evaluate the trade-off between cost/stiffness and the required flexibility.
-
Component Interaction & Its Effect on Brittleness
// Relationships DOTP -> PVC [label="Increases free volume", len=1.5]; PVC -> Flexibility [label="Sufficiently plasticized", color="#34A853"];
Lubricants -> PVC [label="Aids processing flow", len=1.5]; Fillers -> PVC [label="Increases stiffness", len=1.5]; Stabilizer -> PVC [label="Prevents degradation", len=1.5];
// Causal links to brittleness edge [color="#EA4335", style=dashed]; DOTP -> Brittleness [label="Too Low"]; Lubricants -> Brittleness [label="Imbalanced (Excess External)"]; Fillers -> Brittleness [label="Too High"]; } dot Caption: Relationship between formulation components and final material properties.
Q2: How do processing parameters contribute to the brittleness of my PVC formulation?
A2: Even a perfectly balanced formulation can result in a brittle product if not processed correctly. The goal of processing is to achieve a state of complete "fusion" or "gelation," where the PVC resin particles fully absorb the plasticizer and meld into a homogeneous melt.[11] Incomplete fusion is a primary cause of processing-induced brittleness.[8][12]
-
Melt Temperature is Too Low: This is the most common processing fault.
-
Causality: PVC requires a specific amount of thermal energy for its particles to swell and allow the DOTP to penetrate effectively.[11] If the temperature in the extruder or mixer is too low, fusion will be incomplete. The resulting material is essentially a compressed powder, not a continuous polymer matrix, and will exhibit extreme brittleness.[8][10]
-
Actionable Protocol: Gradually increase your processing temperatures (e.g., barrel and die temperatures in an extruder) in 5-10°C increments. Observe the extrudate for improved surface gloss and coherence, which are indicators of better fusion.
-
-
Insufficient Mixing or Shear: Mechanical energy (shear) is just as important as thermal energy.
-
Causality: High-shear mixing forces the PVC particles to break down and blend intimately with the DOTP and other additives.[11] Inadequate shear, often due to low screw speed or incorrect screw design, leads to poor dispersion of the plasticizer and an inhomogeneous melt.[12]
-
Actionable Protocol: If your equipment allows, try increasing the screw speed to impart more shear energy. Be cautious, as excessive shear can generate too much frictional heat and cause degradation.[12]
-
-
Over-processing / Thermal Degradation: While low temperatures are problematic, excessive heat is also damaging.
-
Causality: PVC can degrade at high temperatures, breaking down polymer chains and releasing hydrochloric acid. This degradation process severely compromises the mechanical properties of the material, making it brittle.[8] DOTP itself has good thermal stability, but the PVC resin is the limiting factor.[1][13]
-
Actionable Protocol: Look for signs of degradation, such as yellowing or dark streaks in the product. If observed, reduce the melt temperature or the residence time of the material in the processing equipment. Ensure your formulation contains an adequate level of heat stabilizer.[8][11]
-
Troubleshooting Workflow for Brittle PVC
Q3: My PVC product shows good initial flexibility but becomes brittle over time or in specific conditions. What could be the cause?
A3: This phenomenon points towards a loss of plasticizer or degradation due to environmental factors. DOTP is known for its low volatility and high permanence compared to some traditional plasticizers, but migration can still occur under certain conditions.[1][14]
-
Plasticizer Migration: This is the process where the plasticizer leaches out of the PVC matrix.[4]
-
Causality: Migration can be caused by contact with absorbent materials or extractive liquids.[4][15] Over time, this loss of plasticizer effectively increases the relative concentration of PVC, raising the Tg and causing the material to revert to a more brittle state.[16] The molecular weight of the plasticizer is a key factor; higher molecular weight plasticizers tend to migrate more slowly.[4][15][17]
-
Actionable Protocol: Conduct an aging study. Expose your material to the intended end-use environment (or a simulated version) and test its mechanical properties at regular intervals. If migration is suspected, consider formulations with higher molecular weight plasticizers or polymeric plasticizers for demanding applications.
-
-
Low-Temperature Brittleness: All plasticized PVC will become more rigid and eventually brittle as the temperature drops.[18]
-
Causality: At low temperatures, the kinetic energy of the polymer chains decreases, and the plasticizer becomes less effective at keeping them separated and mobile. The temperature at which the material fails under impact is known as the brittleness temperature.[19] DOTP generally imparts excellent low-temperature performance, but every formulation has its limit.[1][3]
-
Actionable Protocol: If the application involves cold environments, you must test for low-temperature brittleness. The standard method is ASTM D746, "Standard Test Method for Brittleness Temperature of Plastics and Elastomers by Impact."[19]
-
-
UV or Chemical Degradation: Exposure to sunlight (UV radiation) or certain chemicals can break down the PVC polymer.
-
Causality: UV radiation can initiate chain scission in the PVC backbone, while aggressive chemicals can accelerate the leaching of plasticizers or directly attack the polymer.[16][20] Both mechanisms lead to a loss of flexibility and integrity.
-
Actionable Protocol: If outdoor use is intended, ensure your formulation includes an adequate UV stabilizer package. For applications involving chemical contact, perform compatibility testing by immersing samples in the target chemicals and evaluating changes in mass and mechanical properties over time.
-
Experimental Protocols
Protocol 1: Determining Brittleness Temperature (Adapted from ASTM D746)
This protocol provides a framework for identifying the temperature at which your formulation becomes brittle.
-
Specimen Preparation: Die-cut at least 10 specimens from a sample sheet of your material to the dimensions specified in the ASTM D746 standard.
-
Apparatus: Use a cantilever beam impact tester equipped with a cooling bath (e.g., using dry ice and a suitable alcohol).
-
Conditioning: Condition the specimens at 23 ± 2°C for at least 4 hours before testing.
-
Procedure: a. Set the bath to a temperature where you expect the material to be brittle. b. Immerse the specimens in the bath for 3 minutes. c. Impact each specimen with the striking arm of the tester. d. Record the number of specimens that fail (fracture or crack). e. Repeat the test at progressively higher temperatures (in 5 or 10°C increments) until no failures are observed. f. Conduct further tests at narrower temperature intervals (e.g., 2°C) around the point where failures begin to cease.
-
Analysis: The brittleness temperature is defined as the temperature at which 50% of the specimens fail.[19] This provides a quantitative measure of your formulation's low-temperature performance.
Protocol 2: Evaluating Flexibility via Tensile Testing (General Method based on ASTM D638)
This test measures the strength and ductility of your material, providing key indicators of brittleness.
-
Specimen Preparation: Die-cut at least 5 "dog-bone" shaped specimens from a sample sheet as specified in the ASTM D638 standard.[21]
-
Apparatus: A universal testing machine (tensile tester) with grips appropriate for flexible plastics.
-
Procedure: a. Measure the thickness and width of the narrow section of each specimen. b. Mount the specimen in the grips of the testing machine. c. Apply a constant rate of pull (crosshead speed) until the specimen breaks. d. Record the force (load) and the extension (elongation) throughout the test.
-
Analysis:
-
Tensile Strength (at break): The maximum stress the material can withstand.
-
Elongation at Break (%): The percentage increase in length at the point of fracture. A low elongation at break (<50-100% for flexible PVC) is a strong indicator of brittleness.
-
Quantitative Data Summary
The following table provides typical starting points for formulation components. These are not absolute values and must be optimized for your specific PVC resin grade and application requirements.
| Component | Function | Typical Range (PHR*) | Potential Issue Leading to Brittleness |
| PVC Resin | Polymer Backbone | 100 | High molecular weight can be harder to plasticize. |
| DOTP Plasticizer | Flexibility | 10 - 60[13] | Too low (<20 PHR) results in a semi-rigid or brittle product. |
| Heat Stabilizer | Prevents Degradation | 2 - 8[11] | Insufficient amount leads to thermal degradation. |
| External Lubricant | Reduces Melt Sticking | 0.5 - 2.0[11] | Too high (>2 PHR) can prevent proper fusion.[9] |
| Internal Lubricant | Improves Melt Flow | 0.5 - 1.5 | Imbalance with external lubricant. |
| Filler (e.g., CaCO₃) | Cost Reduction / Stiffness | 0 - 50[11] | Too high (>30 PHR) can increase stiffness and brittleness. |
*PHR = Parts per Hundred parts of Resin by weight.
Frequently Asked Questions (FAQs)
-
Q: Can I blend DOTP with other plasticizers?
-
A: Yes, blending plasticizers is a common practice to achieve a specific cost-performance balance or to enhance certain properties like low-temperature flexibility.[13] However, compatibility must be carefully evaluated to avoid phase separation and other issues.
-
-
Q: How does the molecular weight of the PVC resin affect plasticization?
-
A: Higher molecular weight PVC resins generally offer better mechanical properties but can be more difficult to plasticize, potentially requiring higher processing temperatures or plasticizer levels. Conversely, very low molecular weight (short chain) resins can sometimes result in brittle materials.[9]
-
-
Q: What is the difference between a plasticizer and a lubricant?
-
A: A plasticizer (like DOTP) is highly compatible with PVC and works at a molecular level to permanently increase flexibility.[1] A lubricant has limited compatibility and primarily functions during processing to reduce friction, either between PVC chains (internal) or between the PVC and equipment (external).[7]
-
-
Q: Can my material be too flexible and still be considered "brittle"?
-
A: This is less common, but a material can have low stiffness (be very flexible) but also have poor tear strength and low elongation at break. This can occur in severely degraded or poorly formulated compounds where the polymer matrix lacks integrity, causing it to fail without stretching significantly when put under stress.
-
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. chemicaladditives.com.mx [chemicaladditives.com.mx]
- 4. emerald.com [emerald.com]
- 5. kgt88.com [kgt88.com]
- 6. Functions of PVC Internal Lubricants [krtchem.com]
- 7. Functions of Internal and External Lubrication of PVC Lubricant [faithind.com]
- 8. studylib.net [studylib.net]
- 9. PVC Cable Material Has These Five Major Problems, How To Solve Them? - ZMS kV Cable [kvcable.com]
- 10. scribd.com [scribd.com]
- 11. bastone-plastics.com [bastone-plastics.com]
- 12. pvcgranules.com [pvcgranules.com]
- 13. nbinno.com [nbinno.com]
- 14. nbinno.com [nbinno.com]
- 15. geomembrane.com [geomembrane.com]
- 16. plasticpipevalve.com [plasticpipevalve.com]
- 17. Recent Attempts in the Design of Efficient PVC Plasticizers with Reduced Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 18. What Happens to PVC Under Various Temperatures? [innovativepvc.co.za]
- 19. kiyorndlab.com [kiyorndlab.com]
- 20. jydjx.com [jydjx.com]
- 21. ledestube.com [ledestube.com]
Technical Support Center: Accelerating Dioctyl Terephthalate (DOTP) Esterification
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the synthesis of dioctyl terephthalate (DOTP). It addresses common challenges encountered during esterification, with a focus on strategies to reduce reaction time while maintaining high product quality. This document is structured to provide both quick-reference FAQs and a detailed troubleshooting guide for more complex issues.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing DOTP?
A1: The predominant industrial method for DOTP synthesis is the direct esterification of terephthalic acid (TPA) with 2-ethylhexanol (2-EH).[1] Alternative routes include the transesterification of dimethyl terephthalate (DMT) or the alcoholysis of recycled polyethylene terephthalate (PET) with 2-EH.[2][3]
Q2: My DOTP esterification is taking too long. What are the primary factors I should investigate to reduce the reaction time?
A2: To decrease reaction time, you should focus on optimizing the following key parameters:
-
Catalyst Selection and Concentration: The type and amount of catalyst are critical. Titanium-based catalysts are highly effective.[3][4]
-
Reaction Temperature: Higher temperatures generally accelerate the reaction rate.[3][5]
-
Efficient Water Removal: The continuous removal of water, a byproduct of the reaction, is essential to drive the equilibrium towards product formation, in accordance with Le Chatelier's principle.[6][7]
-
Molar Ratio of Reactants: An excess of the alcohol (2-EH) can increase the reaction rate.[3]
-
Reactant Particle Size: For the direct esterification of TPA, reducing the particle size of the solid TPA can significantly increase the reaction rate by improving mass transfer.[8]
Q3: What are the most effective catalysts for DOTP synthesis?
A3: Titanium-based catalysts, such as tetrabutyl titanate and titanium tetraisopropoxide, are widely used and highly effective for DOTP esterification.[3][4] Other catalysts that have been successfully employed include tin compounds (e.g., stannous oxalate), zinc acetate, and various solid acid catalysts.[5][9] The choice of catalyst can also be influenced by the specific reaction method (direct esterification vs. transesterification).
Q4: How does the removal of water impact the reaction?
A4: The esterification reaction is reversible. Water is a byproduct, and its accumulation in the reaction mixture can lead to the hydrolysis of the ester product back to the starting materials, slowing down the net forward reaction rate.[6][10] Efficient removal of water, often through azeotropic distillation with the excess alcohol, shifts the reaction equilibrium towards the formation of DOTP, thereby increasing the overall reaction rate and yield.[7][11]
Q5: Can the physical properties of the reactants affect the reaction time?
A5: Yes, particularly in the case of direct esterification using solid TPA. The reaction is heterogeneous, occurring at the interface of the solid TPA and liquid 2-EH.[4] Reducing the particle size of TPA increases the surface area available for reaction, which can lead to a significant reduction in reaction time.[8][11] One patented method involves processing TPA and 2-EH in a homogenizer to create a slurry with a smaller TPA particle size, which was found to reduce the reaction time by 37.5-54.5%.[8]
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common issues encountered during DOTP esterification, with a focus on reducing reaction time.
Issue 1: Slow Reaction Rate / Incomplete Conversion
Potential Causes & Solutions
-
Inefficient Water Removal:
-
Diagnosis: Observe the rate of water collection in the Dean-Stark trap or a similar apparatus. If the rate is slow or has ceased prematurely, water removal is likely inefficient.
-
Solution:
-
Ensure the reflux and condensation system is functioning correctly. The condenser should be adequately cooled to prevent the loss of volatile reactants.[7]
-
Increase the reflux rate by adjusting the heating to ensure a steady azeotropic removal of water.
-
Consider operating under reduced pressure, which can lower the boiling point of the azeotrope and facilitate water removal at a lower temperature.[12]
-
-
-
Suboptimal Catalyst Performance:
-
Diagnosis: If the reaction is slow despite efficient water removal and appropriate temperature, the catalyst may be the issue.
-
Solution:
-
Increase Catalyst Concentration: Gradually increase the catalyst loading. For tetrabutyl titanate, concentrations in the range of 0.1-2.0 wt% (based on the final product weight) are often effective.[3][8]
-
Evaluate Different Catalysts: If increasing the concentration of the current catalyst is ineffective or leads to side reactions, consider switching to a different type. Titanium-based catalysts are generally a good starting point.[3][4]
-
Check for Catalyst Deactivation: Some catalysts can be deactivated by impurities in the reactants. Ensure high-purity TPA and 2-EH are used.
-
-
-
Mass Transfer Limitations (for solid TPA):
-
Diagnosis: If the reaction rate plateaus while a significant amount of solid TPA is still present, mass transfer may be the limiting factor.
-
Solution:
-
Increase Agitation: Ensure the stirring is vigorous enough to keep the TPA particles suspended in the liquid phase.
-
Reduce TPA Particle Size: As previously mentioned, milling or homogenizing the TPA before or during the reaction can dramatically increase the reaction rate.[8]
-
-
-
Incorrect Reaction Temperature:
-
Diagnosis: The reaction temperature is below the optimal range for the chosen catalyst and reaction system.
-
Solution:
-
Issue 2: Product Discoloration
Potential Causes & Solutions
-
Thermal Degradation:
-
Diagnosis: The product has a yellowish or brownish tint, and the reaction was carried out at a high temperature for an extended period.
-
Solution:
-
Optimize the reaction to reduce the overall time the product is exposed to high temperatures.
-
Consider using a more efficient catalyst that allows for a lower reaction temperature.
-
Conduct the reaction under an inert atmosphere (e.g., nitrogen) to prevent oxidation.[3]
-
-
-
Catalyst-Induced Side Reactions:
-
Diagnosis: Discoloration is observed even at moderate temperatures.
-
Solution:
-
Issue 3: Low Yield
Potential Causes & Solutions
-
Incomplete Reaction:
-
Diagnosis: The acid value of the reaction mixture remains high, indicating the presence of unreacted TPA.
-
Solution: Address the causes of a slow reaction rate as outlined in "Issue 1."
-
-
Product Loss During Workup:
-
Diagnosis: The yield is low despite a low acid value at the end of the reaction.
-
Solution:
-
Prevent Hydrolysis During Washing: Use cold, saturated sodium bicarbonate or sodium carbonate solutions for neutralization to minimize base-catalyzed hydrolysis of the ester.[10] Avoid strong bases like NaOH if possible.
-
Minimize Emulsion Formation: During aqueous washes, gentle inversion of the separatory funnel is recommended over vigorous shaking to prevent the formation of stable emulsions.
-
Thoroughly Dry the Product: Ensure the final product is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄) to remove all traces of water, which could cause hydrolysis upon storage.[10]
-
-
Data Presentation
Table 1: Effect of Key Parameters on DOTP Esterification Reaction Time
| Parameter | General Effect on Reaction Time | Considerations |
| Temperature | Increasing temperature generally decreases reaction time. | Excessively high temperatures can lead to side reactions and product discoloration.[12] |
| Catalyst Concentration | Higher concentrations typically lead to faster reactions. | High catalyst levels can sometimes promote unwanted side reactions and may require more extensive purification. |
| Molar Ratio (2-EH:TPA) | Increasing the excess of 2-EH can accelerate the reaction.[3] | A larger excess of alcohol will need to be recovered and recycled, impacting process economics. |
| Water Removal Rate | A faster rate of water removal significantly reduces reaction time. | Dependent on the efficiency of the reflux and condensation system. |
| TPA Particle Size | Smaller particle size leads to a faster reaction.[8] | May require an additional processing step like milling or homogenization. |
Experimental Protocols
Protocol 1: General Procedure for DOTP Synthesis via Direct Esterification
-
Reactant Charging: In a reaction vessel equipped with a mechanical stirrer, thermometer, nitrogen inlet, and a Dean-Stark apparatus connected to a condenser, charge terephthalic acid (TPA) and 2-ethylhexanol (2-EH). A typical molar ratio of 2-EH to TPA is between 2.5:1 and 3:1.[3]
-
Catalyst Addition: Add the chosen catalyst (e.g., tetrabutyl titanate, 0.5-0.7% by weight of reactants).[3]
-
Reaction: Begin stirring and heating the mixture under a gentle nitrogen flow. Heat to the desired reaction temperature (e.g., 180-230°C).[3]
-
Water Removal: Continuously remove the water-alcohol azeotrope via the Dean-Stark trap.
-
Monitoring: Monitor the reaction progress by measuring the acid value of the mixture at regular intervals. The reaction is considered complete when the acid value drops below a target threshold (e.g., <0.2 mg KOH/g).[1]
-
Workup:
-
Cool the reaction mixture.
-
Neutralize any remaining acidic components with a cold, dilute aqueous solution of sodium carbonate or sodium bicarbonate.[10]
-
Wash the organic layer with water and then with brine to remove water-soluble impurities.[10]
-
Remove the excess 2-EH under reduced pressure.
-
Dry the crude DOTP over an anhydrous drying agent.
-
If necessary, decolorize the product with activated carbon and filter to obtain the final pure DOTP.[14]
-
Visualizations
Diagram 1: DOTP Esterification Workflow
Caption: A general workflow for the synthesis and purification of DOTP.
Diagram 2: Troubleshooting Logic for Slow Reaction Rate
Caption: A decision tree for troubleshooting slow DOTP esterification reactions.
References
- 1. bastone-plastics.com [bastone-plastics.com]
- 2. Dioctylterephthalate – Quality Plasticizer for Safe Applications [penpet.com]
- 3. oaji.net [oaji.net]
- 4. researchgate.net [researchgate.net]
- 5. CN102701984A - Production method of this compound - Google Patents [patents.google.com]
- 6. Video: Esterification - Concept [jove.com]
- 7. m.youtube.com [m.youtube.com]
- 8. US10472317B2 - this compound plasticizer and method of enhancing reaction efficiency in process for producing the same - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. US20180362440A1 - this compound plasticizer and method of enhancing reaction efficiency in process for producing the same - Google Patents [patents.google.com]
- 12. Esterification vs. transesterification – comparison of DOTP production methods - Oxoplast [oxoplast.com]
- 13. US11117853B2 - Methods for manufacturing and decolorizing this compound - Google Patents [patents.google.com]
- 14. CN104072365A - Preparation method of this compound (DOTP) - Google Patents [patents.google.com]
Technical Support Center: Minimizing By-product Formation in DOTP Transesterification
Welcome to the Technical Support Center for Dioctyl Terephthalate (DOTP) synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of DOTP transesterification and minimize the formation of unwanted by-products. By understanding the underlying reaction mechanisms and optimizing process parameters, you can significantly improve the purity and yield of your final product.
Frequently Asked Questions (FAQs)
Q1: What are the primary by-products in DOTP transesterification and why do they form?
A1: The transesterification of Dimethyl Terephthalate (DMT) with 2-ethylhexanol (2-EH) is a reversible reaction that can lead to several by-products.[1][2] The most common include:
-
Methyl 2-ethylhexyl terephthalate (MEHT): This is an intermediate product formed when only one of the methyl ester groups on DMT has been transesterified. Incomplete reaction due to insufficient reaction time, low temperature, or poor catalyst activity can result in higher levels of MEHT.
-
Oligomers: These can form at high temperatures through side reactions of the reactants or products.
-
Ether by-products: Dehydration of 2-ethylhexanol at elevated temperatures, particularly in the presence of acidic catalysts, can lead to the formation of bis(2-ethylhexyl) ether.
-
Degradation Products: At excessively high temperatures, both reactants and products can degrade, leading to colored impurities and a decrease in overall yield.[3]
Understanding the reaction equilibrium and kinetics is crucial to steer the reaction towards the desired product, DOTP.[2]
Q2: My final DOTP product has a yellow tint. What is the likely cause and how can I prevent it?
A2: A yellow discoloration in the final DOTP product is often indicative of thermal degradation of the reactants or the product itself.[4] This can be caused by:
-
Excessively high reaction temperatures: Operating above the optimal temperature range (typically 180-260°C) can accelerate side reactions and degradation.[5]
-
Prolonged reaction times: Holding the reaction mixture at high temperatures for longer than necessary can lead to the formation of colored impurities.
-
Presence of oxygen: Air leakage into the reactor can cause oxidation of the organic compounds at high temperatures, resulting in colored by-products.
-
Catalyst choice: Certain catalysts may promote color-forming side reactions more than others.
To prevent discoloration, it is essential to maintain precise temperature control, optimize the reaction time, ensure an inert atmosphere (e.g., nitrogen blanket), and select a catalyst with high selectivity.[6]
Q3: I am observing solid precipitates in my reaction mixture. What could they be?
A3: Solid precipitates in the reaction mixture can be due to a few factors:
-
Unreacted Dimethyl Terephthalate (DMT): DMT is a solid at room temperature. If the reaction has not gone to completion, or if the initial charge of DMT was not fully dissolved, it can precipitate out upon cooling.
-
Catalyst precipitation: Some catalysts, particularly certain metal-based catalysts, may have limited solubility in the reaction medium or can precipitate out if the reaction conditions change. For example, some titanium-based catalysts can decompose to TiO2 if exposed to water.[5]
-
Formation of insoluble by-products: In some cases, high molecular weight oligomers or other insoluble by-products may form and precipitate from the reaction mixture.
Ensuring complete dissolution of DMT at the start of the reaction and maintaining appropriate reaction conditions can help prevent the formation of these precipitates.
Troubleshooting Guides
Issue 1: High Levels of Intermediate (MEHT) in the Final Product
Root Cause Analysis: The presence of significant amounts of the monoester, Methyl 2-ethylhexyl terephthalate (MEHT), indicates an incomplete reaction. This can be attributed to several factors that shift the equilibrium away from the desired diester, DOTP.
Troubleshooting Workflow:
References
- 1. oaji.net [oaji.net]
- 2. researchgate.net [researchgate.net]
- 3. gst-chem.com [gst-chem.com]
- 4. WO2014185872A1 - Dotp (di-octly terephthalate)production method - Google Patents [patents.google.com]
- 5. Esterification vs. transesterification – comparison of DOTP production methods - Oxoplast [oxoplast.com]
- 6. dkatalyst.com [dkatalyst.com]
Technical Support Center: Catalyst Selection for High-Efficiency DOTP Synthesis
Welcome to the technical support center for high-efficiency Dioctyl Terephthalate (DOTP) synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting support for your experimental work. Here, we will delve into the nuances of catalyst selection, reaction optimization, and common challenges encountered during DOTP synthesis.
Fundamentals of DOTP Synthesis
This compound (DOTP) is a non-phthalate plasticizer widely used in the polymer industry due to its excellent properties and favorable safety profile.[1][2][3] The synthesis of DOTP is primarily achieved through two main routes: direct esterification and transesterification.[1][3]
Reaction Pathways
Direct Esterification
This is the most common industrial method, involving the reaction of purified terephthalic acid (PTA) with 2-ethylhexanol (2-EH) in the presence of a catalyst.[2][4] The reaction produces DOTP and water as a byproduct. Continuous removal of water is crucial to drive the reaction towards completion.[4][5]
Transesterification
This method utilizes dimethyl terephthalate (DMT) and 2-ethylhexanol as reactants.[3][6] The byproduct of this reaction is methanol, which is removed to shift the equilibrium towards the product side.[6] Transesterification can also be employed to produce DOTP from waste polyethylene terephthalate (PET).[1][7]
The Role of the Catalyst
The catalyst plays a pivotal role in the esterification reaction by increasing the reaction rate. The selection of an appropriate catalyst is critical for achieving high yield, purity, and desired product quality in an economically viable manner.[8] Catalysts in DOTP synthesis are typically Lewis acids that activate the carbonyl group of the terephthalic acid or dimethyl terephthalate, making it more susceptible to nucleophilic attack by the 2-ethylhexanol.
Catalyst Selection Guide
The choice of catalyst significantly impacts the reaction kinetics, operating conditions, and the final product properties. While several catalysts can be used for DOTP synthesis, they each have their own set of advantages and disadvantages.
Comparison of Common Catalysts
| Catalyst Type | Examples | Typical Temperature (°C) | Reaction Time (hours) | Yield (%) | Key Advantages | Key Disadvantages |
| Titanate Esters | Tetrabutyl titanate (TBT), Tetraisopropyl titanate (TIPT)[5][9][10] | 180 - 250[1][5] | 2 - 8[1][5][9] | > 99[1] | High activity and selectivity, good product color, catalyst can be easily hydrolyzed and filtered out.[6] | Can be sensitive to moisture. |
| Organotin Compounds | Dibutyltin oxide, Stannous oxalate[10][11] | 200 - 230 | 6 - 8 | 85 - 99[12] | High catalytic activity. | Potential toxicity concerns, can sometimes lead to colored byproducts. |
| Sulfuric Acid | Concentrated H₂SO₄[9] | Lower temperatures | Fast reaction | High | High catalytic activity, low cost.[9][13] | Corrosive, leads to dark-colored products, generates acidic wastewater requiring neutralization.[9] |
| Solid Acids | Sulfated zirconia, Zeolites, Ion-exchange resins[9] | 170 - 220[7] | 5 - 10 | Variable | Easily separable, reusable, less corrosive, environmentally friendly.[9] | Lower activity compared to homogeneous catalysts, potential for catalyst deactivation. |
Detailed Catalyst Profiles
Titanate Esters
Titanate esters, particularly tetrabutyl titanate (TBT) and tetraisopropyl titanate (TIPT), are the most widely used catalysts in the industrial production of DOTP.[5][9] Their popularity stems from their high catalytic activity, excellent selectivity, and the production of high-purity, light-colored DOTP.[1][9] The catalyst works by coordinating with the carbonyl oxygen of the terephthalic acid, thus activating it for esterification. After the reaction, the catalyst can be hydrolyzed to titanium dioxide, which is easily removed by filtration.[6]
Organotin Compounds
Organotin compounds, such as stannous oxalate and dibutyltin oxide, are also effective catalysts for esterification reactions.[11][14] They exhibit high reaction rates and can lead to high yields of DOTP.[12] However, the potential toxicity of tin compounds and the possibility of product discoloration are significant drawbacks that need to be considered.
Sulfuric Acid
Sulfuric acid is a strong Brønsted acid and a powerful catalyst for esterification.[9][15] It offers the advantages of being inexpensive and highly active, allowing for faster reaction times at lower temperatures.[9] However, its use is often limited by its corrosive nature, the formation of dark-colored byproducts, and the generation of acidic wastewater that requires extensive treatment.[9]
Solid Acids
Solid acid catalysts represent a greener alternative to traditional liquid acid catalysts.[9] They are non-corrosive, easily separated from the reaction mixture, and can be regenerated and reused. While their catalytic activity is generally lower than that of homogeneous catalysts, ongoing research is focused on developing more active and stable solid acid catalysts for DOTP synthesis.
Experimental Protocols
Lab-Scale DOTP Synthesis via Direct Esterification
This protocol provides a general procedure for the synthesis of DOTP using a titanate catalyst.
Materials:
-
Purified Terephthalic Acid (PTA)
-
2-Ethylhexanol (2-EH)
-
Tetrabutyl titanate (TBT) catalyst
-
Nitrogen gas supply
-
Sodium hydroxide solution (for neutralization)
-
Activated carbon (for decolorization, if necessary)
Equipment:
-
Glass reactor equipped with a mechanical stirrer, thermometer, nitrogen inlet, and a Dean-Stark trap with a condenser.
-
Heating mantle
Procedure:
-
Charging the Reactor: Charge the reactor with PTA and 2-EH. A molar ratio of 2-EH to PTA of 2.5:1 to 3:1 is typically used.[1]
-
Inert Atmosphere: Purge the reactor with nitrogen to create an inert atmosphere.
-
Heating: Begin stirring and heat the mixture to approximately 170-180°C.
-
Catalyst Addition: Once the temperature is stable, add the TBT catalyst. The catalyst amount is typically 0.2-0.7% by weight of the PTA.[1][9]
-
Reaction: Gradually increase the temperature to 200-230°C.[5] Water produced during the reaction will be azeotropically removed with 2-EH and collected in the Dean-Stark trap.
-
Monitoring the Reaction: Monitor the progress of the reaction by measuring the acid value of the reaction mixture. The reaction is considered complete when the acid value drops below 0.2 mg KOH/g.[4]
-
Cooling: Once the reaction is complete, cool the mixture to below 100°C.
-
Neutralization: Add a sodium hydroxide solution to neutralize any remaining acidity.[4]
-
Purification:
-
Alcohol Removal: Remove excess 2-EH by vacuum distillation.[16]
-
Washing: Wash the crude product with water to remove any salts.[4]
-
Decolorization (Optional): If the product is colored, it can be treated with activated carbon.
-
Filtration: Filter the final product to remove the hydrolyzed catalyst and any other solid impurities.[4]
-
Troubleshooting Guide
Issue 1: Low DOTP Yield
Q: My DOTP yield is consistently lower than expected. What are the potential causes and how can I improve it?
A: Low yield is a common issue that can be attributed to several factors.[17][18] Here’s a systematic approach to troubleshooting:
-
Incomplete Reaction:
-
Cause: The reaction may not have reached completion. This can be due to insufficient reaction time, too low a temperature, or catalyst deactivation.
-
Solution:
-
Monitor the reaction progress by checking the acid value. Extend the reaction time until the acid value is consistently low (e.g., <0.2 mg KOH/g).[4]
-
Ensure the reaction temperature is within the optimal range for your chosen catalyst (see the comparison table).
-
Consider increasing the catalyst loading, but be mindful of potential side reactions.
-
-
-
Inefficient Water Removal:
-
Cause: The presence of water in the reaction mixture can inhibit the forward reaction due to Le Chatelier's principle.
-
Solution:
-
Ensure your Dean-Stark trap and condenser are functioning efficiently to remove the water azeotropically.
-
Maintain a gentle nitrogen sparge to help carry away the water vapor.[1]
-
-
-
Catalyst Deactivation:
-
Cause: The catalyst may have been deactivated by impurities in the reactants or by the presence of water.[19]
-
Solution:
-
Use high-purity reactants.
-
Ensure your reaction setup is dry before starting the reaction.
-
-
-
Loss of Product During Workup:
-
Cause: Significant amounts of product can be lost during the neutralization, washing, and filtration steps.[18]
-
Solution:
-
Perform careful phase separations during washing to avoid losing the organic layer.
-
Ensure complete transfer of the product between vessels.
-
-
Issue 2: Poor Product Color (Yellowish Tinge)
Q: The final DOTP product has a yellowish color. What causes this and how can I obtain a colorless product?
A: Product color is a critical quality parameter. A yellowish tinge can be caused by:
-
High Reaction Temperature:
-
Cause: Operating at excessively high temperatures can lead to thermal degradation of the reactants or product, resulting in colored byproducts.
-
Solution:
-
Optimize the reaction temperature. While higher temperatures increase the reaction rate, they can also promote side reactions. Find the optimal balance for your catalytic system.
-
-
-
Catalyst Choice:
-
Oxidation:
-
Cause: The presence of air (oxygen) at high temperatures can lead to oxidative side reactions that produce colored impurities.
-
Solution:
-
Maintain a continuous nitrogen purge throughout the reaction to ensure an inert atmosphere.[1]
-
-
-
Impurities in Reactants:
-
Cause: Impurities in the PTA or 2-EH can react to form colored compounds.
-
Solution:
-
Use high-purity starting materials.
-
-
-
Post-Treatment:
-
Solution: If the product is still colored, a final polishing step with activated carbon can be effective in removing colored impurities.
-
Issue 3: High Final Acid Value
Q: I am struggling to get the acid value of my final product below the target specification. What should I do?
A: A high acid value indicates the presence of unreacted terephthalic acid or acidic byproducts.
-
Incomplete Esterification:
-
Cause: The most likely reason is an incomplete reaction.
-
Solution:
-
As with low yield, extend the reaction time and ensure the temperature and catalyst concentration are optimal.
-
Improve water removal efficiency.
-
-
-
Insufficient Neutralization:
-
Cause: The amount of neutralizing agent (e.g., NaOH) may be insufficient to neutralize all the residual acid.
-
Solution:
-
Calculate the stoichiometric amount of neutralizing agent based on the measured acid value and use a slight excess.
-
Ensure thorough mixing during the neutralization step.
-
-
-
Hydrolysis during Workup:
-
Cause: If the product is exposed to water for extended periods at elevated temperatures during the washing step, some of the ester may hydrolyze back to the carboxylic acid.
-
Solution:
-
Perform the washing steps expeditiously and at a moderate temperature (e.g., 80-100°C).[20]
-
-
Issue 4: Catalyst Deactivation and Recovery
Q: My solid acid catalyst seems to lose activity after a few runs. What is causing this and can I regenerate it?
A: Catalyst deactivation is a common challenge with solid catalysts.
-
Coking:
-
Cause: At high temperatures, organic molecules can decompose and deposit carbonaceous material (coke) on the catalyst surface, blocking the active sites.
-
Solution:
-
The catalyst can often be regenerated by carefully burning off the coke in a controlled stream of air at an elevated temperature.
-
-
-
Poisoning:
-
Cause: Impurities in the feed can strongly adsorb to the active sites and poison the catalyst.
-
Solution:
-
Ensure the purity of your reactants.
-
Depending on the poison, specific chemical treatments may be required for regeneration.
-
-
-
Leaching of Active Sites:
-
Cause: The active species of the catalyst may slowly dissolve into the reaction medium.
-
Solution:
-
This is often an irreversible form of deactivation. Consider using a more robust catalyst support or modifying the catalyst to improve the stability of the active sites.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the typical molar ratio of 2-EH to PTA used in DOTP synthesis? A1: The molar ratio of 2-EH to PTA is typically in the range of 2.5:1 to 3:1 to ensure complete conversion of the terephthalic acid.[1]
Q2: Can I reuse the excess 2-ethylhexanol? A2: Yes, the excess 2-EH is typically recovered by vacuum distillation after the reaction and can be recycled in subsequent batches.
Q3: Is it necessary to use an inert gas during the reaction? A3: Yes, using an inert gas like nitrogen is highly recommended to prevent oxidation of the reactants and product at high temperatures, which can lead to discoloration.[1] It also aids in the removal of water.
Q4: How do I choose between direct esterification and transesterification? A4: Direct esterification is generally the preferred industrial method due to the lower cost of PTA compared to DMT.[6] However, transesterification can be advantageous when starting from PET waste.
Q5: What are the safety precautions I should take during DOTP synthesis? A5: The synthesis should be carried out in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Be cautious when working with hot liquids and corrosive materials like sulfuric acid.
Visualizations
Caption: Direct esterification pathway for DOTP synthesis.
Caption: Troubleshooting workflow for low DOTP yield.
References
- 1. oaji.net [oaji.net]
- 2. Monitoring of DOTP production via esterification with inline analysis | Metrohm [metrohm.com]
- 3. nbinno.com [nbinno.com]
- 4. bastone-plastics.com [bastone-plastics.com]
- 5. US10472317B2 - this compound plasticizer and method of enhancing reaction efficiency in process for producing the same - Google Patents [patents.google.com]
- 6. Esterification vs. transesterification – comparison of DOTP production methods - Oxoplast [oxoplast.com]
- 7. Transition Metal Based Heterogeneous Catalyst For The Production Of [quickcompany.in]
- 8. CN102824929A - Preparation method of this compound and used catalyst - Google Patents [patents.google.com]
- 9. CN101927181A - Catalyst used for production of high-purity terephthalic acid di(2-ethylhexyl) acrylate - Google Patents [patents.google.com]
- 10. ceykimya.com [ceykimya.com]
- 11. reaxis.com [reaxis.com]
- 12. Synthesis of Bis(isodecyl Terephthalate) from Waste Poly(ethylene Terephthalate) Catalyzed by Lewis Acid Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Sn(iv)-based organometallics as catalysts for the production of fatty acid alkyl esters - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 15. US5105043A - Sulfuric acid catalysis and methods of use for isomerization of hydrocarbons - Google Patents [patents.google.com]
- 16. DOTP Plasticizer Guide — this compound FAQ & Uses [integratechem.com]
- 17. reddit.com [reddit.com]
- 18. Troubleshooting [chem.rochester.edu]
- 19. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 20. CN102701984A - Production method of this compound - Google Patents [patents.google.com]
Technical Support Center: Addressing Foaming Issues in Dioctyl Terephthalate (DOTP) Production
Welcome to the technical support center for troubleshooting foaming issues during the synthesis of dioctyl terephthalate (DOTP). This guide is designed for researchers, scientists, and professionals in drug development and materials science who encounter foaming during the direct esterification of terephthalic acid (TPA) and 2-ethylhexanol (2-EH). Our goal is to provide you with the expertise and practical solutions to diagnose, mitigate, and prevent foaming, ensuring the efficiency and quality of your DOTP production.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of foaming during DOTP synthesis?
Foaming in the direct esterification process for DOTP production is primarily a result of the stabilization of gas bubbles within the reaction mixture. This stabilization is often caused by the presence of surface-active impurities in the raw materials, or byproducts generated during the reaction that act as surfactants.[1] These surfactants reduce the surface tension of the liquid, allowing bubbles (primarily water vapor and volatilized alcohol) to persist and accumulate, leading to foam.
Q2: Can the catalyst used in the reaction contribute to foaming?
While the catalyst itself is not typically a surfactant, its activity and concentration can indirectly influence foaming. An inappropriate catalyst concentration can lead to localized overheating, promoting side reactions that may generate foam-inducing byproducts. The choice of catalyst, often a titanium-based compound, can also affect the reaction kinetics and selectivity, which in turn can impact the formation of impurities.
Q3: Is foaming more prevalent at specific stages of the DOTP reaction?
Foaming can occur at various stages, but it is often most pronounced during the initial heating and water removal phases. As the temperature increases, the rate of water formation and vaporization is at its peak. If surfactants are present, this rapid gas evolution can be readily trapped, leading to significant foam generation.
Q4: What are the consequences of uncontrolled foaming?
Uncontrolled foaming can have several detrimental effects on the production process:
-
Reduced Reactor Volume and Throughput: Foam can occupy a significant portion of the reactor headspace, limiting the effective working volume and potentially leading to batch size reduction.
-
Process Instability: Severe foaming can lead to pressure fluctuations and carryover of reactants into the condenser and vacuum system, causing operational disruptions.
-
Product Contamination: If foam enters the reflux or distillation lines, it can carry impurities back into the reaction, affecting the final product's purity and quality.
-
Safety Hazards: In extreme cases, foaming can lead to reactor over-pressurization, creating a potential safety hazard.
In-Depth Troubleshooting Guide
This section provides a structured approach to identifying and resolving foaming issues in your DOTP synthesis experiments.
Issue 1: Sudden and Severe Foaming Early in the Reaction
Potential Cause: This is often indicative of contamination in the raw materials, particularly the 2-ethylhexanol (2-EH) or terephthalic acid (TPA). Impurities with surfactant properties, even at low concentrations, can dramatically increase the foaming tendency of the reaction mixture.
Troubleshooting Protocol:
-
Raw Material Analysis:
-
Hypothesis: One or both of the primary reactants are contaminated.
-
Action: Analyze the TPA and 2-EH for impurities using techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[2][3][4] Look for unexpected peaks that could correspond to surfactants or partially esterified byproducts from previous manufacturing processes.
-
Validation: Compare the analysis results of the problematic batch with a batch of raw materials known to perform well. A significant difference in the impurity profile is a strong indicator of the root cause.
-
-
Small-Scale Foaming Tendency Test:
-
Hypothesis: A specific batch of raw material is causing the foaming.
-
Action: Conduct a small-scale, controlled heating experiment with each raw material individually and in combination, observing for foam formation. A simple shake test of the raw materials in a sealed container can also provide a preliminary indication of surfactant contamination.
-
Validation: If the suspect raw material consistently produces more foam than a control sample, it confirms its role as the foaming source.
-
-
Immediate Mitigation:
-
Hypothesis: The foaming can be controlled with an anti-foaming agent.
-
Action: Introduce a suitable anti-foaming agent, such as a silicone-based or polyether-based defoamer, at a low concentration (e.g., 10-100 ppm) at the start of the reaction.[5][6][7]
-
Validation: Successful mitigation of foaming without negative impacts on the final product quality validates this as a temporary solution. However, addressing the root cause of the contamination is the preferred long-term strategy.
-
Issue 2: Gradual Increase in Foam as the Reaction Progresses
Potential Cause: This scenario suggests the formation of surface-active byproducts during the esterification reaction itself. This could be due to sub-optimal reaction conditions leading to side reactions.
Troubleshooting Protocol:
-
Process Parameter Review:
-
Hypothesis: The reaction temperature, pressure, or agitation speed is not optimized.
-
Action: Carefully review and control the key process parameters.
-
Temperature: Ensure the reaction temperature is within the optimal range (typically 180-230°C for DOTP synthesis) and that there are no hot spots.[8][9]
-
Agitation: The agitation speed should be sufficient to ensure good mixing and heat transfer, but not so excessive as to mechanically whip gas into the liquid.[10][11][12]
-
-
Validation: Stable operation without a gradual increase in foaming after adjusting process parameters points to a process-related cause.
-
-
Analysis of Reaction Intermediates:
-
Hypothesis: The formation of mono-ester or other partially reacted species with surfactant properties is occurring.
-
Action: Take samples at various points during the reaction and analyze them using techniques like HPLC to track the concentration of reactants, intermediates, and the final product.
-
Validation: An unusual accumulation of an intermediate species that correlates with the onset of foaming can help identify the problematic compound.
-
Troubleshooting Workflow Diagram
Caption: A logical workflow for troubleshooting foaming in DOTP production.
Quantitative Data Summary
| Parameter | Recommended Range/Value | Potential Impact on Foaming |
| Reaction Temperature | 180 - 230 °C | Temperatures above this range can lead to side reactions and byproduct formation, increasing foaming tendency. |
| Reactant Molar Ratio (2-EH:TPA) | 2.2:1 to 2.5:1 | A significant excess of alcohol can increase the vapor load in the reactor, potentially exacerbating foaming. |
| Catalyst Concentration (Titanium-based) | 0.05 - 0.2 wt% | Higher concentrations can accelerate the reaction but may also promote side reactions if not properly controlled. |
| Anti-foaming Agent Dosage (Silicone-based) | 10 - 100 ppm | A starting point for effective foam control; dosage should be optimized for the specific system.[13] |
| Anti-foaming Agent Dosage (Polyether-based) | 50 - 200 ppm | May require a slightly higher dosage than silicone-based agents but can offer better compatibility in some systems. |
Experimental Protocols
Protocol 1: Small-Scale Foaming Tendency Evaluation
Objective: To determine if a specific batch of raw material (TPA or 2-EH) is the source of foaming.
Materials:
-
Test batch of TPA and 2-EH
-
Control (known good) batch of TPA and 2-EH
-
Heating mantle with stirrer
-
Round bottom flask with a condenser
-
Graduated cylinder or a marked vessel to observe foam height
Procedure:
-
Set up two parallel experiments: one with the test raw materials and one with the control raw materials.
-
Charge the flasks with the standard molar ratio of TPA and 2-EH.
-
Begin heating and stirring, following the established temperature profile for your DOTP synthesis.
-
Visually observe and record the foam height in both flasks at regular intervals.
-
A significantly and consistently higher foam level in the test flask indicates a problem with that batch of raw materials.
Protocol 2: Anti-foaming Agent Efficacy Test
Objective: To determine the optimal type and dosage of an anti-foaming agent.
Materials:
-
Raw materials known to cause foaming
-
A selection of anti-foaming agents (e.g., silicone-based, polyether-based)
-
The same experimental setup as in Protocol 1
Procedure:
-
Set up several parallel experiments using the problematic raw materials.
-
In each flask, add a different anti-foaming agent or a different concentration of the same agent. Include a control flask with no anti-foaming agent.
-
Run the DOTP synthesis under standard conditions.
-
Record the foam height over time for each experiment.
-
The most effective anti-foaming agent and its optimal dosage will be the one that minimizes foaming throughout the reaction without negatively impacting the final product quality (which should be verified by subsequent analysis).
References
- 1. A Simpler Way to Reduce Foam from Industrial Chemical Production [blog.agchemigroup.eu]
- 2. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 3. alfachemic.com [alfachemic.com]
- 4. Surfactant Analysis [intertek.com]
- 5. tarek.kakhia.org [tarek.kakhia.org]
- 6. appliedmaterialsolutions.com [appliedmaterialsolutions.com]
- 7. ywlchemical.com [ywlchemical.com]
- 8. bastone-plastics.com [bastone-plastics.com]
- 9. Monitoring of DOTP production via esterification with inline analysis | Metrohm [metrohm.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. How much antifoam agent should be added? - Blog [defoams.com]
Technical Support Center: Optimization of Reaction Temperature and Pressure for Dioctyl Terephthalate (DOTP) Synthesis
Welcome to the Technical Support Center for the synthesis of Dioctyl Terephthalate (DOTP). This guide is designed for researchers, scientists, and professionals in drug development and materials science who are engaged in the synthesis of this non-phthalate plasticizer. Here, we provide in-depth technical guidance, troubleshooting advice, and frequently asked questions to assist you in optimizing your reaction conditions, specifically focusing on temperature and pressure, to achieve high yield and purity.
I. Understanding the Core Reaction: Esterification of Terephthalic Acid
The industrial synthesis of DOTP is predominantly achieved through the direct esterification of terephthalic acid (TPA) with 2-ethylhexanol (2-EH).[1][2] This reaction is typically catalyzed by a titanium-based catalyst, such as tetrabutyl titanate or titanium tetraisopropoxide.[3] The overall reaction is a reversible equilibrium, where water is formed as a byproduct.[1][4] Effective removal of this water is crucial to drive the reaction towards the formation of the diester, DOTP.[1]
The reaction proceeds in a stepwise manner, with the initial formation of the monoester, mono-ethylhexyl terephthalate (MEHTP), which is the rate-limiting step.[3] Subsequently, the monoester reacts with another molecule of 2-ethylhexanol to form the desired diester, DOTP.[3]
II. Frequently Asked Questions (FAQs)
Q1: What is the typical temperature range for DOTP synthesis, and why is it important?
A1: The reaction temperature for DOTP synthesis is a critical parameter that significantly influences the reaction rate and the final product quality. Generally, the temperature is maintained between 180°C and 250°C.[3][5]
-
Below 180°C: The reaction rate is impractically slow, leading to excessively long reaction times and incomplete conversion.
-
Above 250°C: While a higher temperature can increase the reaction rate, it can also promote undesirable side reactions, leading to color formation (yellowing) and the generation of impurities.[5] High temperatures can also lead to the degradation of the reactants or the product.
The optimal temperature profile often involves a gradual increase. The reaction may be initiated at a lower temperature and then ramped up to drive the reaction to completion.
Q2: How does pressure influence the DOTP synthesis reaction?
A2: Pressure control is primarily utilized to facilitate the removal of water, the byproduct of the esterification reaction. The reaction can be carried out under various pressure conditions, from atmospheric pressure to a slight vacuum.[3]
-
Atmospheric Pressure: Often, an inert gas, such as nitrogen, is sparged through the reaction mixture.[3][6] This helps to carry away the water vapor, shifting the equilibrium towards the product side.
-
Reduced Pressure (Vacuum): Applying a vacuum, particularly in the later stages of the reaction, can effectively remove the last traces of water and unreacted 2-ethylhexanol, further driving the reaction to completion and improving the purity of the final product.[3] Some studies suggest that maintaining a low pressure in the early stages can also be beneficial.[3]
Q3: My final DOTP product is yellow. What are the likely causes and how can I prevent this?
A3: A yellowish tint in the final DOTP product is a common issue and is typically indicative of impurities formed due to side reactions at elevated temperatures.[7] The presence of residual catalyst can also contribute to discoloration.[8]
-
Excessive Reaction Temperature: As mentioned, temperatures exceeding 250°C can lead to thermal degradation and the formation of colored byproducts.
-
Presence of Oxygen: If the reaction is not carried out under an inert atmosphere, oxidation of the reactants or product can occur, leading to color formation.
-
Catalyst Residues: Incomplete removal of the titanium-based catalyst can lead to product discoloration over time.[8]
Prevention and Mitigation:
-
Optimize Temperature Profile: Carefully control the reaction temperature, avoiding prolonged exposure to the upper limits of the recommended range.
-
Inert Atmosphere: Ensure the reaction is carried out under a nitrogen blanket or with a continuous nitrogen sparge to prevent oxidation.
-
Catalyst Neutralization and Removal: After the reaction is complete, the catalyst should be neutralized with an alkaline solution (e.g., sodium hydroxide or sodium carbonate) and subsequently removed through filtration or washing.[2][9]
-
Decolorization: If discoloration persists, the product can be treated with activated carbon to adsorb the colored impurities.[2][10]
Q4: I am observing a lower than expected yield. What are the potential reasons?
A4: Low yield in DOTP synthesis can be attributed to several factors, often related to the reaction equilibrium and reactant stoichiometry.
-
Incomplete Water Removal: This is the most common reason for low conversion. If water is not efficiently removed, the reverse reaction (hydrolysis of the ester) will occur, preventing the reaction from going to completion.
-
Incorrect Reactant Ratio: An insufficient excess of 2-ethylhexanol can lead to incomplete conversion of terephthalic acid. A molar ratio of 2-EH to TPA of 2.5:1 to 3:1 is often recommended to drive the reaction forward.[3]
-
Catalyst Deactivation: The catalyst can lose its activity due to poisoning by impurities in the reactants or by hydrolysis if exposed to excessive water.
-
Suboptimal Temperature: A reaction temperature that is too low will result in a slow reaction rate and incomplete conversion within a practical timeframe.
III. Troubleshooting Guide
This section provides a structured approach to troubleshooting common problems encountered during DOTP synthesis.
| Problem | Potential Cause | Troubleshooting Steps & Rationale |
| High Acid Value in Final Product | Incomplete reaction; insufficient conversion of terephthalic acid. | 1. Verify Water Removal: Ensure your water separator (e.g., Dean-Stark trap) is functioning correctly. Inefficient water removal is a primary cause of high acid value as it prevents the equilibrium from shifting towards the product. 2. Increase Reaction Time/Temperature: If water removal is efficient, consider extending the reaction time or slightly increasing the temperature within the optimal range (not exceeding 250°C) to drive the reaction further to completion. 3. Check Catalyst Activity: Ensure the catalyst has not been deactivated. Use fresh catalyst if necessary. |
| Product is Cloudy or Hazy | Presence of water or insoluble impurities. | 1. Improve Drying: After the reaction and work-up, ensure the product is thoroughly dried under vacuum to remove any residual water. 2. Filtration: Filter the final product to remove any particulate matter or residual neutralized catalyst salts. A 0.45 µm filter is often suitable. |
| Reaction Mixture Becomes Very Viscous | Potential for side reactions or polymerization, although less common under controlled conditions. | 1. Monitor Temperature Closely: A sudden increase in viscosity could indicate a runaway reaction or side reactions. Ensure your temperature control system is functioning correctly. 2. Analytical Check: Take a sample for analysis (e.g., GC-MS) to check for the presence of high molecular weight species. |
| Inconsistent Reaction Times | Variations in raw material quality or inefficient water removal. | 1. Raw Material Purity: Ensure the purity of your terephthalic acid and 2-ethylhexanol. Impurities can interfere with the catalyst and affect reaction rates. 2. Consistent Heating and Stirring: Ensure uniform heating and efficient stirring to promote good mass and heat transfer throughout the reaction. |
IV. Experimental Protocols
A. Optimization of Reaction Temperature and Pressure for DOTP Synthesis
This protocol outlines a systematic approach to optimizing the reaction conditions for the synthesis of DOTP from terephthalic acid and 2-ethylhexanol using a titanium-based catalyst.
Materials:
-
Terephthalic Acid (TPA)
-
2-Ethylhexanol (2-EH)
-
Tetrabutyl titanate (TBT) catalyst
-
Nitrogen gas (high purity)
-
Sodium carbonate solution (for neutralization)
-
Activated carbon (for decolorization, if necessary)
-
Anhydrous sodium sulfate (for drying)
Equipment:
-
Glass reactor equipped with a mechanical stirrer, thermocouple, nitrogen inlet, and a Dean-Stark trap with a condenser.
-
Heating mantle with temperature controller.
-
Vacuum pump.
-
Separatory funnel.
-
Filtration apparatus.
-
Rotary evaporator.
Procedure:
-
Reactor Setup: Assemble the reaction apparatus in a fume hood. Ensure all glassware is dry.
-
Charging Reactants: Charge the reactor with terephthalic acid and 2-ethylhexanol (e.g., a molar ratio of 1:2.7).
-
Inerting the System: Start a gentle flow of nitrogen through the reactor to create an inert atmosphere.
-
Catalyst Addition: Add the tetrabutyl titanate catalyst (e.g., 0.5% by weight of TPA).
-
Heating and Reaction:
-
Temperature Optimization: Begin by setting the temperature to 180°C. Monitor the reaction progress by measuring the amount of water collected in the Dean-Stark trap and by taking small samples for acid value titration. If the reaction is slow, incrementally increase the temperature by 10°C every hour, not exceeding 240°C. Record the reaction rate at each temperature to determine the optimal profile.
-
Pressure Optimization: Initially, conduct the reaction at atmospheric pressure with a steady nitrogen sparge. Once the rate of water collection slows significantly, apply a gentle vacuum (e.g., 500 mbar) and observe the effect on water removal. Gradually increase the vacuum towards the end of the reaction to remove the final traces of water and excess alcohol.
-
-
Reaction Monitoring: The reaction is considered complete when the acid value of the reaction mixture drops below a target value (e.g., 0.1 mg KOH/g).[4]
-
Work-up:
-
Cool the reaction mixture to below 100°C.
-
Neutralize the residual acidity and the catalyst by washing with a sodium carbonate solution.
-
Separate the organic layer using a separatory funnel.
-
Wash the organic layer with water until the washings are neutral.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the excess 2-ethylhexanol under reduced pressure using a rotary evaporator.
-
If the product is colored, a decolorization step with activated carbon can be performed before the final filtration.
-
B. Analytical Characterization
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary technique for determining the purity of DOTP and identifying any impurities.[11][12] The chromatogram will show a major peak for DOTP and smaller peaks for any unreacted starting materials (TPA and 2-EH), the monoester intermediate (MEHTP), and any side products.
-
Acid Value Titration: This is a simple and effective method for monitoring the progress of the reaction by quantifying the amount of unreacted terephthalic acid.[4]
-
Color Measurement: The color of the final product can be quantitatively measured using a colorimeter and reported in APHA or Hazen units.[2]
V. Visualizations
A. Experimental Workflow for DOTP Synthesis Optimization
References
- 1. US20150307435A1 - Esterification Process - Google Patents [patents.google.com]
- 2. WO2014185872A1 - Dotp (di-octly terephthalate)production method - Google Patents [patents.google.com]
- 3. oaji.net [oaji.net]
- 4. bastone-plastics.com [bastone-plastics.com]
- 5. US20050215425A1 - Esterification catalyst and process therewith - Google Patents [patents.google.com]
- 6. US7276621B2 - Production of di-(2-ethylhexyl) terephthalate - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. DOTP Plasticizer Guide — this compound FAQ & Uses [integratechem.com]
- 10. US11117853B2 - Methods for manufacturing and decolorizing this compound - Google Patents [patents.google.com]
- 11. leba.com.tr [leba.com.tr]
- 12. resolvemass.ca [resolvemass.ca]
Technical Support Center: Synthesis of Dioctyl Terephthalate (DOTP)
Welcome to the technical support center for dioctyl terephthalate (DOTP) synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the synthesis process, with a primary focus on preventing and mitigating color formation. Our goal is to provide you with the expertise and practical insights needed to achieve high-purity, colorless DOTP.
Frequently Asked Questions (FAQs)
Q1: What is the acceptable color for high-quality this compound?
A: High-quality DOTP is a colorless, transparent liquid. The industry standard for color is typically measured on the APHA (American Public Health Association) or Pt-Co (Platinum-Cobalt) scale. A value of less than or equal to 30 is generally considered acceptable for most applications, with premium grades aiming for a value of 20 or lower.[1][2][3][4]
Q2: What are the primary causes of yellowing or color formation during DOTP synthesis?
A: Color formation in DOTP is primarily a result of thermal degradation and oxidation. The main contributing factors include:
-
High Reaction Temperatures: Exceeding the optimal temperature range (typically 180-220°C) can lead to the formation of colored byproducts.[5]
-
Prolonged Reaction Times: Extended exposure to high temperatures increases the likelihood of side reactions and degradation.[1]
-
Presence of Oxygen: Oxygen can cause oxidative degradation of the raw materials and the final product, leading to color formation.
-
Catalyst Choice: Certain catalysts, particularly strong mineral acids like sulfuric acid, can promote side reactions that produce color.[3]
-
Impurities in Raw Materials: Contaminants in the terephthalic acid (TPA) or 2-ethylhexanol (2-EH) can also contribute to discoloration.
Q3: Can I use recycled PET as a raw material, and does it affect the color of the final product?
A: Yes, DOTP can be synthesized from recycled polyethylene terephthalate (PET) through a transesterification process. While this is an environmentally friendly and cost-effective method, it can introduce impurities that may lead to a darker-colored product if not properly purified.[5]
Q4: Is nitrogen blanketing necessary for DOTP synthesis?
A: While not strictly essential in all setups, nitrogen blanketing is highly recommended. It creates an inert atmosphere in the reactor, displacing oxygen and significantly reducing the risk of oxidative degradation, which is a major contributor to color formation.[5][6] Using an inert gas is a common practice to improve the quality of the final product.[5]
Troubleshooting Guide: Color Formation Issues
This section provides a more in-depth look at specific problems related to color formation and offers step-by-step guidance to resolve them.
Problem 1: My final DOTP product has a distinct yellow tint (APHA > 50).
This is a common issue and can often be traced back to the reaction conditions or the presence of oxygen.
Underlying Causes and Solutions
-
Excessive Reaction Temperature: The esterification reaction is temperature-sensitive. While higher temperatures can increase the reaction rate, they also promote the formation of colored impurities.
-
Solution: Carefully control the reaction temperature, keeping it within the optimal range of 190-220°C.[2] Implement a reliable temperature monitoring and control system for your reactor.
-
-
Oxygen Contamination: The presence of air in the reactor can lead to the oxidation of 2-ethylhexanol and other organic species, forming chromophores (color-causing compounds).
-
Solution: Implement a nitrogen purging and blanketing system.
-
Experimental Protocol: Implementing Nitrogen Purging
-
Assembly: Ensure your reactor is properly assembled and sealed to prevent leaks.
-
Initial Purge: Before adding the reactants, purge the reactor with dry, high-purity nitrogen for 15-30 minutes to displace any residual air.[7][8][9] The nitrogen should be introduced through a subsurface dip tube for efficient displacement.
-
Reactant Addition: Add the terephthalic acid, 2-ethylhexanol, and catalyst to the reactor under a gentle, continuous flow of nitrogen.
-
Nitrogen Blanket: Once the reactants are added, reduce the nitrogen flow to maintain a slight positive pressure (a gentle outflow) throughout the reaction. This "blanket" will prevent air from entering the system.[10][11]
-
Venting: Ensure the nitrogen outlet is vented to a safe location, such as a fume hood.
Problem 2: The color of my DOTP is improving, but I still can't achieve an APHA value below 30.
If you have optimized your reaction conditions and are using a nitrogen blanket, the issue may lie with your catalyst or require post-synthesis purification.
Underlying Causes and Solutions
-
Catalyst-Induced Color: Some catalysts are more prone to causing color formation than others. Titanium-based catalysts, such as tetrabutyl titanate, are generally preferred for producing low-color esters.[12][13]
-
Residual Impurities: Even under optimal conditions, small amounts of colored impurities may form. These often need to be removed in a separate purification step.
-
Solution 1: Activated Carbon Treatment: Activated carbon has a high surface area and is effective at adsorbing colored organic impurities.[14][15][16]
-
Solution 2: Chemical Treatment: Washing the crude DOTP with a mild alkaline solution can neutralize acidic impurities and help remove some color bodies. Some patented methods also involve the use of reducing agents.[17][18]
-
Data Presentation: Typical DOTP Quality Specifications
| Parameter | Standard Grade | High-Purity Grade |
| Color (APHA) | ≤ 30 | ≤ 20 |
| Acid Value (mg KOH/g) | ≤ 0.05 | ≤ 0.03 |
| Purity (%) | ≥ 99.5 | ≥ 99.8 |
Experimental Protocol: Activated Carbon Decolorization
-
Cooling: After the reaction is complete and the excess 2-ethylhexanol has been removed, cool the crude DOTP to 70-80°C.
-
Carbon Addition: Add powdered activated carbon to the crude DOTP. The typical loading is 0.5-2.0% by weight, but this may need to be optimized for your specific process.
-
Agitation: Stir the mixture vigorously for 30-60 minutes to ensure good contact between the DOTP and the activated carbon.
-
Filtration: Filter the mixture through a filter press or a similar apparatus to remove the activated carbon. A filter aid may be necessary for efficient filtration.
-
Analysis: Analyze the color of the filtered DOTP using a spectrophotometer or by visual comparison with APHA standards.[4][19][20][21][22]
Problem 3: I am using an antioxidant, but my product is still colored.
While antioxidants can be beneficial, their effectiveness depends on the specific type and the root cause of the color formation.
Underlying Causes and Solutions
-
Incorrect Antioxidant: The choice of antioxidant is crucial. For high-temperature applications like DOTP synthesis, hindered phenolic antioxidants or phosphite-based antioxidants are often effective. Some processes have also found success with sodium hypophosphite.[6]
-
Over-reliance on Antioxidant: An antioxidant is not a substitute for proper control of reaction temperature and atmosphere. It is most effective when used in conjunction with other preventative measures, such as nitrogen blanketing.[23][24][25][26][27]
-
Solution: Review your choice of antioxidant and ensure it is suitable for the reaction conditions. Combine the use of an antioxidant with strict temperature control and a nitrogen atmosphere for a synergistic effect.
-
Visualizing the Process
To better understand the key stages and relationships in preventing color formation, the following diagrams have been created.
DOTP Synthesis Workflow
Caption: Key Stages in Low-Color DOTP Synthesis
Troubleshooting Logic for Color Formation
Caption: Decision Tree for Troubleshooting Color Issues
References
- 1. CN102952019B - Dioctyl phthalate production line and DOTP production method - Google Patents [patents.google.com]
- 2. CN102701984A - Production method of this compound - Google Patents [patents.google.com]
- 3. CN104072365A - Preparation method of this compound (DOTP) - Google Patents [patents.google.com]
- 4. APHA Color Monitoring [process-insights.com]
- 5. oaji.net [oaji.net]
- 6. CN109081780A - A kind of preparation method of this compound - Google Patents [patents.google.com]
- 7. generon.com [generon.com]
- 8. scribd.com [scribd.com]
- 9. assets.linde.com [assets.linde.com]
- 10. lib3.dss.go.th [lib3.dss.go.th]
- 11. scribd.com [scribd.com]
- 12. Thermodynamics and Kinetics of Dioctyl Phthalate Synthesis Process-Academax [academax.com]
- 13. researchgate.net [researchgate.net]
- 14. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 15. dec.group [dec.group]
- 16. calgoncarbon.com [calgoncarbon.com]
- 17. US11117853B2 - Methods for manufacturing and decolorizing this compound - Google Patents [patents.google.com]
- 18. WO2014185872A1 - Dotp (di-octly terephthalate)production method - Google Patents [patents.google.com]
- 19. APHA color - Wikipedia [en.wikipedia.org]
- 20. process-insights.com [process-insights.com]
- 21. mt.com [mt.com]
- 22. ASTM Industrial Test Methods for visual and instrumental APHA Color Scale - HunterLab Horizon Blog | HunterLab [hunterlab.com]
- 23. Antioxidant - Wikipedia [en.wikipedia.org]
- 24. mdpi.com [mdpi.com]
- 25. Antioxidant Properties of Ester Derivatives of Cinnamic and Hydroxycinnamic Acids in Nigella sativa and Extra-Virgin Olive Oils-Based Emulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Comprehensive Review of EGCG Modification: Esterification Methods and Their Impacts on Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing DOTP Concentration for Desired Mechanical Properties in PVC
Welcome to the technical support center for the optimization of Dioctyl Terephthalate (DOTP) in Polyvinyl Chloride (PVC) formulations. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of using DOTP to achieve specific mechanical properties in their PVC applications. Here, we address common challenges and questions in a direct, question-and-answer format, grounded in scientific principles and practical, field-proven insights.
Core Principles: The Role of DOTP in PVC
Before diving into troubleshooting, it's crucial to understand the fundamental mechanism of DOTP as a plasticizer. Rigid PVC is characterized by strong intermolecular forces between its polymer chains.[1][2] DOTP, an ester of terephthalic acid and 2-ethylhexanol, integrates itself between these PVC chains.[1][3] This process, known as intercalation, effectively pushes the polymer chains apart, weakening the dipole-dipole interactions that cause rigidity.[1] The result is a more flexible and workable material. The concentration of DOTP is a critical variable that dictates the final mechanical properties of the PVC product.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My PVC-DOTP blend is too rigid. How can I increase its flexibility and elongation?
A1: Increased flexibility and elongation are achieved by increasing the concentration of DOTP in your formulation. As a general guideline for flexible PVC applications, DOTP loading levels can range from 10 to 60 parts per hundred parts of resin (phr).[4] For semi-rigid applications, a starting point of 10-20 phr is common, while very soft products may require 40-60 phr or more.[4]
Causality: The long, flexible alkyl chains of DOTP act as molecular lubricants, allowing the PVC chains to slide past one another more easily.[1] A higher concentration of these "lubricant" molecules leads to a greater reduction in intermolecular forces, resulting in a softer, more flexible material with higher elongation at break.[1][2]
Troubleshooting Steps:
-
Incremental Increase: Increase the DOTP concentration in small increments (e.g., 5 phr) and re-evaluate the mechanical properties.
-
Homogeneous Mixing: Ensure your mixing process achieves a homogenous dispersion of DOTP within the PVC resin. High-speed mixers that generate shear and increase the temperature of the resin are effective in allowing the PVC particles to adsorb the plasticizer.[2]
-
Processing Temperature: Verify that your processing temperatures are optimal for DOTP. Good thermal stability allows DOTP to withstand processing temperatures without significant degradation.[3]
Q2: I've increased the DOTP concentration, but now my product's tensile strength is too low. How can I find the right balance?
A2: This is a classic trade-off in plasticizer optimization. Increasing the DOTP concentration to enhance flexibility will inherently decrease tensile strength.[5] The key is to identify the optimal concentration that meets the minimum required flexibility without sacrificing essential tensile strength for your application.
Causality: While DOTP molecules separate PVC chains to increase flexibility, this separation also reduces the cohesive energy density of the polymer matrix. With the chains further apart, the intermolecular forces that contribute to tensile strength are weakened.
Optimization Workflow:
References
Technical Support Center: Troubleshooting Poor Thermal Aging Performance in DOTP Formulations
Welcome to the technical support center for troubleshooting poor thermal aging performance in Dioctyl Terephthalate (DOTP) formulations. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during experimentation. This resource provides in-depth technical guidance, field-proven insights, and validated experimental protocols to ensure the integrity and longevity of your formulations.
Troubleshooting Guide: Diagnosing and Resolving Thermal Instability
This section addresses specific problems you might encounter, detailing the potential causes and providing step-by-step solutions.
Issue 1: Premature Discoloration (Yellowing/Browning) of the DOTP Formulation Upon Heating.
Question: My DOTP formulation is turning yellow or brown at temperatures well below the expected degradation point. What could be the cause, and how can I fix it?
Answer:
Premature discoloration is a common indicator of thermo-oxidative degradation. While DOTP itself has good thermal stability, various factors within your formulation or process can accelerate these degradation reactions.[1][2][3]
Potential Root Causes & Investigation Strategy:
-
Inadequate Stabilization: The most likely culprit is an insufficient or inappropriate antioxidant package. Primary antioxidants (radical scavengers) and secondary antioxidants (hydroperoxide decomposers) work synergistically to protect the polymer from degradation during processing and its service life.[4][5][6][7][8]
-
Processing Parameters: Excessive heat or shear during mixing and processing can initiate degradation.[9][10] High temperatures can accelerate oxidation, while high shear can mechanically break polymer chains, creating reactive free radicals.[9]
-
Presence of Contaminants: Impurities such as residual catalysts from polymerization, metal ions, or moisture can act as catalysts for degradation reactions.[11]
-
Hydrolytic Degradation: Although DOTP has good resistance to hydrolysis, the presence of moisture at elevated temperatures can lead to the breakdown of the ester linkages, especially if acidic or basic residues are present.[11][12][13][14]
Experimental Workflow for Troubleshooting Discoloration:
Below is a systematic approach to identify and resolve the issue of premature discoloration.
Caption: Troubleshooting workflow for premature discoloration.
Detailed Protocol: Evaluating the Efficacy of an Antioxidant Package
-
Preparation of Test Formulations:
-
Control: Your current DOTP formulation that exhibits discoloration.
-
Test Sample 1: Your formulation with an increased concentration (e.g., by 0.1-0.3 wt%) of the existing primary antioxidant (e.g., a hindered phenol).
-
Test Sample 2: Your formulation with the addition of a secondary antioxidant (e.g., a phosphite or thioester) at a typical loading (e.g., 0.1-0.2 wt%).
-
Test Sample 3: Your formulation with a combination of the adjustments in Test Samples 1 and 2.
-
-
Processing:
-
Ensure all samples are processed under identical, controlled conditions (e.g., using a two-roll mill or a lab-scale extruder). Record all parameters (temperature, time, screw speed).
-
-
Accelerated Heat Aging:
-
Conduct heat aging tests according to ASTM D3045 - Standard Practice for Heat Aging of Plastics Without Load .[15][16][17][18][19]
-
Place specimens from each formulation in a forced-air oven at a temperature that reliably induces discoloration in your control sample within a reasonable timeframe (e.g., 150°C).
-
Remove specimens at regular intervals (e.g., 24, 48, 96, 168 hours).
-
-
Analysis:
-
Visual Assessment: Document any color change with high-resolution photographs against a neutral background.
-
Colorimetry: Quantify the color change using a spectrophotometer or colorimeter to measure the Yellowness Index (YI) according to ASTM E313.
-
-
Interpretation:
-
Compare the YI values of the test samples to the control. A significant reduction in YI for any of the test formulations indicates an improvement in thermal stability.
-
| Formulation | Yellowness Index (YI) after 96h @ 150°C | Observations |
| Control | 45.2 | Significant browning |
| Test 1 (+0.2% Primary AO) | 28.5 | Noticeable improvement, slight yellowing |
| Test 2 (+0.15% Secondary AO) | 35.1 | Moderate improvement |
| Test 3 (Combined AOs) | 15.3 | Minimal color change |
Issue 2: Significant Change in Mechanical Properties After Thermal Aging.
Question: My DOTP formulation becomes brittle or loses its flexibility after thermal aging, even if there is no significant discoloration. What is happening?
Answer:
A change in mechanical properties like tensile strength, elongation, or hardness post-aging points to degradation at the molecular level. This can occur through chain scission (reducing molecular weight and leading to brittleness) or cross-linking (increasing stiffness and reducing flexibility).[20][21]
Potential Root Causes & Investigation Strategy:
-
Plasticizer Volatility/Migration: Although DOTP has low volatility, at elevated temperatures over long durations, some plasticizer loss can occur, leading to increased rigidity.[2][3][22][23][24]
-
Polymer Degradation: The base polymer in your formulation may be undergoing degradation that isn't immediately visible as a color change. This is particularly relevant for polymers susceptible to thermal degradation.[25][26][27][28][29]
-
Incompatibility or Phase Separation: Thermal stress can sometimes lead to phase separation between the plasticizer and the polymer, resulting in a non-uniform material with poor mechanical properties.
-
Inadequate Heat Stabilization: The heat stabilizer system may be insufficient to prevent the dehydrochlorination of PVC or similar degradation pathways in other polymers, which can proceed without significant initial color change but drastically affect mechanical integrity.
Experimental Workflow for Diagnosing Mechanical Property Changes:
Caption: Decision tree for troubleshooting mechanical property failure.
Detailed Protocol: Assessing Molecular Weight Changes via GPC/SEC
-
Sample Preparation:
-
Take samples of your formulation before and after thermal aging (at time points where significant mechanical property changes are observed).
-
Dissolve a precise amount of each sample in a suitable solvent (e.g., Tetrahydrofuran - THF) to extract the polymer. The plasticizer and other additives will also be in the solution.
-
-
GPC/SEC Analysis:
-
Inject the filtered solutions into a Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) system.
-
The system separates molecules based on their size in solution. Larger molecules (higher molecular weight) elute first.
-
Use a suitable detector, such as a refractive index (RI) detector.
-
-
Data Interpretation:
-
Compare the chromatograms of the unaged and aged samples.
-
A shift in the elution peak to longer retention times for the aged sample indicates a decrease in the average molecular weight, confirming that chain scission has occurred.
-
Quantify the number average molecular weight (Mn) and weight average molecular weight (Mw) for both samples. A significant drop in these values for the aged sample is direct evidence of polymer degradation.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of thermal degradation in a DOTP/PVC formulation? A1: In a PVC formulation plasticized with DOTP, the primary thermal degradation mechanism is typically initiated by the dehydrochlorination of the PVC polymer. This process releases hydrochloric acid (HCl), which can then catalyze further degradation. While DOTP itself is thermally stable, the degradation of the PVC matrix is the limiting factor.[1] The role of the stabilizer system (e.g., Ca/Zn or organotin compounds) is to scavenge this HCl and prevent the autocatalytic "unzipping" of the PVC chain.
Q2: How do I select the right type and amount of antioxidant for my DOTP formulation? A2: The selection depends on your processing temperatures and the end-use application environment. A synergistic blend of primary and secondary antioxidants is often most effective.[8]
-
Primary Antioxidants (e.g., Hindered Phenols): These are excellent for long-term heat aging stability and work by scavenging free radicals.[5][6]
-
Secondary Antioxidants (e.g., Phosphites): These are crucial for providing stability during high-temperature processing by decomposing hydroperoxides.[5][6] Start with supplier recommendations and then optimize the ratio and total concentration (typically 0.1% to 0.5% total) based on experimental results from accelerated aging tests.
Q3: Can the source or grade of DOTP affect its thermal stability? A3: Yes. High-purity DOTP with low levels of residual reactants (like 2-ethylhexanol or terephthalic acid) and manufacturing by-products will generally exhibit better thermal performance.[12][23] Impurities can potentially initiate or accelerate degradation pathways. Always request a certificate of analysis (CoA) from your supplier and consider evaluating DOTP from different sources if you suspect the raw material is the issue.
Q4: My formulation is for a medical device. Are there specific considerations for thermal aging? A4: Absolutely. For medical applications, not only is the retention of physical properties critical, but you must also be concerned with the potential for leachables and extractables. Thermal aging can increase the migration of the plasticizer and its degradation products.[22][30] Therefore, aging studies for medical devices should include not only physical testing but also chemical analysis of extracts (e.g., using GC-MS or LC-MS) to ensure that no harmful substances are generated and that the formulation remains compliant with regulatory standards like USP Class VI or ISO 10993.
Q5: What is a good starting point for accelerated aging temperature to predict long-term stability at room temperature? A5: There isn't a universal answer, as it depends on the activation energy of the specific degradation reaction. However, a common approach is to use the Arrhenius equation. This involves conducting aging studies at multiple elevated temperatures (e.g., four temperatures as recommended by ASTM D3045) and measuring the time it takes to reach a specific failure point (e.g., 50% loss in tensile strength).[18][19] By plotting the natural log of the time to failure against the inverse of the absolute temperature (1/T), you can often extrapolate to predict the lifetime at a lower, in-service temperature. This method assumes the degradation mechanism remains the same across the tested temperature range.[26]
References
- 1. gst-chem.com [gst-chem.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. safic-alcan.com [safic-alcan.com]
- 5. Role of High-Purity Antioxidant Chemicals in Polymer Stability | Aarnee International Pvt. Ltd. [antioxidantchemical.com]
- 6. vinatiorganics.com [vinatiorganics.com]
- 7. 3vsigmausa.com [3vsigmausa.com]
- 8. masterbatchmanufacturer.com [masterbatchmanufacturer.com]
- 9. orbimind.com [orbimind.com]
- 10. Effect of thermal processing on the degradation, isomerization, and bioaccessibility of lycopene in tomato pulp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. micomlab.com [micomlab.com]
- 16. kiyorndlab.com [kiyorndlab.com]
- 17. standards.iteh.ai [standards.iteh.ai]
- 18. file.yizimg.com [file.yizimg.com]
- 19. infinitalab.com [infinitalab.com]
- 20. m.youtube.com [m.youtube.com]
- 21. m.youtube.com [m.youtube.com]
- 22. bastone-plastics.com [bastone-plastics.com]
- 23. yuanlongchem.com [yuanlongchem.com]
- 24. nbinno.com [nbinno.com]
- 25. researchgate.net [researchgate.net]
- 26. appstate.edu [appstate.edu]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. Effect of Thermal Aging on Mechanical Properties and Morphology of GF/PBT Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Assessment of biodegradation and toxicity of alternative plasticizer di(2-ethylhexyl) terephthalate: Impacts on microbial biofilms, metabolism, and reactive oxygen species-mediated stress response - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing DOTP Synthesis Kinetics through Molar Ratio Control
Welcome to the technical support center for Dioctyl Terephthalate (DOTP) synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of DOTP synthesis, with a specific focus on the critical role of the reactant molar ratio in influencing reaction kinetics. Here, we move beyond simple protocols to explain the underlying chemical principles, offering field-tested insights to troubleshoot common issues and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the impact of molar ratio on the kinetics of DOTP synthesis.
Q1: What is the standard molar ratio for DOTP synthesis, and why is an excess of 2-ethylhexanol (2-EH) typically used?
A1: The stoichiometry for the direct esterification of terephthalic acid (TPA) with 2-ethylhexanol (2-EH) is 1:2. However, in practice, an excess of 2-EH is almost always used, with molar ratios of 2-EH to TPA ranging from 2.1:1 to as high as 3:1.[1] There are several key reasons for this:
-
Shifting Reaction Equilibrium: Esterification is a reversible reaction. According to Le Chatelier's principle, using an excess of one reactant (2-EH) drives the equilibrium towards the formation of the product (DOTP), thereby increasing the overall yield.
-
Enhanced Mass Transfer: The direct esterification of TPA is a heterogeneous solid-liquid reaction because TPA has poor solubility in 2-EH.[2] An excess of 2-EH acts as a solvent, improving the suspension of TPA particles and enhancing the mass transfer between the solid and liquid phases, which is crucial for the reaction rate.[1]
-
Azeotropic Water Removal: The water produced during the reaction must be continuously removed to prevent the reverse hydrolysis reaction. An excess of 2-EH facilitates the azeotropic removal of water, further pushing the reaction forward.[1]
Q2: How does varying the 2-EH/TPA molar ratio affect the reaction rate?
A2: Increasing the molar ratio of 2-EH to TPA generally increases the reaction rate up to an optimal point. The use of excess alcohol can increase the conversion of reactants into products because the contact between the reactants is greater, thus increasing the reaction speed.[3] However, beyond a certain point, the benefits diminish. While a higher concentration of 2-EH favors the forward reaction, an excessively large volume can dilute the catalyst concentration, potentially slowing down the reaction. Studies have shown that optimal yields of over 99.5% can be achieved with a 2-EH/TPA molar ratio of 2.7-3:1.[1]
Q3: Are there any downsides to using a very high excess of 2-ethylhexanol?
A3: Yes, there are practical and economic disadvantages to using an overly large excess of 2-EH:
-
Increased Energy Costs: A larger volume of reactants requires more energy to heat to the reaction temperature.
-
Recovery and Purification Challenges: The unreacted 2-EH must be removed from the final product, typically through vacuum distillation. A larger excess necessitates a more energy-intensive and time-consuming recovery process.
-
Reactor Capacity: A higher molar ratio reduces the effective capacity of the reactor for the limiting reactant (TPA), decreasing the overall productivity per batch.
Q4: Does the molar ratio affect the two-step kinetics of the esterification process differently?
A4: The esterification of TPA with 2-EH is a consecutive two-step reaction:
-
TPA (solid) + 2-EH (liquid) → Mono-octyl terephthalate (MOTP) (liquid) + H₂O
-
MOTP (liquid) + 2-EH (liquid) ⇌ DOTP (liquid) + H₂O
The first step is the rate-determining step as it involves a heterogeneous reaction.[4] The molar ratio significantly impacts this initial phase by improving the solubility and mass transfer of TPA.[5] The second step is a homogeneous liquid-phase reaction and is comparatively faster.[6] Research indicates that the apparent activation energy for the first step is considerably higher than for the second step.[6] Therefore, optimizing the molar ratio is most critical for accelerating the initial, slower phase of the reaction.
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your DOTP synthesis experiments, with a focus on issues related to the reactant molar ratio.
| Problem | Potential Cause(s) Related to Molar Ratio | Troubleshooting Steps & Explanations |
| Slow Reaction Rate / Incomplete Conversion | Insufficient Excess of 2-EH: A molar ratio too close to the stoichiometric 1:2 may not be enough to effectively drive the reaction equilibrium forward or facilitate efficient water removal. | Increase the 2-EH/TPA Molar Ratio: Incrementally increase the ratio (e.g., from 2.2:1 to 2.5:1, then to 2.7:1). Monitor the reaction progress by measuring the acid value of the mixture; the reaction is considered complete when the acid value drops below 0.2-0.3 mg KOH/g.[7][8] This will enhance the forward reaction and improve azeotropic water removal. |
| Poor Mass Transfer: Especially in the initial stages, if the TPA is not well suspended in the 2-EH, the reaction will be slow. | Optimize Agitation and Molar Ratio: Ensure your reactor is equipped with adequate agitation. A slightly higher volume of 2-EH (a higher molar ratio) can also improve the slurry characteristics and prevent TPA from agglomerating.[2] | |
| Product Discoloration (Yellowish Tint) | Localized Overheating due to Poor Mixing: While not a direct result of the molar ratio, poor mixing can be exacerbated by an inappropriate reactant volume for the reactor geometry. | Adjust Molar Ratio for Better Mixing: Ensure the total reactant volume is appropriate for your reactor to allow for efficient stirring. A slightly higher 2-EH ratio might improve the fluidity of the reaction mixture. |
| Prolonged Reaction Time at High Temperatures: If a suboptimal molar ratio leads to a very long reaction time, side reactions can occur, leading to colored by-products. | Optimize Molar Ratio to Reduce Reaction Time: By finding the optimal molar ratio that accelerates the reaction, you can reduce the overall time the mixture is held at high temperatures (typically 180°C - 270°C), minimizing the formation of color bodies.[1] | |
| Difficulty in Recovering Unreacted 2-EH | Excessively High Molar Ratio: Using a very large excess of 2-EH (e.g., >4:1) can make the post-reaction vacuum distillation process inefficient and lengthy. | Reduce the 2-EH/TPA Molar Ratio: If post-processing is a bottleneck, systematically reduce the molar ratio in subsequent experiments. Find a balance where the reaction rate is acceptable, and the alcohol recovery is efficient. A ratio between 2.5:1 and 3:1 is often a good starting point for optimization.[1] |
| Inconsistent Batch-to-Batch Reaction Times | Inaccurate Measurement of Reactants: Small errors in weighing TPA or measuring 2-EH can lead to significant variations in the actual molar ratio, affecting kinetics. | Implement Strict Material Handling Protocols: Ensure balances and volumetric equipment are calibrated. Double-check all calculations for molar quantities before charging the reactor. |
Experimental Workflow & Data Visualization
To systematically determine the optimal molar ratio for your specific experimental setup, a Design of Experiments (DoE) approach is recommended.
Step-by-Step Protocol for Molar Ratio Optimization
-
Define Range: Based on literature, select a range of 2-EH/TPA molar ratios to investigate (e.g., 2.2:1, 2.5:1, 2.8:1, 3.1:1).[1]
-
Constant Parameters: Keep all other reaction parameters constant:
-
Reaction Monitoring: For each experimental run, take samples at regular intervals (e.g., every 30 minutes).
-
Analysis: Quench the reaction in the samples and measure the acid value (mg KOH/g). This is a direct measure of the unreacted TPA.
-
Data Plotting: Plot the Acid Value vs. Time for each molar ratio. The curve with the steepest initial slope and that reaches the target acid value (<0.3 mg KOH/g) in the shortest time represents the optimal molar ratio.
Sample Data Table
The following table illustrates typical results from such an optimization study.
| 2-EH/TPA Molar Ratio | Time to Reach Acid Value < 0.3 (hours) | Final DOTP Purity (%) |
| 2.2:1 | 7.5 | 99.2 |
| 2.5:1 | 6.0 | 99.5 |
| 2.8:1 | 5.0 | 99.6 |
| 3.1:1 | 4.8 | 99.6 |
Note: Data is illustrative and will vary based on specific reaction conditions.
Visualization of the Experimental Workflow
The following diagram outlines the logical flow for optimizing the molar ratio in DOTP synthesis.
References
- 1. oaji.net [oaji.net]
- 2. US20180362440A1 - this compound plasticizer and method of enhancing reaction efficiency in process for producing the same - Google Patents [patents.google.com]
- 3. repository.ub.ac.id [repository.ub.ac.id]
- 4. Pseudo-homogeneous kinetic modeling of this compound (DOTP) production by esterification of terephthalic acid and 2-ethylhexanol over tetrabutyl titanate catalyst | CoLab [colab.ws]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. bastone-plastics.com [bastone-plastics.com]
- 8. CN102701984A - Production method of this compound - Google Patents [patents.google.com]
Validation & Comparative
Navigating the Safety of Food Contact Materials: A Comparative Guide to Dioctyl Terephthalate (DOTP) Migration Testing
A deep dive into the experimental data and regulatory landscape governing the use of DOTP in food contact applications, offering a comparative analysis against traditional phthalate plasticizers.
In the intricate world of polymer science and food safety, the selection of appropriate plasticizers for food contact materials (FCMs) is a critical determinant of consumer health and regulatory compliance. For decades, ortho-phthalates have been the industry standard for imparting flexibility to polymers like polyvinyl chloride (PVC). However, mounting concerns over their potential as endocrine disruptors have paved the way for safer alternatives. At the forefront of this new generation of plasticizers is dioctyl terephthalate (DOTP), a non-phthalate alternative increasingly favored for its superior safety profile and low migration potential.[1]
This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the migration testing of DOTP in food simulants. It delves into the experimental methodologies, presents comparative data against traditional phthalates, and navigates the complex regulatory frameworks in the European Union and the United States.
The Imperative of Migration Testing
The primary safety concern with any food contact material is the potential for chemical constituents to migrate from the packaging or container into the food product. This migration can be influenced by a variety of factors, including the chemical nature of the migrant, the type of food, the temperature of contact, and the duration of exposure.[2] Regulatory bodies worldwide have established stringent protocols to assess this migration, utilizing food simulants that mimic the properties of different food types.
Understanding this compound (DOTP)
DOTP, also known as di(2-ethylhexyl) terephthalate (DEHT), is the ester of terephthalic acid and 2-ethylhexanol.[3] Unlike traditional ortho-phthalates such as di(2-ethylhexyl) phthalate (DEHP) and diisononyl phthalate (DINP), which are esters of phthalic anhydride, DOTP's chemical structure is a key factor in its enhanced safety profile and reduced migratory characteristics.
Regulatory Landscape: EU vs. FDA
The regulatory frameworks for food contact materials in the European Union and the United States, while sharing the common goal of consumer safety, have distinct approaches.
European Union: The cornerstone of EU regulation is Commission Regulation (EU) No 10/2011 on plastic materials and articles intended to come into contact with food.[4][5] This regulation establishes a "Union List" of authorized substances and sets both an Overall Migration Limit (OML) and Specific Migration Limits (SMLs) for individual substances. The OML is the maximum permitted amount of all non-volatile substances that can migrate from a food contact material into food and is set at 10 milligrams per square decimeter (mg/dm²) of the contact surface or 60 milligrams per kilogram (mg/kg) of food simulant.[4] SMLs are substance-specific limits based on toxicological assessments.
For common ortho-phthalates, the SMLs are:
While a specific SML for DOTP is not explicitly listed in the main annexes of the publicly available consolidated versions of Regulation (EU) No 10/2011, a generic SML of 60 mg/kg applies to substances for which no specific limit is provided.[6]
United States: The U.S. Food and Drug Administration (FDA) regulates food contact materials as "indirect food additives." In May 2022, the FDA amended its regulations to revoke the authorizations for the food contact use of 23 phthalates due to industry abandonment, leaving a limited number of phthalates authorized for specific applications.[7][8] The FDA's approach often involves a petition process for the approval of new food contact substances and relies on migration studies to ensure that any substance migrating to food is at a level that is safe for consumption.
Experimental Protocol for Migration Testing
Standardized migration testing is essential for generating reliable and comparable data. The following protocol is a generalized representation based on established methodologies.
subgraph "cluster_Preparation" { label="Preparation"; style=filled; color="#E8F0FE"; "Sample_Prep" [label="Prepare PVC film with known DOTP concentration"]; "Simulant_Prep" [label="Prepare Food Simulants (e.g., 10% Ethanol, 3% Acetic Acid, Olive Oil)"]; }
subgraph "cluster_Exposure" { label="Exposure"; style=filled; color="#E6F4EA"; "Immersion" [label="Immerse PVC film in food simulant at a defined surface area to volume ratio (e.g., 6 dm²/L)"]; "Incubation" [label="Incubate at specified temperature and duration (e.g., 10 days at 40°C)"]; }
subgraph "cluster_Analysis" { label="Analysis"; style=filled; color="#FEF7E0"; "Extraction" [label="Extract migrant from the food simulant"]; "Quantification" [label="Quantify DOTP concentration using analytical techniques (e.g., GC-MS, HPLC)"]; }
subgraph "cluster_Evaluation" { label="Evaluation"; style=filled; color="#FCE8E6"; "Comparison" [label="Compare migration data with regulatory limits (SML) and other plasticizers"]; }
"Sample_Prep" -> "Immersion"; "Simulant_Prep" -> "Immersion"; "Immersion" -> "Incubation"; "Incubation" -> "Extraction"; "Extraction" -> "Quantification"; "Quantification" -> "Comparison"; }
Caption: A generalized workflow for conducting migration testing of plasticizers from food contact materials into food simulants.
Methodology:
-
Material Preparation: A PVC film with a precisely known concentration of the plasticizer (e.g., DOTP, DEHP, DINP) is prepared.
-
Selection of Food Simulants: Based on the intended food contact application, appropriate food simulants are chosen as per regulatory guidelines (e.g., Commission Regulation (EU) No 10/2011). Common simulants include:
-
Simulant A: 10% ethanol (v/v) for aqueous foods.
-
Simulant B: 3% acetic acid (w/v) for acidic foods.
-
Simulant D2: Vegetable oil (e.g., olive oil) for fatty foods.[1]
-
-
Exposure Conditions: The PVC film is immersed in the food simulant at a standardized surface area to volume ratio (typically 6 dm²/L). The test is conducted under specific time and temperature conditions that represent the worst-case scenario of intended use (e.g., 10 days at 40°C for long-term storage at room temperature).[1]
-
Analytical Quantification: After the exposure period, the food simulant is analyzed to determine the concentration of the migrated plasticizer. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are commonly employed for their high sensitivity and specificity in quantifying these compounds.[9]
Comparative Migration Data: DOTP vs. Traditional Phthalates
A key aspect of evaluating the suitability of DOTP as a safer alternative is to compare its migration behavior with that of traditional phthalates under identical experimental conditions.
A study by Coltro et al. (2014) investigated the migration of several plasticizers, including DEHT (DOTP) and di(2-ethylhexyl) adipate (DEHA), from PVC films into food simulants. The findings of this study provide valuable insights into the comparative performance of DOTP.
Table 1: Specific Migration of Plasticizers from PVC Film into Food Simulants
| Plasticizer | Food Simulant | Testing Conditions | Specific Migration (mg/kg) |
| DOTP (DEHT) | Olive Oil (Fatty Food Simulant) | 10 days at 40°C | ~20 |
| DEHA | Olive Oil (Fatty Food Simulant) | 10 days at 40°C | ~20 |
| DOTP (DEHT) | 3% Acetic Acid (Aqueous Acidic Simulant) | 10 days at 40°C | < Limit of Quantification |
| DEHA | 3% Acetic Acid (Aqueous Acidic Simulant) | 10 days at 40°C | < Limit of Quantification |
Data adapted from Coltro et al. (2014).[1]
The study concluded that the specific migration of DOTP (DEHT) into the fatty food simulant (olive oil) was of the same order of magnitude as DEHA, a commonly used plasticizer.[1] Importantly, the migration level of approximately 20 mg/kg is well within the generic specific migration limit of 60 mg/kg as stipulated by EU regulations.[1][6]
For the aqueous acidic food simulant, the migration of both DOTP and DEHA was found to be below the limit of quantification, indicating very low migration into non-fatty food types.[1] This is consistent with the lipophilic (fat-loving) nature of these plasticizer molecules, which have a higher affinity for fatty substances.
Conclusion: The Scientific Case for DOTP
The available experimental data and the supportive regulatory landscape strongly indicate that this compound is a scientifically sound and safer alternative to traditional ortho-phthalate plasticizers for food contact applications. Its significantly lower migration potential, particularly into aqueous and acidic foodstuffs, coupled with a favorable toxicological profile, positions DOTP as a responsible choice for manufacturers seeking to ensure the safety and compliance of their products.
This guide underscores the importance of rigorous migration testing and a thorough understanding of the regulatory requirements. As the demand for safer materials continues to grow, the scientific evidence supporting the use of DOTP provides a clear path forward for the development of next-generation food contact materials that prioritize consumer well-being.
References
- 1. repositorio.ital.sp.gov.br [repositorio.ital.sp.gov.br]
- 2. blog.qima.com [blog.qima.com]
- 3. Plasticizer migration from polyvinyl chloride film to solvents and foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Food contact testing requirements for plastics [satra.com]
- 5. EU food contact material list (EU) No 10/2011 updated to latest version-Sep 11,2025 [chemradar.com]
- 6. Commission Regulation (EU) No 10/2011 of 14 January 2011 on plastic materials and articles intended to come into contact with food (Text with EEA relevance) (c. 10) [legislation.gov.uk]
- 7. fda.gov [fda.gov]
- 8. FDA Limits the Use of Certain Phthalates in Food Packaging and Issues Request for Information About Current Food Contact Uses and Safety Data [chemycal.com]
- 9. Express Polymer Letters [expresspolymlett.com]
A Comparative Guide to Dioctyl Terephthalate (DOTP) Production: Esterification vs. Transesterification
Introduction: The Rise of a Safer Plasticizer
In the landscape of polymer science, the pursuit of safer, more efficient materials is relentless. Dioctyl terephthalate (DOTP), a non-phthalate plasticizer, has emerged as a leading alternative to traditional phthalate-based plasticizers like DEHP (di-2-ethylhexyl phthalate), which have faced scrutiny due to health and environmental concerns.[1][2] DOTP, an ester of terephthalic acid and 2-ethylhexanol, imparts flexibility and durability to polymers, particularly polyvinyl chloride (PVC), for a vast array of applications including medical devices, flooring, and automotive interiors.[1][2]
The industrial synthesis of DOTP is dominated by two primary chemical pathways: the direct esterification of terephthalic acid (TPA) and the transesterification of dimethyl terephthalate (DMT).[1][3][4] While both roads lead to DOTP, the journey—defined by its raw materials, reaction kinetics, process conditions, and catalyst systems—critically influences the final product's purity, consistency, and economic viability. This guide provides a detailed comparative analysis of these two methodologies, grounded in experimental data and process insights, to inform researchers and development professionals in selecting the optimal synthesis route for their specific needs.
Part 1: The Direct Esterification Route
Direct esterification is a widely adopted industrial method for producing high-purity DOTP.[2][5] The process is predicated on the reaction between a dicarboxylic acid and an alcohol, a classic and fundamental reaction in organic chemistry.
Underlying Chemistry and Causality
The synthesis proceeds by reacting purified terephthalic acid (TPA), a solid, with a molar excess of liquid 2-ethylhexanol (2-EH).[2] The overall reaction is as follows:
C₆H₄(COOH)₂ (TPA) + 2 C₈H₁₇OH (2-EH) ⇌ C₆H₄(COOC₈H₁₇)₂ (DOTP) + 2 H₂O
This reaction is a reversible, two-step consecutive process.[6][7] The first esterification of a carboxyl group on TPA to form the monoester (mono-octyl terephthalate) is the rate-determining step.[6][7] The second esterification to form the diester (DOTP) occurs more rapidly.[8]
The production of water as a byproduct necessitates its continuous removal from the reaction mixture. According to Le Châtelier's principle, removing a product shifts the equilibrium towards the formation of more products, thereby driving the reaction to completion and achieving high conversion rates.[9] This is typically accomplished by operating under reduced pressure or using an inert gas sparge to carry away the water vapor along with some unreacted 2-EH, which is later recovered and recycled.[1][10]
Catalyst Systems: The Engine of the Reaction
The choice of catalyst is pivotal for achieving practical reaction rates. While strong acids like sulfuric acid can be used, they often lead to darker, lower-quality products and generate significant wastewater during neutralization.[11] Consequently, organometallic compounds, particularly titanate esters such as tetrabutyl titanate (TBT) or titanium tetraisopropoxide (TIPT), are the catalysts of choice in modern industrial processes.[6][10][11]
These titanium-based catalysts offer high selectivity, minimizing the formation of unwanted byproducts.[3] A key advantage is their amphoteric nature; they can be easily decomposed to titanium dioxide (TiO₂) by exposure to water, which facilitates their removal from the final product by simple filtration.[3]
Experimental Protocol: Laboratory-Scale DOTP Synthesis via Esterification
This protocol describes a representative batch process for synthesizing DOTP.
Materials:
-
Purified Terephthalic Acid (TPA)
-
2-Ethylhexanol (2-EH)
-
Tetrabutyl Titanate (TBT) catalyst
-
Nitrogen gas supply
-
Sodium hydroxide solution (for neutralization)
-
Sodium carbonate solution (for washing)
Equipment:
-
1L glass reactor equipped with a mechanical stirrer, thermocouple, heating mantle, and a distillation column connected to a condenser and a Dean-Stark trap (or similar water separator).
-
Vacuum pump.
Procedure:
-
Charging the Reactor: Charge the reactor with terephthalic acid and 2-ethylhexanol. A typical molar ratio of 2-EH to TPA is between 2.5:1 and 3:1 to ensure the TPA remains suspended and to drive the reaction equilibrium.[1]
-
Catalyst Addition: Add the tetrabutyl titanate catalyst. The catalyst loading is typically 0.5-0.7% by weight based on the TPA.[1]
-
Inerting: Purge the reactor with nitrogen gas to create an inert atmosphere, preventing oxidation and color formation at high temperatures.
-
Reaction: Begin stirring and heat the mixture. The reaction temperature is maintained between 180°C and 260°C.[1][12] Water produced during the reaction will begin to distill off with excess 2-EH. The overhead vapors are condensed, and water is separated, while the 2-EH is returned to the reactor.
-
Monitoring: Monitor the reaction progress by periodically taking samples and measuring the acid value. The reaction is considered complete when the acid value drops below a target threshold, typically <0.2 mg KOH/g.[5]
-
Alcohol Recovery: Once the reaction is complete, recover the excess 2-ethylhexanol under vacuum.
-
Neutralization and Purification: Cool the crude DOTP and neutralize the residual acidity and catalyst with a sodium hydroxide or sodium carbonate solution. Wash the organic layer with water, dry it under vacuum, and filter to obtain the final high-purity DOTP.
Workflow for Direct Esterification
Caption: General workflow for DOTP production via direct esterification.
Part 2: The Transesterification Route
Transesterification, or alcoholysis, offers an alternative pathway to DOTP, most commonly starting from dimethyl terephthalate (DMT).[1][4] This method is particularly relevant for chemical recycling, as it can be adapted to use waste polyethylene terephthalate (PET) as a feedstock.[13]
Underlying Chemistry and Causality
In this process, the methyl ester groups of DMT are exchanged with 2-ethylhexyl groups from 2-EH in the presence of a catalyst. The byproduct of this reaction is methanol, which is more volatile than water and 2-EH, making it relatively easy to remove to drive the reaction forward.
C₆H₄(COOCH₃)₂ (DMT) + 2 C₈H₁₇OH (2-EH) ⇌ C₆H₄(COOC₈H₁₇)₂ (DOTP) + 2 CH₃OH (Methanol)
When starting from waste PET, the process is more complex. It involves an initial depolymerization of the PET polymer chains by 2-EH (glycolysis/alcoholysis) into smaller oligomers and monomers, primarily bis(2-hydroxyethyl) terephthalate (BHET) and its 2-EH transesterified analogues, which then react further to form DOTP.[1][13] This approach provides a valuable circular economy solution for plastic waste.[1]
Catalyst Systems: Versatility and Challenges
Similar to esterification, titanium-based catalysts are effective for transesterification.[3] However, other catalysts such as zinc acetate, potassium carbonate, or mono-n-butyltin oxide are also commonly employed, especially in PET recycling processes.[1][4][13] The choice of catalyst can be critical, as some may be sensitive to impurities present in waste PET feedstock. Catalyst hydrolysis and the difficulty in purification can be challenges.[13]
Experimental Protocol: Laboratory-Scale DOTP Synthesis via Transesterification from DMT
This protocol outlines a typical procedure for DOTP synthesis from DMT.
Materials:
-
Dimethyl Terephthalate (DMT)
-
2-Ethylhexanol (2-EH)
-
Zinc Acetate catalyst
-
Nitrogen gas supply
Equipment:
-
1L glass reactor with a mechanical stirrer, thermocouple, heating mantle, and a distillation column connected to a condenser.
-
Vacuum pump.
Procedure:
-
Charging the Reactor: Charge the reactor with DMT, 2-ethylhexanol (a molar ratio of 2-EH to DMT of around 2.5:1 is common), and the zinc acetate catalyst.
-
Inerting: Purge the system with nitrogen.
-
Reaction: Heat the mixture with stirring to a temperature range of 180°C to 260°C.[3] Methanol will be generated and distill off.
-
Monitoring: The reaction can be monitored by tracking the amount of methanol collected or by using gas chromatography (GC) to analyze the composition of the reaction mixture.
-
Alcohol Recovery: After the reaction reaches completion (indicated by the cessation of methanol production and GC analysis), apply a vacuum to remove the excess 2-ethylhexanol.
-
Purification: The crude product is then purified. This may involve filtration to remove the catalyst, followed by vacuum distillation to obtain pure DOTP. Washing steps may also be necessary depending on the catalyst system used.
Reaction Mechanism for Transesterification
Caption: Simplified reaction pathway for transesterification of DMT.
Part 3: Head-to-Head Comparison: Esterification vs. Transesterification
The decision to use esterification or transesterification hinges on a trade-off between raw material costs, process complexity, desired product purity, and the potential for sustainable sourcing.
| Feature | Direct Esterification | Transesterification |
| Primary Raw Materials | Terephthalic Acid (TPA), 2-Ethylhexanol (2-EH)[3][5] | Dimethyl Terephthalate (DMT) or Waste PET, 2-Ethylhexanol (2-EH)[3][13] |
| Byproduct | Water (H₂O)[3] | Methanol (CH₃OH)[3] |
| Initial Reaction Phase | Heterogeneous (Solid TPA in liquid 2-EH)[3] | Homogeneous (Liquid DMT in liquid 2-EH)[3] |
| Typical Temperature | 180°C - 270°C[1] | 180°C - 260°C[3] |
| Typical Catalyst | Titanate esters (e.g., TBT, TIPT)[11] | Titanate esters, Zinc Acetate, Tin compounds[1][4] |
| Product Purity | High (typically ≥ 99.5%)[3] | Variable, generally lower (≥ 98%)[3] |
| Key Impurities | Unreacted TPA, monoester | Mixed methyl-octyl esters, residual methanol, impurities from PET[3] |
| Process Type | Can be continuous or batch[3] | Predominantly batch[3] |
| Primary Advantage | High product purity, consistency, lower cost of TPA vs. DMT.[3][5] | Utilizes recycled feedstock (PET), homogeneous starting phase.[1][13] |
| Primary Disadvantage | Initial mass transfer limitations due to solid TPA.[6] | Higher cost of DMT, potential for byproducts and impurities, batch variability.[3] |
Analysis of Causality and Field-Proven Insights
-
Purity and Performance: The direct esterification route is demonstrably superior for producing high-purity DOTP (≥99.5%).[3] This is because the reaction involves only TPA and 2-EH, eliminating the possibility of forming mixed-methyl-octyl esters, which can occur in the transesterification of DMT.[3] This higher purity translates to better performance characteristics, such as consistent color and electrical insulation properties, which are critical for high-end applications.[3][5]
-
Process Control and Consistency: Continuous processing, which is more readily implemented with the direct esterification method, allows for tighter real-time control over reaction parameters.[3] This leads to greater batch-to-batch consistency in product quality, a significant advantage for large-scale industrial production.[3] Transesterification is more often run as a batch process, which can introduce variability between batches.[3]
-
Economic and Environmental Considerations: While TPA is generally a more economical raw material than virgin DMT, the ability of the transesterification process to utilize waste PET is a powerful environmental and economic driver.[5][13] This recycling pathway aligns with circular economy principles and can offer a cost-effective feedstock, provided that efficient purification methods are in place to handle potential contaminants from the post-consumer waste stream.
Conclusion
Both direct esterification and transesterification are robust and viable methods for the synthesis of DOTP. The choice between them is not a matter of one being universally better, but rather a strategic decision based on specific objectives.
-
Direct Esterification is the preferred method for applications demanding the highest purity, color stability, and performance consistency. The use of TPA and selective catalysts in a well-controlled continuous process yields a premium-grade product.
-
Transesterification shines as a flexible alternative, particularly its adaptation for the chemical recycling of waste PET. While potentially yielding a product with slightly lower purity, it offers a compelling route for sustainable manufacturing and waste valorization.
For researchers and drug development professionals, where the purity and inertness of polymer additives are paramount, DOTP produced via the direct esterification pathway is often the more reliable choice. However, as the chemical industry pivots towards greater sustainability, advancements in the purification of DOTP from recycled feedstocks will continue to enhance the attractiveness of the transesterification route.
References
- 1. oaji.net [oaji.net]
- 2. Monitoring of DOTP production via esterification with inline analysis | Metrohm [metrohm.com]
- 3. Esterification vs. transesterification – comparison of DOTP production methods - Oxoplast [oxoplast.com]
- 4. Dioctylterephthalate – Quality Plasticizer for Safe Applications [penpet.com]
- 5. bastone-plastics.com [bastone-plastics.com]
- 6. researchgate.net [researchgate.net]
- 7. Pseudo-homogeneous kinetic modeling of this compound (DOTP) production by esterification of terephthalic acid and 2-ethylhexanol over tetrabutyl titanate catalyst | CoLab [colab.ws]
- 8. researchgate.net [researchgate.net]
- 9. quora.com [quora.com]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. CN101927181A - Catalyst used for production of high-purity terephthalic acid di(2-ethylhexyl) acrylate - Google Patents [patents.google.com]
- 12. EP2781502A1 - Method for producing di(2-ethylhexyl) terephthalate - Google Patents [patents.google.com]
- 13. CN102617352A - Method for preparing this compound (DOTP) from waste and old polyethylene glycol terephthalate (PET) through near-critical alcoholysis - Google Patents [patents.google.com]
A Head-to-Head Comparison of DOTP and Other Non-Phthalate Plasticizers: A Guide for Researchers and Formulation Scientists
The paradigm shift away from traditional ortho-phthalate plasticizers, driven by mounting regulatory pressure and health concerns, has catalyzed the adoption of safer, non-phthalate alternatives.[1][2] Among these, Dioctyl Terephthalate (DOTP) has emerged as a leading general-purpose replacement, offering a compelling balance of performance, cost-effectiveness, and a favorable toxicological profile.[1][3][4] This guide provides an in-depth, evidence-based comparison of DOTP against other commercially significant non-phthalate plasticizers, including Di(isononyl) cyclohexane-1,2-dicarboxylate (DINCH) and bio-derived citrate esters.
Our analysis is grounded in experimental data to elucidate the performance nuances critical for material selection in demanding applications, from medical devices to automotive interiors. We will explore the causal relationships between chemical structure and functional properties, providing the technical insights necessary for informed formulation decisions.
The Contenders: An Overview of Key Non-Phthalate Plasticizers
The selection of a plasticizer is fundamentally a multi-variable optimization problem, balancing performance, safety, and processability. The primary non-phthalate candidates each occupy a distinct space in this landscape.
-
This compound (DOTP): A diester of terephthalic acid and 2-ethylhexanol, DOTP is a structural isomer of the ortho-phthalate DEHP.[5] Its linear, para-position structure, however, results in a significantly different toxicological and performance profile.[5][6] It is recognized for its excellent thermal stability, low volatility, and robust mechanical properties, positioning it as a versatile workhorse plasticizer.[1][7][8]
-
Di(isononyl) cyclohexane-1,2-dicarboxylate (DINCH): Developed specifically for sensitive applications, DINCH is a hydrogenated derivative of diisononyl phthalate (DINP). Its key characteristic is an exceptionally low migration rate, making it a preferred choice for medical devices, toys, and food-contact articles where minimizing leachate is paramount.[1][9]
-
Citrate Esters (e.g., ATBC): Derived from citric acid, a natural fermentation product, citrate esters like Acetyl Tributyl Citrate (ATBC) are champions of sustainability.[10] They are bio-based, biodegradable, and possess excellent toxicological profiles, earning them approval for use in food packaging and pharmaceutical applications.[10][11]
Performance Deep Dive: A Data-Driven Comparison
The efficacy of a plasticizer is not a single metric but a composite of multiple performance indicators. The following table summarizes key experimental data, comparing DOTP with its main non-phthalate rivals and the traditional phthalate, DEHP, for context.
| Performance Metric | DOTP (this compound) | DINCH | Citrate Esters (ATBC) | DEHP (Ortho-Phthalate) | Key Insights & Causality |
| Plasticizing Efficiency | Good | Good | Good | Excellent | DEHP often shows slightly higher efficiency, meaning less is needed for the same softness. However, DOTP, DINCH, and ATBC provide comparable performance for most applications.[12][13] |
| Tensile Strength (MPa) | ~22-28 MPa | Slightly Lower than DOTP | Variable, often lower | ~20-25 MPa | DOTP formulations often exhibit slightly higher tensile strength, indicating good compatibility and reinforcement within the PVC matrix.[14] |
| Elongation at Break (%) | ~300-400% | ~300-400% | ~250-350% | ~350-450% | All candidates impart significant flexibility. Bio-based esters may sometimes show slightly lower elongation compared to petrochemical-based options.[13] |
| Thermal Stability | Excellent | Good | Moderate | Good | DOTP's stable molecular structure provides superior heat resistance and performance in heat aging tests, crucial for wire/cable and automotive uses.[3][15][16] |
| Low-Temp. Flexibility | Excellent | Good | Good | Good | DOTP's linear structure often gives it a slight edge in maintaining flexibility at very low temperatures compared to other alternatives.[3][12] |
| Volatility (Mass Loss) | Very Low | Low | Moderate | Moderate-High | DOTP exhibits significantly lower volatility than DEHP, leading to greater permanence, longer product life, and reduced emissions.[3][7][8][15] |
| Migration Resistance | Good | Excellent | Good | Poor | DINCH is the clear leader where minimal migration is the primary concern. DOTP's larger molecular structure provides significantly better migration resistance than DEHP.[1][5][9][17] |
| Electrical Resistivity | Excellent | Good | N/A | Good | DOTP generally provides higher volume resistivity than ortho-phthalates, making it a superior choice for electrical insulation.[3][8][12] |
| Toxicological Profile | Favorable (Non-Phthalate) | Favorable (Non-Phthalate) | Favorable (Bio-based) | Concern (Endocrine Disruptor) | DOTP, DINCH, and Citrates are not classified as endocrine disruptors and have significantly better safety profiles than DEHP.[3][15][18] |
Experimental Protocols: Ensuring Self-Validating Systems
To ensure scientific integrity, the data presented must be reproducible. Below are standardized methodologies for evaluating key plasticizer performance characteristics.
Protocol 1: Evaluation of Mechanical Properties
This protocol follows the principles outlined in ASTM D2284 for determining the tensile properties of plasticized PVC.[19]
Methodology:
-
Sample Preparation: Prepare PVC plastisols by mixing PVC resin, the plasticizer under investigation (at a specified concentration, e.g., 50 phr), and a thermal stabilizer.
-
Film Casting: Cast the plastisol into films of uniform thickness (e.g., 1 mm) and cure at a specified temperature (e.g., 160°C) for a set time (e.g., 15 minutes).
-
Conditioning: Condition the cured films for at least 24 hours at standard laboratory conditions (23°C ± 2°C and 50% ± 5% relative humidity).
-
Die Cutting: Cut dumbbell-shaped test specimens from the conditioned films using a standard die.
-
Tensile Testing: Mount the specimens in a universal testing machine (tensile tester). Apply a constant rate of extension until the specimen fails.
-
Data Acquisition: Record the force and elongation throughout the test. Calculate Tensile Strength (stress at failure) and Elongation at Break (strain at failure).
References
- 1. Non-Phthalate Plasticizers: DOTP vs. DINCH vs. Citrates [eureka.patsnap.com]
- 2. Types of Plasticizers: Phthalates vs Non-Phthalates [eureka.patsnap.com]
- 3. nbinno.com [nbinno.com]
- 4. gst-chem.com [gst-chem.com]
- 5. bastone-plastics.com [bastone-plastics.com]
- 6. kanademy.com [kanademy.com]
- 7. yuanlongchem.com [yuanlongchem.com]
- 8. nbinno.com [nbinno.com]
- 9. Migration of phthalate and non-phthalate plasticizers out of plasticized PVC films into air | Semantic Scholar [semanticscholar.org]
- 10. jungbunzlauer.com [jungbunzlauer.com]
- 11. benchchem.com [benchchem.com]
- 12. shengfengchemical.com [shengfengchemical.com]
- 13. Effective, Environmentally Friendly PVC Plasticizers Based on Succinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. nbinno.com [nbinno.com]
- 16. gst-chem.com [gst-chem.com]
- 17. researchgate.net [researchgate.net]
- 18. plasticstoday.com [plasticstoday.com]
- 19. How to Test Plasticizer Efficiency in Flexible PVC (ASTM D2284) [eureka.patsnap.com]
A Comparative Guide to the Electrical Properties of DOTP and DOP for Cable Insulation
Introduction: The Critical Role of Plasticizers in Cable Insulation
In the realm of high-performance electrical cables, the insulating material is paramount to ensuring safety, signal integrity, and longevity. Polyvinyl Chloride (PVC) is a widely used polymer for cable insulation due to its versatility and cost-effectiveness. However, in its neat form, PVC is rigid and brittle. To impart the necessary flexibility for cable applications, plasticizers are incorporated into the PVC matrix. These molecules position themselves between the long polymer chains, reducing intermolecular forces and allowing for greater mobility.
For decades, Dioctyl Phthalate (DOP) has been the industry-standard plasticizer. However, with evolving performance demands and increasing scrutiny on the environmental and health profiles of ortho-phthalates, alternatives have risen to prominence. Among the leading replacements is Dioctyl Terephthalate (DOTP), a non-phthalate plasticizer that offers significant advantages, particularly in its electrical properties. This guide provides an in-depth, objective comparison of the electrical characteristics of DOTP and DOP in the context of cable insulation, supported by experimental data and an exploration of the underlying chemical principles.
The Decisive Factor: Molecular Structure
The fundamental differences in the electrical performance of DOTP and DOP stem from their distinct molecular geometries. Both are diesters of an aromatic dicarboxylic acid with 2-ethylhexanol, but their isomeric structures are the key differentiator.
-
Dioctyl Phthalate (DOP) is an ortho-phthalate, meaning the two ester groups are attached to adjacent carbons on the benzene ring (1,2-position). This arrangement results in a less linear, more compact molecular structure.
-
This compound (DOTP) is a para-phthalate, with the ester groups positioned on opposite sides of the benzene ring (1,4-position). This leads to a more linear and symmetrical molecular geometry.
This seemingly subtle distinction has a profound impact on how these plasticizers interact with PVC chains and, consequently, on the electrical properties of the final insulation material.
Introduction: The Critical Role of Plasticizer Stability in Polymer Performance
An In-Depth Guide to the Long-Term Stability and Aging of DOTP in Polymers: A Comparative Analysis for Scientific Applications
In the formulation of flexible polymers, particularly polyvinyl chloride (PVC), plasticizers are indispensable additives that impart workability, flexibility, and durability.[1] For decades, ortho-phthalates like Di(2-ethylhexyl) phthalate (DEHP) were the industry standard. However, mounting toxicological concerns and regulatory restrictions have catalyzed a shift towards safer, non-phthalate alternatives.[2][3] Among these, Dioctyl Terephthalate (DOTP) has emerged as a leading high-performance plasticizer, valued for its favorable safety profile and robust performance.[4][5]
For researchers, scientists, and professionals in drug development, the selection of a plasticizer extends beyond initial performance. The long-term stability of the polymer-plasticizer matrix is paramount, especially in applications like medical devices, laboratory tubing, and pharmaceutical packaging, where material integrity and patient safety are non-negotiable.[6][7] The gradual degradation of a plasticizer through aging mechanisms can lead to embrittlement, loss of mechanical properties, and, most critically, the leaching of chemical components into sensitive environments.[8][9]
This guide provides a comprehensive technical comparison of DOTP's long-term stability against traditional and alternative plasticizers. We will delve into the core aging mechanisms, present comparative experimental data, and outline standardized protocols for evaluating material longevity, offering a scientifically grounded resource for making informed formulation decisions.
Understanding DOTP: A Structural Advantage
DOTP, or Di(2-ethylhexyl) terephthalate, is the ester of terephthalic acid and 2-ethylhexanol.[10] Its fundamental distinction from traditional phthalates like DEHP and Diisononyl Phthalate (DINP) lies in its molecular architecture. DOTP is a para-phthalate, meaning its two ester side chains are attached at opposite positions (1,4) on the central benzene ring. In contrast, DEHP and DINP are ortho-phthalates, with adjacent side chains (1,2).[3] This seemingly subtle difference is the primary driver of DOTP's enhanced stability. The linear, more symmetrical structure of DOTP results in a molecule that is less sterically hindered, allowing for more efficient packing and stronger integration within the polymer matrix. This structural advantage reduces its tendency to migrate and contributes to its superior thermal properties.[3][11]
Diagram 1: Chemical Structure Comparison
References
- 1. researchgate.net [researchgate.net]
- 2. yuanlongchem.com [yuanlongchem.com]
- 3. kanademy.com [kanademy.com]
- 4. greenchemindustries.com [greenchemindustries.com]
- 5. nbinno.com [nbinno.com]
- 6. yuanlongchem.com [yuanlongchem.com]
- 7. Limitation of the migration of plasticizers from medical devices through treatment with low-pressure cold plasma, polydopamine coating, and annealing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Effect of Plasticizers on the Erosion and Mechanical Properties of Polymeric Films - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nbinno.com [nbinno.com]
- 11. bastone-plastics.com [bastone-plastics.com]
A Comparative Analysis of DOTP and Traditional Plasticizers: Volatility and Permanence
A Technical Guide for Researchers and Drug Development Professionals
In the realm of polymer science and formulation, particularly for applications in the medical and pharmaceutical industries, the choice of plasticizer is paramount. These compounds, essential for imparting flexibility and durability to materials like polyvinyl chloride (PVC), have a direct impact on the final product's performance, safety, and longevity. This guide provides a detailed comparison of Dioctyl Terephthalate (DOTP), a modern non-phthalate plasticizer, with traditional phthalate-based plasticizers such as Dioctyl Phthalate (DEHP). The focus of this analysis is on two critical performance metrics: volatility and permanence, supported by an examination of the underlying chemical principles and standardized experimental methodologies.
Introduction: The Role and Significance of Plasticizers
Plasticizers are additives that increase the plasticity or fluidity of a material. In the context of polymers like PVC, they work by embedding themselves between the polymer chains, reducing intermolecular forces and thereby lowering the glass transition temperature. This process transforms a rigid and brittle material into a flexible and resilient one, suitable for a wide range of applications, from medical tubing and blood bags to wire insulation and flooring.
The ideal plasticizer exhibits high efficiency, excellent compatibility with the host polymer, and, crucially, long-term stability. This stability is largely defined by two key properties:
-
Volatility: The tendency of a plasticizer to evaporate from the polymer matrix, especially when exposed to elevated temperatures. High volatility can lead to a loss of flexibility, shrinkage, and cracking of the final product over time.
-
Permanence: The ability of a plasticizer to remain within the polymer matrix and resist extraction or migration when in contact with various substances, such as liquids (e.g., solvents, oils, bodily fluids) or other solids. Poor permanence can compromise the integrity of the material and lead to contamination of the surrounding environment or the product it contains.
Traditional plasticizers, most notably DEHP, have been the industry standard for decades. However, growing concerns over their potential health and environmental impacts have spurred the development and adoption of alternatives like DOTP.[1][2] This guide will demonstrate that DOTP not only offers a more favorable safety profile but also exhibits superior performance in terms of volatility and permanence.[3][4]
Chemical Structure: The Foundation of Performance Differences
The fundamental distinction between DOTP and traditional plasticizers like DEHP lies in their molecular architecture. DEHP is an ortho-phthalate, meaning its two ester side chains are attached to adjacent (1,2) positions on the benzene ring. In contrast, DOTP is a terephthalate, with its ester groups positioned on opposite sides (1,4) of the ring.[5]
This seemingly subtle difference has profound implications for the molecule's shape and its interaction with PVC chains. The ortho-phthalate structure of DEHP results in a less linear and more sterically hindered molecule. The para-phthalate structure of DOTP, on the other hand, leads to a more linear and planar geometry. This linearity allows DOTP to align more effectively with the long PVC polymer chains, resulting in better compatibility and stronger intermolecular interactions.[6] This enhanced compatibility is a key factor contributing to DOTP's lower volatility and superior permanence.[6][7]
Comparative Analysis of Volatility and Permanence
Experimental evidence consistently demonstrates the superior performance of DOTP in terms of both lower volatility and greater permanence compared to traditional phthalate plasticizers.[1][3][4]
Volatility
DOTP exhibits significantly lower volatility than DEHP.[2][3][4] This is a direct consequence of its higher molecular weight and more stable integration within the PVC matrix. The lower volatility of DOTP translates to several practical advantages:
-
Enhanced Product Longevity: Products plasticized with DOTP retain their flexibility and mechanical properties for longer periods, even when exposed to heat.[2]
-
Improved Thermal Stability: DOTP's inherent thermal stability makes it a preferred choice for applications requiring resistance to high temperatures, such as wire and cable insulation.[1][3][4]
-
Reduced Environmental and Health Exposure: Lower evaporation rates mean less release of plasticizer molecules into the surrounding air, which is a critical consideration for indoor applications and medical devices.[2]
Permanence (Migration and Extraction Resistance)
Permanence is a measure of a plasticizer's ability to resist migration and extraction. Migration refers to the movement of the plasticizer to the surface of the polymer or into an adjacent material upon contact. Extraction is the loss of the plasticizer into a surrounding liquid.
DOTP consistently shows a lower tendency for migration and extraction compared to DEHP.[3][4][6] This superior permanence is attributed to its linear structure and better compatibility with PVC, which results in a more stable and cohesive polymer matrix.[6] The practical implications of DOTP's enhanced permanence are particularly significant in sensitive applications:
-
Medical Devices: In products like blood bags and intravenous (IV) tubing, low plasticizer migration is crucial to prevent leaching into biological fluids and ensure patient safety.[8][9]
-
Food Contact Materials: For applications involving food packaging, minimal extraction of the plasticizer into the foodstuff is a regulatory and safety imperative.
-
Long-Term Durability: In applications where the plasticized material is in contact with solvents, oils, or soapy water, DOTP's resistance to extraction ensures the material maintains its integrity and performance over time.[5]
Summary of Performance Comparison
The following table summarizes the comparative performance of DOTP and traditional plasticizers based on available data.
| Property | DOTP (this compound) | DEHP (Dioctyl Phthalate) | Rationale for Difference |
| Chemical Structure | Terephthalate (para-ester) | Ortho-phthalate (ortho-ester) | The linear structure of DOTP allows for better compatibility with PVC polymer chains.[5][6] |
| Volatility | Lower | Higher | Higher thermal stability and better integration into the PVC matrix reduce evaporation.[2][3] |
| Permanence (Migration) | Lower | Higher | Enhanced compatibility with PVC leads to less movement of the plasticizer to the material's surface.[3][6] |
| Extraction Resistance | Higher | Lower | Stronger intermolecular forces between DOTP and PVC make it more resistant to being pulled out by solvents.[5] |
| Low-Temperature Flexibility | Good to Excellent | Excellent | While DEHP is a benchmark, DOTP provides comparable and often superior performance in cold conditions.[3] |
| Regulatory Status | Fewer restrictions; considered a safer alternative.[1][10] | Restricted in many consumer and medical applications due to health concerns.[1][2][10] | DEHP is classified as a reproductive toxicant in some jurisdictions.[3] |
Experimental Methodologies for Assessing Volatility and Permanence
To objectively quantify the volatility and permanence of plasticizers, standardized testing protocols are employed. These methods provide a framework for reproducible and comparable results.
Assessing Volatility: Activated Carbon Method (ASTM D1203)
The ASTM D1203 standard provides methods for determining the volatile loss from a plastic material.[11][12][13][14] The principle involves exposing a plasticized sample to a specific temperature for a set duration in the presence of activated carbon, which absorbs the volatile components.
Experimental Protocol: ASTM D1203 - Method A (Direct Contact)
-
Sample Preparation: Cut circular discs (57.23 mm diameter) from the plasticized PVC sheet of a specified thickness.
-
Initial Weighing: Accurately weigh each test specimen to the nearest 0.001 g.
-
Test Assembly: Place a 2.54 cm layer of activated carbon in a container. Place the weighed specimen on the carbon, and then cover it with another 2.54 cm layer of carbon.
-
Heating: Place the container in an oven maintained at a specified temperature (e.g., 70°C) for a defined period (e.g., 24 hours).
-
Final Weighing: After the heating period, remove the specimen from the carbon, cool it to room temperature, and reweigh it.
-
Calculation: The volatile loss is calculated as the percentage change in weight.
Causality of Experimental Choices:
-
Activated Carbon: Its high surface area and porosity make it an excellent adsorbent for volatile organic compounds, ensuring that any plasticizer that evaporates from the sample is captured.
-
Elevated Temperature: The use of a controlled, elevated temperature accelerates the volatilization process, allowing for a relatively rapid assessment of long-term stability.[11][12]
-
Method B (Wire Cage): An alternative method within ASTM D1203 uses a wire cage to prevent direct contact between the plastic and the carbon.[12][13][14] This variation is designed to more specifically measure loss by volatilization by minimizing the contribution of migration into the carbon.[11][12][13][14]
Diagram of ASTM D1203 Workflow
Caption: Workflow for determining plasticizer volatility via ASTM D1203.
Assessing Permanence: Migration into Absorbent Material (ISO 177)
The ISO 177 standard specifies a method for determining the tendency of plasticizers to migrate from a plastic material into another material upon close contact.[15][16][17][18][19]
Experimental Protocol: ISO 177
-
Sample Preparation: Prepare test specimens of the plasticized material of a defined size and thickness.
-
Absorbent Discs: Use standardized absorbent discs (e.g., of a specific grade of paper or another plastic).
-
Initial Weighing: Weigh the test specimen and the absorbent discs separately to an accuracy of 0.001 g.[16][18]
-
Test Assembly: Place the test specimen between two absorbent discs.
-
Heating Under Pressure: Place the assembly in an oven at a specified temperature (e.g., 70°C) under a defined pressure for a set period (e.g., 24 hours).
-
Final Weighing: After the test period, cool the components and reweigh the test specimen and the absorbent discs separately.
-
Calculation: The migration is expressed as the loss in mass of the test specimen and, for cross-verification, the gain in mass of the absorbent discs.[16][18]
Causality of Experimental Choices:
-
Absorbent Material: The choice of absorbent material can be tailored to simulate specific end-use conditions (e.g., contact with another type of plastic).
-
Pressure and Temperature: These parameters are controlled to ensure intimate contact between the materials and to accelerate the migration process to a measurable level within a reasonable timeframe.
Diagram of ISO 177 Workflow
Caption: Workflow for determining plasticizer migration via ISO 177.
Assessing Permanence: Solvent Extraction
Solvent extraction methods are used to determine the resistance of a plasticizer to being leached out by liquids. While various methods exist, traditional Soxhlet extraction and modern accelerated solvent extraction (ASE) are common.[20][21] These methods are crucial for evaluating materials intended for use in contact with liquids, such as medical tubing or food containers.
Experimental Protocol: Accelerated Solvent Extraction (ASE)
-
Sample Preparation: Grind the plasticized PVC sample to a fine powder to maximize surface area.[20]
-
Extraction: Place a weighed amount of the ground sample into an extraction cell. The ASE system then uses a specified solvent (e.g., hexane, petroleum ether) at elevated temperatures and pressures to extract the plasticizer.[20]
-
Solvent Evaporation: After extraction, the solvent containing the extracted plasticizer is collected. The solvent is then carefully evaporated.
-
Quantification: The residue (the extracted plasticizer) is weighed, and the amount of extracted plasticizer is expressed as a percentage of the initial sample weight.
Causality of Experimental Choices:
-
Solvent Choice: The solvent is chosen based on its ability to dissolve the plasticizer and to simulate a worst-case scenario for a particular application (e.g., fatty food simulants for food contact testing).
-
Elevated Temperature and Pressure: As in ASE, these conditions increase the efficiency and speed of the extraction process, reducing solvent consumption and time compared to traditional methods like Soxhlet.[20]
Conclusion
The selection of a plasticizer has far-reaching implications for the performance, safety, and regulatory compliance of plasticized materials. The evidence strongly indicates that DOTP offers significant advantages over traditional phthalate plasticizers like DEHP, particularly in the critical areas of volatility and permanence.
DOTP's lower volatility contributes to enhanced product longevity and thermal stability, while its superior permanence, characterized by lower migration and extraction rates, makes it an inherently safer and more reliable choice for sensitive applications. These performance benefits are a direct result of its unique terephthalate chemical structure, which fosters greater compatibility with the PVC polymer matrix.
For researchers, scientists, and drug development professionals, understanding these differences is crucial for making informed material selection decisions. By employing standardized test methods such as ASTM D1203 and ISO 177, the superior performance of DOTP can be reliably quantified, ensuring the development of safer, more durable, and compliant products. As the industry continues to move towards more sustainable and health-conscious materials, DOTP stands out as a high-performance, next-generation plasticizer.
References
- 1. nbinno.com [nbinno.com]
- 2. bastone-plastics.com [bastone-plastics.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. kanademy.com [kanademy.com]
- 6. gec.com.tr [gec.com.tr]
- 7. oaji.net [oaji.net]
- 8. mddionline.com [mddionline.com]
- 9. Medical Devices as a Source of Phthalate Exposure: A Review of Current Knowledge and Alternative Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. emirachem.com [emirachem.com]
- 11. store.astm.org [store.astm.org]
- 12. store.astm.org [store.astm.org]
- 13. standards.iteh.ai [standards.iteh.ai]
- 14. livewell.ae [livewell.ae]
- 15. standards.iteh.ai [standards.iteh.ai]
- 16. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 17. webstore.ansi.org [webstore.ansi.org]
- 18. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 19. intertekinform.com [intertekinform.com]
- 20. tools.thermofisher.com [tools.thermofisher.com]
- 21. redalyc.org [redalyc.org]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for DOTP Quantification
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and material science, the precise quantification of plasticizers is a critical checkpoint for product safety and regulatory compliance. Di(2-ethylhexyl) terephthalate (DOTP or DEHT), a non-phthalate plasticizer, has seen increasing use as a safer alternative to traditional ortho-phthalates. Its potential to migrate from container closure systems, medical devices, and manufacturing components into drug products—a process known as leaching—necessitates robust, reliable, and validated analytical methods for its quantification.[1][2]
This guide provides an in-depth, objective comparison of three common analytical techniques for DOTP quantification: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). As a self-validating system, this document is structured to not only present data but also to elucidate the scientific rationale behind methodological choices, empowering you to select and cross-validate the most appropriate technique for your specific application.
The Imperative of Method Cross-Validation
Before delving into the specifics of each technique, it is crucial to understand the principle of cross-validation. Cross-validation is the formal process of comparing results from two or more distinct analytical methods to ensure they produce comparable, reliable data.[3] This is not merely a duplication of effort; it is a cornerstone of data integrity, particularly when transferring methods between laboratories or when a highly sensitive method (like LC-MS/MS) is used to confirm results from a more routine screening method (like HPLC-UV).[3] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate rigorous method validation to ensure product quality and patient safety.[4]
The process confirms that a validated method remains robust and reproducible under varying conditions, which is vital for the credibility of analytical results in regulatory submissions.
Principle of Analytical Techniques: A Comparative Overview
The choice of an analytical instrument is fundamentally dictated by the physicochemical properties of the analyte and the required sensitivity of the assay. DOTP is a relatively large, semi-volatile organic ester, which makes it amenable to several chromatographic techniques.
-
High-Performance Liquid Chromatography (HPLC-UV): This technique separates compounds in a liquid mobile phase based on their interaction with a solid stationary phase within a column. For DOTP, a non-polar compound, Reversed-Phase HPLC (RP-HPLC) is the method of choice, where the stationary phase is non-polar (e.g., C18) and the mobile phase is polar (e.g., a mixture of acetonitrile and water). Detection is achieved by a UV detector, as the benzene ring in DOTP absorbs ultraviolet light. HPLC-UV is a workhorse in many QC labs due to its robustness and cost-effectiveness.[5][6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC is ideal for volatile and semi-volatile compounds.[7] The sample is vaporized and carried by an inert gas through a capillary column, which separates components based on their boiling points and interaction with the column's stationary phase. The separated components then enter a mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio (m/z), providing a unique "fingerprint" for definitive identification and quantification.[7]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This hybrid technique combines the powerful separation capabilities of HPLC with the highly sensitive and selective detection of tandem mass spectrometry.[8] After separation by the LC column, the analyte is ionized (e.g., via Electrospray Ionization - ESI) and enters the first mass spectrometer (MS1), which isolates the parent ion of DOTP. This ion is then fragmented, and a second mass spectrometer (MS2) detects a specific fragment ion. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and sensitivity, minimizing interference from complex sample matrices.[8]
Quantitative Performance: A Head-to-Head Comparison
Method validation is performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, assessing parameters such as linearity, accuracy, precision, and sensitivity (Limit of Detection and Quantification).[9] The following table summarizes representative performance data for the three techniques, with specific data for DOTP by GC-MS/MS drawn from a study on medical infusion sets.[10][11]
| Validation Parameter | HPLC-UV (Representative) | GC-MS/MS (DOTP-Specific) [10][11] | LC-MS/MS (Representative) | ICH Acceptance Criteria (Typical) |
| Linearity (R²) | ≥ 0.999[5] | ≥ 0.99 | ≥ 0.99[8] | ≥ 0.99 |
| Range | 1 - 100 µg/mL | 0.1 - 10 µg/mL | 1 - 500 ng/mL | Application Dependent |
| Accuracy (% Recovery) | 95 - 105%[5] | 91.8 – 122% | 85 - 115%[4] | 80 - 120% (often tighter for assays) |
| Precision (%RSD) | ≤ 5%[5] | 1.8 – 17.8% | ≤ 15%[4] | ≤ 15% (≤ 20% at LOQ) |
| Limit of Quantitation (LOQ) | ~0.5 µg/mL[6] | 54.1 - 76.3 ng/g (ppb) | ~1 ng/mL (ppb)[4] | Sufficiently low for intended use |
| Limit of Detection (LOD) | ~0.15 µg/mL | Not explicitly stated | ~0.3 ng/mL | Typically S/N ≥ 3 |
Note: HPLC-UV and LC-MS/MS data are representative values for phthalate analysis from various sources, as direct comparative DOTP data is limited. GC-MS/MS data is specific to DOTP analysis in a validated study.[5][6][8][10][11]
Experimental Design: Causality and Self-Validation
The design of an analytical method is a series of deliberate choices aimed at achieving the desired separation, sensitivity, and robustness. This section explains the "why" behind the protocols.
The Cross-Validation Workflow
A robust cross-validation study ensures data from different analytical platforms are comparable. The workflow involves analyzing the same set of quality control (QC) samples, spiked at low, medium, and high concentrations within the linear range of each method.
Caption: Workflow for cross-validating two analytical methods.
Detailed Experimental Protocols
These protocols provide a step-by-step guide for each method. They are designed as self-validating systems, incorporating system suitability tests (SST) to ensure the instrumentation is performing correctly before sample analysis.
Protocol 1: HPLC-UV Method for DOTP Quantification
This method is well-suited for routine quality control of raw materials or finished products where DOTP concentrations are expected to be relatively high.
-
Rationale for Choices:
-
Column: A C18 column is chosen due to its hydrophobic stationary phase, which provides good retention and separation for the non-polar DOTP molecule from more polar matrix components.[6]
-
Mobile Phase: A gradient of acetonitrile and water is used to ensure that DOTP, which is strongly retained, is eluted in a reasonable time with good peak shape. Acetonitrile is a strong organic solvent that effectively elutes DOTP from the C18 column.
-
Detection Wavelength: 230 nm is selected as it corresponds to a strong absorbance band for the phthalate/terephthalate structure, providing good sensitivity.[5]
-
-
Methodology:
-
System Preparation: Equilibrate the HPLC system with the initial mobile phase composition (e.g., 60:40 Acetonitrile:Water) until a stable baseline is achieved.
-
System Suitability Test (SST): Perform five replicate injections of a mid-range DOTP standard solution (e.g., 20 µg/mL). The acceptance criteria are typically: %RSD of peak area < 2.0% and tailing factor ≤ 2.0.
-
Standard Preparation: Prepare a series of calibration standards of DOTP in acetonitrile ranging from approximately 0.5 µg/mL (expected LOQ) to 100 µg/mL.
-
Sample Preparation (e.g., from a polymer matrix): a. Accurately weigh ~1g of the sample material. b. Dissolve the sample in a suitable solvent like tetrahydrofuran (THF). c. Precipitate the polymer by adding a non-solvent such as methanol or hexane. d. Centrifuge the mixture and carefully transfer the supernatant containing the extracted DOTP to a clean vial. e. Evaporate the solvent to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of acetonitrile.
-
Analysis: Inject the standards and prepared samples onto the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of DOTP in the samples from this curve.
-
Caption: Experimental workflow for DOTP analysis by HPLC-UV.
Protocol 2: GC-MS Method for DOTP Quantification
This method offers higher selectivity and sensitivity than HPLC-UV and is suitable for more complex matrices or when lower detection limits are required, such as in extractable and leachable studies.[10][12]
-
Rationale for Choices:
-
Column: A low-polarity 5%-phenyl/95%-dimethylpolysiloxane capillary column is a general-purpose column that provides excellent separation for semi-volatile compounds like DOTP.[12]
-
Ionization Mode: Electron Impact (EI) ionization is a "hard" ionization technique that creates reproducible fragmentation patterns, which are excellent for library matching and definitive identification. For DOTP, a characteristic fragment ion (m/z 261) can be used for quantification.[10]
-
Detection Mode: Selected Ion Monitoring (SIM) is used to enhance sensitivity. Instead of scanning all masses, the detector focuses only on specific m/z values characteristic of DOTP, increasing the signal-to-noise ratio.
-
-
Methodology:
-
System Preparation: Condition the GC column by running the temperature program without an injection. Perform a system blank injection to ensure no carryover.
-
System Suitability Test (SST): Inject a mid-range DOTP standard. Verify retention time stability and signal-to-noise ratio.
-
Standard Preparation: Prepare a series of calibration standards in hexane or another suitable solvent, typically from 0.1 µg/mL to 10 µg/mL.
-
Sample Preparation: Follow the same solvent extraction procedure as described in the HPLC-UV method (Protocol 1, Step 4). The final reconstitution solvent should be hexane or another GC-compatible solvent.
-
Analysis: Inject the standards and samples into the GC-MS system.
-
Quantification: Create a calibration curve based on the peak area of the selected quantification ion (e.g., m/z 261 for DOTP) against the standard concentrations. Calculate the DOTP concentration in the samples.
-
Caption: Experimental workflow for DOTP analysis by GC-MS.
Protocol 3: LC-MS/MS Method for DOTP Quantification
This is the most sensitive and selective method, ideal for trace-level quantification in highly complex biological or pharmaceutical matrices where matrix effects can be significant.[4][8]
-
Rationale for Choices:
-
Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) can be used. APCI is often preferred for less polar molecules like DOTP as it is more efficient for compounds that are readily vaporized.
-
Detection Mode: Multiple Reaction Monitoring (MRM) provides the highest degree of selectivity and sensitivity. The transition from the protonated parent ion [M+H]+ to a specific, stable product ion is monitored. This virtually eliminates matrix interference.[4]
-
Internal Standard: The use of a stable isotope-labeled internal standard (e.g., DOTP-d4) is highly recommended to compensate for any variations in sample preparation, injection volume, and matrix-induced ion suppression.
-
-
Methodology:
-
System Preparation: Equilibrate the LC-MS/MS system with the mobile phase. Optimize MS parameters (e.g., collision energy, declustering potential) by infusing a standard solution of DOTP.
-
System Suitability Test (SST): Inject a mid-range standard solution multiple times to check for stability of retention time and detector response (%RSD < 15%).
-
Standard Preparation: Prepare calibration standards in the appropriate solvent, ranging from sub-ng/mL levels up to ~500 ng/mL. Each standard should be spiked with the internal standard at a constant concentration.
-
Sample Preparation: a. For liquid samples (e.g., a drug formulation), a simple "dilute-and-shoot" approach may be possible after spiking with the internal standard. b. For more complex matrices, a Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) may be necessary to clean up the sample and concentrate the analyte.
-
Analysis: Inject the standards and prepared samples.
-
Quantification: Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards. Determine the DOTP concentration in the samples using this curve.
-
Caption: Experimental workflow for DOTP analysis by LC-MS/MS.
Conclusion and Recommendations
The cross-validation of analytical methods for DOTP quantification is not merely a regulatory hurdle but a fundamental scientific practice that ensures data reliability. Each of the discussed techniques—HPLC-UV, GC-MS, and LC-MS/MS—holds a valid place in the analytical laboratory.
-
HPLC-UV is a robust, cost-effective method ideal for routine QC applications where DOTP concentrations are relatively high and the sample matrix is simple.
-
GC-MS offers a significant increase in selectivity and sensitivity, providing definitive identification through mass spectral data. It is an excellent choice for more complex samples or when lower detection limits are necessary, as in many extractables studies.[10]
-
LC-MS/MS stands as the gold standard for trace-level quantification in challenging matrices. Its unparalleled sensitivity and selectivity make it the preferred method for demanding applications such as leachable analysis in final drug products, especially for high-risk routes of administration.[4][8]
The most rigorous approach involves using two orthogonal methods for cross-validation, such as confirming HPLC-UV screening results with a more selective GC-MS or LC-MS/MS method.[3] This ensures the highest level of confidence in your quantitative data, safeguarding product quality and, ultimately, patient safety.
References
- 1. Comprehensive Guide to Extractables & Leachables in Pharma Packaging [westpharma.com]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. benchchem.com [benchchem.com]
- 4. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]
- 5. Determination of Selected Phthalates in Some Commercial Cosmetic Products by HPLC-UV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. impactfactor.org [impactfactor.org]
- 8. resolian.com [resolian.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Development and Validation of Gas Chromatography-Triple Quadrupole Mass Spectrometric Method for Quantitative Determination of Regulated Plasticizers in Medical Infusion Sets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pure.ewha.ac.kr [pure.ewha.ac.kr]
- 12. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide: Performance Evaluation of Bio-Based Plasticizers Versus DOTP
In the realm of polymer science, particularly in applications demanding flexibility and durability, the choice of plasticizer is paramount. For decades, phthalate-based plasticizers dominated the market. However, mounting health and environmental concerns have catalyzed a paradigm shift towards safer alternatives. Among these, Dioctyl Terephthalate (DOTP), a non-ortho-phthalate, has gained prominence as a "safer" traditional option. Concurrently, the drive for sustainability has propelled the development of bio-based plasticizers derived from renewable feedstocks.
This guide provides an in-depth, objective comparison of the performance of leading bio-based plasticizers against DOTP. We will move beyond mere data points to explore the causality behind experimental choices and the intricate relationship between chemical structure and material performance, equipping researchers and developers with the insights needed to make informed material selection decisions.
The Core Function: Understanding Plasticizing Efficiency
A plasticizer's primary role is to increase the flexibility and workability of a polymer, most commonly Polyvinyl Chloride (PVC).[1][2] This is achieved by embedding small molecules between the long polymer chains, which disrupts the strong intermolecular forces (van der Waals forces and dipole-dipole interactions) that hold the chains rigidly together.[3][4] This increased spacing and lubrication allows the polymer chains to slide past one another more easily, effectively lowering the material's Glass Transition Temperature (Tg).[3][5][6][7] The Tg is the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state.[3] A more significant reduction in Tg for a given concentration indicates higher plasticizing efficiency.
Bio-based plasticizers, such as epoxidized soybean oil (ESBO), citrate esters (e.g., Acetyl Tributyl Citrate - ATBC), and isosorbide diesters, achieve this through polar functional groups (esters, ethers, epoxy groups) that interact with the polar sites on the PVC chains.[8][9] DOTP, a diester of terephthalic acid, functions similarly. The key differentiators in their performance lie in their molecular weight, shape, and the nature of their interaction with the polymer matrix.
Comparative Performance Analysis: Bio-Based vs. DOTP
The ideal plasticizer offers a balance of efficiency, durability, permanence, and safety. Below, we compare DOTP with common classes of bio-based plasticizers across key performance indicators.
Table 1: Mechanical Properties of Plasticized PVC
Mechanical properties define the material's response to physical stress, crucial for applications from medical tubing to wire insulation.[10] Tensile strength measures the force required to pull the material apart, while elongation at break indicates its stretchability.[1]
| Plasticizer (in PVC, ~40-50 phr*) | Type | Tensile Strength (MPa) | Elongation at Break (%) | Source(s) |
| DOTP | Petrochemical | ~22.9 - 24.5 | ~350 - 665 | [8][11] |
| Epoxidized Soybean Oil (ESBO) | Bio-based | ~23.0 - 25.5 | ~400 - 884 | [11] |
| Acetyl Tributyl Citrate (ATBC) | Bio-based | ~21.5 - 23.0 | ~450 - 908 | [11] |
| Isosorbide Diesters | Bio-based | ~24.0 - 28.0 | ~250 - 350 | [12][13] |
| Epoxidized Glycidyl Ester (EGESOFa) | Bio-based | ~24.4 | ~410 | [14] |
Note: phr = parts per hundred resin. Values are approximate and can vary significantly with formulation and processing conditions.
Scientist's Insight: Many bio-based plasticizers, particularly modified vegetable oils like ESBO and certain citrate esters, demonstrate comparable or even superior elongation at break compared to DOTP, indicating excellent flexibility.[11] Some, like isosorbide diesters, can enhance tensile strength due to their rigid molecular structure, offering a unique balance of properties.[13] The performance of bio-based options like EGESOFa and other ESBO derivatives shows they can achieve a well-balanced profile of flexibility, strength, and hardness.[14]
Table 2: Thermal and Migration Properties
A plasticizer's permanence is critical for the long-term stability and safety of the final product.[15] Migration, or leaching, is the process where the plasticizer exudes from the polymer matrix.[15][16][17] This is undesirable as it can lead to material embrittlement and contamination of surrounding media (e.g., liquids in medical tubing).[17][18][19] Higher molecular weight and strong interaction with the polymer generally reduce migration.[16][20]
| Plasticizer Type | Glass Transition Temp. (Tg) Reduction | Thermal Stability (TGA) | Migration Resistance (Leaching) | Source(s) |
| DOTP | Good | Moderate | Good (Better than DOP) | [8][21] |
| Epoxidized Soybean Oil (ESBO) | Moderate | Good to Excellent | Excellent | [11][14][16] |
| Acetyl Tributyl Citrate (ATBC) | Excellent | Moderate | Moderate to Good | [11] |
| Isosorbide Diesters | Good | Excellent | Excellent | [12][13][22] |
| Polymeric Plasticizers (Bio-based) | Good | Excellent | Excellent | [16] |
Scientist's Insight: Bio-based plasticizers with higher molecular weights, such as ESBO and isosorbide diesters, generally exhibit superior migration resistance compared to lower molecular weight plasticizers.[12][16] The larger size of ESBO molecules makes it physically harder for them to diffuse out of the PVC matrix.[16] Isosorbide-based plasticizers also show significantly lower weight loss during thermal aging, indicating excellent permanence.[12][13] While highly efficient at lowering Tg, some smaller bio-based molecules like certain citrate esters may be more prone to migration than DOTP, highlighting a common performance trade-off.
Essential Experimental Protocols: A Self-Validating System
To ensure trustworthy and reproducible results, standardized testing methodologies are crucial. The following protocols, based on ASTM standards, form the foundation for a comprehensive plasticizer evaluation.
Protocol 1: Evaluation of Mechanical Properties
Objective: To quantify the effect of a plasticizer on the tensile strength and elongation of PVC films.
Governing Standard: ASTM D2284 - Standard Test Method for Acidity of Formaldehyde Solutions.[1]
Methodology:
-
Formulation & Compounding:
-
Prepare a standardized PVC formulation. A typical starting point is: PVC resin (100 parts), plasticizer (50 phr), thermal stabilizer (e.g., 2-3 phr Ca/Zn stearate).
-
Causality: The stabilizer is critical to prevent the thermal degradation of PVC (dehydrochlorination) during high-temperature processing, which would otherwise compromise the material's integrity and skew mechanical property results.
-
Blend the components in a high-speed mixer until a homogenous dry blend is achieved.
-
Melt-process the blend using a two-roll mill at a controlled temperature (e.g., 160-170°C) until a fused, uniform sheet is formed.
-
-
Sample Preparation:
-
Compression mold the milled sheets into plaques of a specified thickness (e.g., 1.9 ± 0.1 mm) under controlled temperature and pressure.
-
Causality: Precise control over thickness is essential, as variations can lead to inconsistent stress distribution during testing, yielding unreliable data.
-
Die-cut dumbbell-shaped test specimens from the molded plaques according to ASTM D2284 specifications.
-
-
Conditioning:
-
Condition the specimens for at least 24 hours at standard laboratory conditions (23 ± 2°C and 50 ± 10% relative humidity).
-
Causality: Conditioning ensures that all samples are at thermal and moisture equilibrium before testing, eliminating environmental variables that could affect mechanical performance.
-
-
Tensile Testing:
-
Mount the specimen in the grips of a universal testing machine (tensometer).
-
Apply a tensile load at a constant rate of crosshead speed until the specimen ruptures.
-
Record the maximum load (for tensile strength calculation) and the extension at the point of failure (for elongation at break calculation).
-
Test a minimum of five specimens per sample group to ensure statistical validity.
-
Protocol 2: Assessment of Thermal Properties (Tg & Stability)
Objective: To determine the plasticizing efficiency via Tg reduction and the thermal stability of the plasticized compound.
Methodology:
-
Differential Scanning Calorimetry (DSC) for Tg:
-
Precisely weigh a small sample (5-10 mg) of the plasticized PVC into an aluminum DSC pan.
-
Place the pan in the DSC cell and heat the sample at a controlled rate (e.g., 10°C/min) under an inert nitrogen atmosphere.
-
Causality: The nitrogen atmosphere prevents oxidative degradation of the sample during heating, ensuring that the observed thermal transitions are purely physical.
-
The Tg is identified as a step-change in the heat flow curve. This analysis directly quantifies the plasticizer's efficiency in increasing polymer chain mobility.[5]
-
-
Thermogravimetric Analysis (TGA) for Stability:
-
Precisely weigh a sample (10-15 mg) of the plasticized PVC into a TGA pan.
-
Heat the sample at a controlled rate (e.g., 10°C/min) under a nitrogen or air atmosphere.
-
Continuously record the sample's weight as a function of temperature.
-
Causality: TGA reveals the temperatures at which the material begins to degrade and lose mass. The onset temperature of weight loss is a key indicator of thermal stability. Comparing the degradation profiles of PVC with different plasticizers shows their relative effectiveness as thermal stabilizers.[14]
-
Protocol 3: Quantification of Plasticizer Migration
Objective: To measure the resistance of the plasticizer to being extracted from the PVC matrix.
Governing Standard: Based on principles from ASTM D1239.
Methodology:
-
Sample Preparation:
-
Cut circular discs of a specified diameter (e.g., 25 mm) from the compression-molded sheets.
-
Accurately weigh each disc to four decimal places (W_initial).
-
-
Solvent Extraction:
-
Completely immerse the specimens in a chosen solvent (e.g., n-hexane, ethanol, or soapy water, depending on the target application) in a sealed container.
-
Causality: The choice of solvent is critical. n-Hexane simulates contact with fatty or oily substances, while ethanol can simulate drug formulations, and soapy water simulates consumer cleaning applications.
-
Place the container in an oven at a controlled temperature (e.g., 50°C) for a specified duration (e.g., 24 hours). The elevated temperature accelerates the migration process.[23][24]
-
-
Analysis:
-
Remove the discs from the solvent, gently wipe them dry with a lint-free cloth, and allow them to air dry completely in a desiccator.
-
Reweigh the dried discs (W_final).
-
Calculate the percentage weight loss due to plasticizer migration: % Weight Loss = [(W_initial - W_final) / W_initial] * 100
-
A lower percentage weight loss indicates superior migration resistance.[15]
-
Visualizing the Workflow and Mechanisms
Diagrams can effectively illustrate complex processes and relationships, providing a clear overview for the scientific audience.
Experimental Workflow for Plasticizer Evaluation
Caption: Workflow for comparative evaluation of plasticizer performance.
Mechanism of Plasticization and Migration
Caption: Key factors that inhibit plasticizer migration from a polymer.
Conclusion: Navigating the Trade-Offs
The performance data clearly indicates that the dichotomy between "petrochemical" and "bio-based" is an oversimplification. High-performance bio-based plasticizers are no longer a niche curiosity; they are viable, and in some cases superior, alternatives to DOTP.
-
For applications requiring maximum flexibility and toughness, citrate esters like ATBC and advanced ESBO derivatives are excellent candidates, often outperforming DOTP in elongation at break.[11]
-
For applications where long-term durability, high-temperature stability, and minimal migration are critical (e.g., medical devices, automotive interiors), higher molecular weight bio-plasticizers like ESBO and isosorbide diesters present a compelling case.[12][13][14] Their superior permanence can lead to safer and more reliable end-products.
-
DOTP remains a strong contender due to its well-rounded performance profile, cost-effectiveness, and established supply chain. It offers a reliable baseline against which novel bio-plasticizers must be judged.
The future of plasticizers lies in tailored solutions. By understanding the fundamental principles of plasticization and employing rigorous, standardized evaluation protocols, researchers and developers can harness the unique advantages of different bio-based chemistries to create safer, more sustainable, and high-performing polymer materials.
References
- 1. How to Test Plasticizer Efficiency in Flexible PVC (ASTM D2284) [eureka.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. plasticsengineering.org [plasticsengineering.org]
- 6. Glass transition - Wikipedia [en.wikipedia.org]
- 7. hzo.com [hzo.com]
- 8. kinampark.com [kinampark.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Comparative analysis of bio-based plasticizers: biocompatibility, plasticizing mechanisms, and molecular dynamics insights - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Performance Evaluation of Isosorbide Diesters for Eco‐Friendly Plasticization of Poly(Vinyl Chloride): Influence of Alkyl Chain Length on Mechanical, Thermal, and Migration Properties | CoLab [colab.ws]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Methods for determination of plasticizer migration from polyvinyl chloride synthetic materials: a mini review - ProQuest [proquest.com]
- 16. ir.uitm.edu.my [ir.uitm.edu.my]
- 17. oaepublish.com [oaepublish.com]
- 18. Specification and Evaluation of Plasticizer Migration Simulants for Human Blood Products: A Delphi Study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. sciencenews.org [sciencenews.org]
- 20. Effects of bio-based plasticizers on mechanical and thermal properties of PVC/wood flour composites :: BioResources [bioresources.cnr.ncsu.edu]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. p2infohouse.org [p2infohouse.org]
- 24. researchgate.net [researchgate.net]
A Comparative Analysis of the Environmental Footprint of DOTP and Phthalates: A Guide for Researchers and Drug Development Professionals
The selection of plasticizers in the formulation of polymers, particularly for sensitive applications in medical devices and pharmaceutical packaging, has come under intense scrutiny. Beyond performance and biocompatibility, the environmental lifecycle of these additives is a critical consideration for sustainable product development. This guide provides an in-depth comparative analysis of the environmental footprint of Dioctyl Terephthalate (DOTP), a non-phthalate plasticizer, and traditional ortho-phthalate plasticizers. This analysis is grounded in experimental data and standardized testing methodologies to provide researchers, scientists, and drug development professionals with the necessary insights to make informed decisions.
Introduction: Chemical Distinctions with Environmental Implications
Phthalates, specifically ortho-phthalate esters like Di(2-ethylhexyl) phthalate (DEHP), have been the industry standard for decades due to their efficacy and low cost.[1] However, concerns over their potential health and environmental impacts, including endocrine disruption, have led to regulatory restrictions and a shift towards safer alternatives.[1][2][3][4]
DOTP, or this compound, has emerged as a leading alternative.[1] Chemically, it is a terephthalate, an isomer of ortho-phthalate. The ester groups in DOTP are in the para position on the benzene ring, as opposed to the ortho position in traditional phthalates.[5] This structural difference, while seemingly subtle, significantly alters the molecule's spatial arrangement and, consequently, its toxicological and environmental profile.[5]
Comparative Environmental Footprint: A Data-Driven Analysis
The environmental footprint of a chemical is a multifaceted issue encompassing its persistence in the environment, its toxicity to ecosystems, its potential to bioaccumulate, and the environmental cost of its production.
Biodegradability: Persistence in the Environment
A critical factor in the environmental impact of a chemical is its ability to be broken down by microorganisms. "Ready biodegradability" is a classification for chemicals that are expected to rapidly and completely biodegrade in aquatic environments under aerobic conditions.[6] Standardized tests, such as those outlined in the OECD 301 guidelines, are used to assess this.[6][7][8]
| Parameter | DOTP | Traditional Phthalates (e.g., DEHP) | Test Guideline |
| Ready Biodegradability | Generally recognized as having good biodegradability.[2][3][9] | Some potential to biodegrade under aerobic conditions, but concerns about persistence remain.[10] | OECD 301 Series |
| Degradation Threshold | A substance is considered readily biodegradable if it reaches ≥60% of its theoretical oxygen demand (ThOD) or theoretical CO2 (ThCO2) production within a 28-day period and within a 10-day window.[6] | Same as DOTP. | OECD 301 |
DOTP's favorable biodegradability profile suggests a lower likelihood of persisting in the environment and causing long-term ecological damage compared to some traditional phthalates.[3]
This method determines the ready biodegradability of a chemical by measuring the oxygen consumed by microorganisms as they break down the test substance.[11]
Methodology:
-
Preparation: A defined concentration of the test substance is added to a mineral medium inoculated with a mixed population of microorganisms (e.g., from activated sludge).
-
Incubation: The test vessels are sealed and incubated in the dark at a constant temperature (typically 22 ± 2°C) for 28 days.
-
Measurement: The consumption of oxygen is determined by measuring the pressure change in the headspace of the sealed test vessels.
-
Analysis: The percentage of biodegradation is calculated by comparing the measured oxygen consumption with the theoretical oxygen demand (ThOD) of the test substance.
Diagram of OECD 301F Workflow
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. kanademy.com [kanademy.com]
- 6. contractlaboratory.com [contractlaboratory.com]
- 7. oecd.org [oecd.org]
- 8. oecd.org [oecd.org]
- 9. Non-Phthalate Plasticizers: DOTP vs. DINCH vs. Citrates [eureka.patsnap.com]
- 10. uml.edu [uml.edu]
- 11. OECD Guidelines Test No. 301 C & F – BPC Instruments [bpcinstruments.com]
Safety Operating Guide
Understanding Dioctyl Terephthalate: A Safety-First Perspective
An Authoritative Guide to the Proper Disposal of Dioctyl Terephthalate (DOTP)
As researchers, scientists, and professionals in drug development, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The proper handling and disposal of chemicals is a cornerstone of this responsibility. This guide provides essential, in-depth procedural guidance for the proper disposal of this compound (DOTP), ensuring the safety of laboratory personnel and the protection of our environment. This document is designed to be your preferred source for information on laboratory safety and the handling of this common plasticizer.
This compound (DOTP) is a non-phthalate plasticizer valued for its favorable safety profile compared to traditional phthalate plasticizers like DOP (dioctyl phthalate).[1][2] While it is not generally classified as a hazardous substance under the Occupational Safety and Health Administration (OSHA) Hazard Communication Standard, it is imperative to treat it with the same rigorous standards as any other laboratory chemical. Adherence to proper disposal protocols is not merely a matter of compliance but a fundamental aspect of responsible scientific practice.
Key Safety Considerations:
| Characteristic | Implication for Handling and Disposal |
| Physical State | Typically a viscous, oily liquid. Less prone to creating airborne dust than solid chemicals, but spills can create slipping hazards and spread contamination. |
| Reactivity | Stable under normal conditions. Avoid contact with strong oxidizing agents, nitrates, strong acids, and strong bases.[3] Keep away from heat, sparks, and open flames.[3] |
| Toxicity | Generally considered to have low acute toxicity. However, direct contact may cause mild skin or eye irritation.[3] Inhalation of mists should be avoided. |
| Environmental Impact | Considered more environmentally friendly than some older plasticizers.[1] However, it is crucial to prevent its release into waterways, drains, and soil to avoid environmental contamination. |
Procedural Workflow for DOTP Disposal
The following workflow provides a systematic approach to managing DOTP waste, from generation to final disposal. This process is designed to ensure safety and regulatory compliance at every stage.
Caption: DOTP Waste Disposal Workflow
Step-by-Step Disposal Protocol
1. Personal Protective Equipment (PPE): Before handling any DOTP waste, ensure you are wearing the appropriate PPE. This includes:
-
Gloves: Chemical-resistant gloves.
-
Eye Protection: Tightly fitting safety goggles or a face shield.[4]
-
Protective Clothing: A lab coat or other impervious clothing to prevent skin contact.[5]
2. Waste Collection and Storage:
-
Dedicated Containers: Collect all DOTP waste, including contaminated materials, in a dedicated, chemically compatible container. Polyethylene or polypropylene containers are suitable.[5]
-
Labeling: Clearly label the waste container as "this compound Waste." Include the date when the waste was first added.
-
Segregation: Do not mix DOTP waste with other chemical waste streams unless specifically instructed to do so by your institution's environmental health and safety (EHS) department.
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[3]
3. Spill Management:
In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.
-
For Small Spills:
-
Stop the source of the leak if it is safe to do so.
-
Absorb the spilled material using a non-combustible, inert dry material such as sand, earth, vermiculite, or diatomaceous earth.
-
Carefully scoop the absorbed material into your designated DOTP waste container.
-
Clean the spill area with soap and water, collecting the wastewater for disposal.[3]
-
-
For Large Spills:
-
Evacuate the immediate area and alert personnel.
-
If safe, stop the leak. Move containers from the spill area.
-
Contain the spill using dikes or absorbents to prevent it from entering sewers, drains, or waterways.[6]
-
Collect the spilled material using non-sparking tools and place it in a suitable container for disposal.
-
Contact your institution's EHS department or emergency response team for assistance.
-
4. Final Disposal:
The ultimate disposal of DOTP waste must be conducted in compliance with all local, state, and federal regulations.
-
Licensed Contractor: The universally recommended method for the disposal of DOTP is through a licensed waste disposal contractor. These contractors are equipped to handle and dispose of chemical waste in an environmentally sound manner.
-
Approved Disposal Methods: Approved methods typically include:
-
Recycling: For unused or uncontaminated DOTP, recycling may be an option.[5] Consult with the manufacturer or your EHS department to explore this possibility. Plastics containing DOTP can also often be recycled.[1]
Important Note: Never dispose of DOTP by pouring it down the drain or into the regular trash. This can lead to environmental pollution and may be a violation of local regulations.
Regulatory Framework and Compliance
In the United States, the disposal of chemical waste is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7] While DOTP is not typically listed as a hazardous waste, it is the responsibility of the waste generator (your institution) to make a proper waste determination.[8] Always consult with your EHS department to ensure compliance with all applicable regulations.
Conclusion: A Commitment to Safety and Sustainability
The proper disposal of this compound is a critical component of a safe and sustainable laboratory environment. By following these procedural guidelines, you are not only ensuring compliance with regulations but also upholding your professional responsibility to protect yourself, your colleagues, and the environment. This commitment to best practices in chemical handling builds a foundation of trust and expertise that extends beyond the laboratory.
References
- 1. bastone-plastics.com [bastone-plastics.com]
- 2. nbinno.com [nbinno.com]
- 3. aglayne.com [aglayne.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. hcc.hanwha.co.kr [hcc.hanwha.co.kr]
- 7. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 8. mdl.mndot.gov [mdl.mndot.gov]
A Researcher's Guide to the Safe Handling of Dioctyl Terephthalate (DOTP)
As a Senior Application Scientist, it is understood that excellence in the laboratory is not only defined by the breakthroughs we achieve but also by the unwavering commitment to safety that underpins our work. Dioctyl terephthalate (DOTP), a common plasticizer, is a substance you may frequently encounter. While it is not classified as a hazardous substance under the OSHA Hazard Communication Standard, this does not equate to an absence of risk.[1] A culture of safety is built on proactive and informed practices.
This guide provides a comprehensive, experience-driven framework for handling DOTP in a research and development setting. Our objective is to move beyond mere compliance and cultivate a deep understanding of the "why" behind each safety protocol, ensuring that these practices become an intrinsic part of your laboratory workflow.
Understanding the Risks: A Proactive Stance on DOTP
This compound is a high-molecular-weight phthalate ester primarily used to increase the flexibility and durability of polymers like PVC.[2][3] While it has a more favorable toxicological profile compared to some low-molecular-weight phthalates, it is crucial to recognize that long-term exposure to high concentrations of any chemical can have unforeseen consequences. Some studies on phthalates, as a class of chemicals, have raised concerns about potential long-term health effects.[4] Therefore, our approach to handling DOTP is one of prudent avoidance of exposure.
The primary routes of potential exposure in a laboratory setting are:
-
Dermal Contact: Direct contact with the skin.
-
Inhalation: Breathing in aerosols or vapors, particularly if the substance is heated or agitated.[1]
-
Ingestion: Accidental swallowing, often through poor hygiene practices.
Our safety protocols are designed to mitigate these risks at every stage of handling.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is a critical first step in any laboratory procedure. For DOTP, the following recommendations are based on a conservative approach that prioritizes researcher safety.
Eye and Face Protection
Recommendation: Always wear safety glasses with side shields when handling DOTP.[4] If there is a significant risk of splashing, such as when transferring large volumes, upgrade to chemical splash goggles.[5][6]
The Rationale: While DOTP is not considered a primary eye irritant, direct contact can cause transient discomfort and redness.[4] The use of safety glasses protects against accidental splashes and airborne droplets, which can occur unexpectedly.
Hand Protection
Recommendation: Disposable nitrile gloves are the standard for handling DOTP.[5] For prolonged or immersive contact, consider gloves with a higher level of chemical resistance. Always inspect gloves for any signs of degradation before use and wash hands thoroughly after removal.[4][7]
The Rationale: Although some safety data sheets state that hand protection is not required under normal conditions, this is often in the context of industrial settings with different exposure scenarios.[1] In a laboratory, where direct handling is common, nitrile gloves provide a necessary barrier to prevent skin contact. This is a fundamental principle of good laboratory practice.
Skin and Body Protection
Recommendation: A standard lab coat or long-sleeved garment and closed-toe shoes are mandatory to minimize exposed skin.[5] In situations with a higher risk of spills, a chemically resistant apron is advisable.[4]
The Rationale: This is a universal precaution in any chemical laboratory. It protects your skin from direct contact with the chemical in the event of a spill and prevents the contamination of your personal clothing.
Respiratory Protection
Recommendation: Under normal laboratory conditions with adequate ventilation, respiratory protection is not typically required when handling DOTP at ambient temperatures.[1] However, if you are working in a poorly ventilated area or if there is a potential for aerosol or vapor generation (e.g., heating, sonicating, or spraying), work should be conducted in a chemical fume hood.[5] If a fume hood is not available and there is a risk of exceeding exposure limits, a full-face respirator should be used.[6][7]
The Rationale: DOTP has a low vapor pressure at room temperature.[6] However, operations that increase its surface area or energy can lead to the formation of inhalable aerosols or vapors. A chemical fume hood is the most effective engineering control to prevent inhalation exposure.
| Task/Scenario | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Benchtop weighing and small-volume transfers | Safety glasses with side shields | Nitrile gloves | Lab coat, closed-toe shoes | Not generally required |
| Large-volume transfers (>1L) | Chemical splash goggles | Nitrile gloves | Lab coat, closed-toe shoes | Not generally required |
| Heating or agitating DOTP | Chemical splash goggles | Nitrile gloves | Lab coat, chemically resistant apron | Work in a chemical fume hood |
| Cleaning up a large spill | Chemical splash goggles | Chemical-resistant gloves | Lab coat, chemically resistant apron | Respirator (if ventilation is inadequate) |
Operational Plan: From Receipt to Disposal
A robust safety plan encompasses the entire lifecycle of a chemical in the laboratory.
Receiving and Storage
Upon receiving a container of DOTP, visually inspect it for any signs of damage or leaks.[5] Ensure the container is clearly labeled with the chemical name and any relevant hazard information.[5]
Store DOTP in a cool, dry, and well-ventilated area, away from direct sunlight and incompatible materials such as strong oxidizing agents.[5][8] Keep containers tightly sealed when not in use.[7]
Handling Procedures
-
Preparation: Before beginning work, ensure you have read and understood the Safety Data Sheet (SDS) for DOTP.[9] Have all necessary PPE and spill cleanup materials readily available.
-
Ventilation: Always work in a well-ventilated area. For any procedure with the potential to generate aerosols or vapors, use a chemical fume hood.[5][10]
-
Dispensing: When transferring DOTP, do so carefully to avoid splashing.[5]
-
Hygiene: After handling DOTP, and before leaving the laboratory, wash your hands thoroughly with soap and water.[1][5] Do not eat, drink, or smoke in areas where chemicals are handled.[4]
Spill Management
In the event of a spill, remain calm and follow these steps:
-
Alert: Notify colleagues in the immediate area.
-
Isolate: Restrict access to the spill area.
-
Assess: Determine the extent of the spill and refer to the SDS for specific cleanup instructions.
-
Protect: Don the appropriate PPE, including respiratory protection if necessary.
-
Contain and Clean: For small spills, absorb the material with an inert absorbent such as vermiculite or sand. For larger spills, dike the area to prevent spreading.[11] Collect the absorbed material into a suitable container for disposal.
-
Decontaminate: Clean the spill area thoroughly.
Disposal Plan: Responsible Stewardship
Proper chemical disposal is not just a regulatory requirement; it is a cornerstone of environmental responsibility.
-
Waste Collection: Collect all DOTP waste, including contaminated absorbent materials, in a clearly labeled, sealed, and compatible waste container.[1] Do not mix with other waste streams unless explicitly permitted by your institution's waste management plan.[1]
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound."
-
Storage: Store the waste container in a designated satellite accumulation area, away from general laboratory traffic.
-
Disposal: Arrange for the disposal of the waste through your institution's Environmental Health and Safety (EHS) department. All waste must be handled in accordance with local, state, and federal regulations.[4]
Visualizing the PPE Workflow
To further clarify the decision-making process for selecting the appropriate level of PPE, the following workflow diagram is provided.
Caption: Decision workflow for selecting appropriate eye protection and ventilation when handling DOTP.
By integrating these principles and practices into your daily laboratory operations, you contribute to a safer and more effective research environment. Remember that safety is an ongoing commitment, and a proactive, informed approach is your greatest asset.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Sample Prep Tips for Determination of Phthalate Esters in Soft Drinks [thermofisher.com]
- 3. bisleyinternational.com [bisleyinternational.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. bastone-plastics.com [bastone-plastics.com]
- 6. echemi.com [echemi.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. aglayne.com [aglayne.com]
- 9. crystalgen.com [crystalgen.com]
- 10. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. hcc.hanwha.co.kr [hcc.hanwha.co.kr]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
